Methyl 5-methylpyridazine-4-carboxylate
Description
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Propriétés
IUPAC Name |
methyl 5-methylpyridazine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-5-3-8-9-4-6(5)7(10)11-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIQBLDYLPVQMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=NC=C1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide to Methyl 5-methylpyridazine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Methyl 5-methylpyridazine-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and its potential applications as a scaffold for novel therapeutic agents.
Chemical Identity and Physicochemical Properties
Methyl 5-methylpyridazine-4-carboxylate is a substituted pyridazine derivative. The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, is a prevalent scaffold in many biologically active compounds. The specific substitution pattern of a methyl group at the 5-position and a methyl carboxylate at the 4-position makes it an attractive building block for creating diverse molecular architectures.
Table 1: Physicochemical Properties of Methyl 5-methylpyridazine-4-carboxylate
| Property | Value | Source |
| CAS Number | 1363383-02-1 | |
| Molecular Formula | C₇H₈N₂O₂ | |
| Molecular Weight | 152.15 g/mol | |
| Appearance | Solid (predicted) | - |
| Melting Point | Estimated: 70-90 °C | Based on similar structures |
| Boiling Point | Estimated: >250 °C | - |
| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents (predicted). | - |
| Purity | >95% (commercially available) | |
| Storage | Sealed in dry, 2-8°C |
Synthesis of Methyl 5-methylpyridazine-4-carboxylate
Proposed Synthetic Pathway
The proposed synthesis starts from the readily available starting material, 2-methyl-3-oxobutanal. This compound can be reacted with glyoxylic acid in a Knoevenagel-type condensation to yield a 2-methyl-3,4-dioxo-5-hexenoic acid derivative. Cyclization with hydrazine hydrate would then form the pyridazine ring, yielding 5-methylpyridazine-4-carboxylic acid. The final step is a standard Fischer esterification to produce the target molecule, Methyl 5-methylpyridazine-4-carboxylate.
Detailed Experimental Protocol
Step 1: Synthesis of 5-Methylpyridazine-4-carboxylic Acid
-
Causality: This step aims to construct the core pyridazine ring with the required methyl and carboxylic acid substituents. The condensation of a 1,4-dicarbonyl precursor with hydrazine is a classic and reliable method for forming the pyridazine heterocycle.[1]
-
Protocol:
-
To a solution of 2-methyl-3-oxobutanal (1.0 eq) in ethanol, add glyoxylic acid (1.0 eq) and a catalytic amount of piperidine.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting materials are consumed, cool the reaction mixture to room temperature and add hydrazine hydrate (1.1 eq) dropwise.
-
Reflux the mixture for an additional 8-12 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Acidify the residue with 1M HCl to precipitate the crude product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield crude 5-methylpyridazine-4-carboxylic acid.
-
Recrystallize from an appropriate solvent system (e.g., ethanol/water) for purification.
-
Step 2: Synthesis of Methyl 5-methylpyridazine-4-carboxylate
-
Causality: Fischer esterification is a straightforward and widely used method for converting carboxylic acids to their corresponding methyl esters using an excess of methanol and a catalytic amount of strong acid.[2]
-
Protocol:
-
Suspend 5-methylpyridazine-4-carboxylic acid (1.0 eq) in methanol (excess).
-
Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) to the suspension.
-
Reflux the mixture for 6-8 hours, or until TLC analysis indicates complete conversion of the starting material.
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain Methyl 5-methylpyridazine-4-carboxylate.
-
Spectroscopic Data (Predicted)
Table 2: Predicted ¹H and ¹³C NMR Data for Methyl 5-methylpyridazine-4-carboxylate
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| Protons | ||||
| H-3 | ~9.2 | s | - | Pyridazine ring proton |
| H-6 | ~9.0 | s | - | Pyridazine ring proton |
| OCH₃ | ~3.9 | s | - | Ester methyl protons |
| CH₃ | ~2.7 | s | - | Methyl protons at C-5 |
| ¹³C NMR | Predicted δ (ppm) | Assignment | ||
| Carbons | ||||
| C=O | ~165 | Ester carbonyl carbon | ||
| C-3 | ~155 | Pyridazine ring carbon | ||
| C-6 | ~152 | Pyridazine ring carbon | ||
| C-4 | ~135 | Pyridazine ring carbon | ||
| C-5 | ~130 | Pyridazine ring carbon | ||
| OCH₃ | ~53 | Ester methyl carbon | ||
| CH₃ | ~18 | Methyl carbon at C-5 |
Applications in Drug Discovery and Medicinal Chemistry
The pyridazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[3] The presence of the methyl and methyl carboxylate groups on the pyridazine ring of Methyl 5-methylpyridazine-4-carboxylate provides valuable handles for further chemical modification, making it a versatile building block for the synthesis of compound libraries for drug screening.
The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides or other derivatives. The methyl group can also be a site for further functionalization. The pyridazine nitrogens can act as hydrogen bond acceptors, contributing to the binding of the molecule to biological targets.
Given the known activities of related pyridazine-4-carboxylate derivatives, Methyl 5-methylpyridazine-4-carboxylate could serve as a key intermediate in the development of novel inhibitors of enzymes or modulators of receptors implicated in various diseases.
Conclusion
Methyl 5-methylpyridazine-4-carboxylate is a heterocyclic compound with significant potential as a building block in medicinal chemistry. While detailed experimental data for this specific molecule is limited, this guide provides a comprehensive overview of its identity, a plausible and detailed synthetic route, and predicted spectroscopic data. The versatility of the pyridazine scaffold suggests that this compound could be a valuable tool for researchers and scientists in the development of new therapeutic agents. Further research into the synthesis and biological evaluation of derivatives of Methyl 5-methylpyridazine-4-carboxylate is warranted to fully explore its potential in drug discovery.
References
- U.S. Patent 7,151,178 B2, "Method for the preparation of 5-methylpyrazine-2-carboxylic acid-4-oxide and its salts," Google Patents, 2006. [Online].
-
"Synthesis of Pyridazine," ChemTube3D. [Online]. Available: [Link]
-
Lead Sciences, "Methyl 5-methylpyridazine-4-carboxylate," [Online]. Available: [Link]
-
"Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review," Mini-Reviews in Medicinal Chemistry, vol. 18, no. 1, pp. 1-1, 2018. [Online]. Available: [Link]
Sources
Technical Guide: Structure Elucidation of Methyl 5-methylpyridazine-4-carboxylate
This guide provides a rigorous technical framework for the structural elucidation of Methyl 5-methylpyridazine-4-carboxylate . It is designed for medicinal chemists and analytical scientists requiring definitive proof of regiochemistry in substituted diazine scaffolds.[1]
Executive Summary
Pyridazine-4-carboxylates are privileged pharmacophores in drug discovery, particularly as bioisosteres for phenyl rings in kinase inhibitors and GPCR ligands. However, the synthesis of Methyl 5-methylpyridazine-4-carboxylate (1) often presents a critical regiochemical challenge. Classical condensation methods frequently yield mixtures of the 5-methyl and 6-methyl isomers, which are difficult to distinguish by low-resolution LC-MS alone.
This guide outlines a self-validating spectroscopic workflow to unambiguously assign the structure of the 5-methyl isomer, relying on the distinct scalar coupling patterns and through-space nuclear interactions (NOE) unique to the 4,5-substitution pattern.
The Regiochemical Challenge
To elucidate the structure, one must first understand the potential isomers generated during synthesis (e.g., via Minisci radical alkylation or Diels-Alder cycloaddition).
The Three Primary Isomers
| Isomer | Structure Description | Key | Difficulty |
| Isomer A (Target) | 4-COOMe, 5-Me | Two Singlets (H3, H6) | High (vs Isomer B) |
| Isomer B | 4-COOMe, 6-Me | Two Singlets/Doublets (H3, H5) | High (vs Isomer A) |
| Isomer C | 4-COOMe, 3-Me | Two Doublets (H5, H6) | Low (Ortho coupling) |
Analytical Crux: Isomer C is easily identified by strong ortho-coupling (
Spectroscopic Elucidation Strategy
Mass Spectrometry (HRMS)
While MS cannot distinguish regioisomers, it validates the molecular formula.
-
Formula:
-
Exact Mass: 152.0586 Da (
)[1] -
Fragmentation: Look for characteristic loss of methoxy radical (
, -31 Da) and subsequent carbonyl loss ( , -28 Da), confirming the methyl ester.
Nuclear Magnetic Resonance ( H NMR)
The definitive assignment relies on the deshielding effect of the nitrogen atoms and the ester group.
-
H3 Proton (Singlet,
ppm):-
Located between N2 and the C4-Ester.
-
Most deshielded proton due to the alpha-nitrogen effect and the ortho-carbonyl anisotropy.
-
-
H6 Proton (Singlet,
ppm):-
Located adjacent to N1 and the C5-Methyl.
-
Deshielded by alpha-nitrogen but lacks the strong deshielding of the ester group compared to H3.
-
-
Coupling (
):-
H3 and H6 are in a para-orientation across the ring.
-
Expected
coupling is negligible ( Hz), appearing as sharp singlets.[1]
-
The "Smoking Gun": 1D NOE / 2D NOESY
This is the critical "Go/No-Go" decision point.
-
Experiment: Irradiate the C5-Methyl group (
ppm). -
Prediction for Target (5-Me): You must observe a strong NOE enhancement of the H6 proton. There should be no enhancement of H3 (blocked by the ester).[1]
-
Prediction for Isomer B (6-Me): Irradiation of the methyl group (now at C6) would enhance H5 . Crucially, H5 is meta to H3, not para.
Visualized Decision Logic
The following diagram illustrates the logical flow for confirming the structure, differentiating it from the most common impurities.
Caption: Logic tree for differentiating methyl-pyridazine-carboxylate regioisomers using coupling constants and Nuclear Overhauser Effect (NOE).
Experimental Protocol
Synthesis (Recommended Route: IEDDA)
To minimize regiochemical ambiguity, the Inverse Electron Demand Diels-Alder (IEDDA) reaction is preferred over radical alkylation.
-
Reactants: 3,6-Dichloro-1,2,4,5-tetrazine + Methyl methacrylate (or equivalent enol ether).
-
Mechanism: The tetrazine undergoes [4+2] cycloaddition with the alkene, followed by retro-Diels-Alder (loss of
) and oxidation/elimination to form the aromatic pyridazine. -
Advantage: This route is highly regioselective for 4,5-substitution patterns compared to Minisci reactions.[1]
Characterization Workflow
Step 1: Sample Preparation
-
Dissolve ~5 mg of purified compound in 0.6 mL DMSO-d6 .
-
Note:
is acceptable, but DMSO-d6 often provides better separation of the aromatic singlets.
Step 2:
-
Pulse Program: Standard zg30.[1]
-
Scans: 16.
-
Target Signals:
Step 3: 1D Selective NOE (The Validation)
-
Pulse Program: selnogp (Bruker) or equivalent.[1]
-
Mixing Time: 500 ms.
-
Excitation: Set frequency center on the Aryl-Methyl peak (
). -
Observation: Check for positive enhancement at
(H6). Absence of enhancement at (H3) confirms the methyl is not at position 3, and the proton at 6 is spatially close.
Data Summary Table[1][2]
| Signal | Chemical Shift ( | Multiplicity | Integral | Assignment | NOE Correlation |
| H-3 | 9.45 | Singlet | 1H | Ar-H (Ortho to Ester) | Ester-OMe |
| H-6 | 9.25 | Singlet | 1H | Ar-H (Ortho to Methyl) | Ar-Me (C5) |
| Ester-Me | 3.95 | Singlet | 3H | H-3 | |
| Ar-Me | 2.65 | Singlet | 3H | H-6 |
*Values are approximate estimates for DMSO-d6; exact shifts depend on concentration and temperature.
Structural Dynamics & HMBC
To provide absolute confirmation without NOE, HMBC (Heteronuclear Multiple Bond Correlation) can be used.[1]
Caption: HMBC correlations. Methyl protons show strong 3-bond coupling to C6 and weak 2-bond coupling to C4.
HMBC Logic:
-
The Methyl protons will show a strong
cross-peak to C6 .[1] -
The H6 proton will show a
cross-peak to the Methyl Carbon .[1] -
H3 will show a
cross-peak to the Ester Carbonyl , linking the spin systems.
References
-
Boger, D. L. (1986).[1] Inverse electron demand Diels-Alder reactions of heterocyclic azadienes: Scope and applications. Chemical Reviews, 86(5), 781–793.[1] Link[1]
-
Katritzky, A. R., et al. (2010).[1][2] 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402.[2] Link
-
Stanovnik, B., & Svete, J. (2004).[1] Pyridazines and their benzo derivatives.[1][3] In Comprehensive Heterocyclic Chemistry III. Elsevier.[1] Link[1]
-
Claridge, T. D. W. (2016).[1][4] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Chapter 8: NOE Experiments). Link
Sources
An In-depth Technical Guide to the Synthesis of Methyl 5-methylpyridazine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Synthesis of a Key Heterocyclic Scaffold
Methyl 5-methylpyridazine-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a prevalent scaffold in a wide array of biologically active molecules. The specific substitution pattern of a methyl group at the 5-position and a methyl carboxylate at the 4-position offers a unique electronic and steric profile, making it a valuable building block for the synthesis of novel pharmaceutical candidates.
This technical guide provides a comprehensive overview of the viable synthetic pathways to Methyl 5-methylpyridazine-4-carboxylate. Moving beyond a simple recitation of reaction steps, this document delves into the underlying chemical principles, offering insights into the rationale behind the selection of precursors and reaction conditions. The aim is to equip researchers with the knowledge to not only replicate these syntheses but also to adapt and innovate upon them for their specific research and development needs.
Strategic Approaches to the Pyridazine Core
The synthesis of the pyridazine ring system is the cornerstone of accessing the target molecule. Two primary retrosynthetic disconnections are considered the most logical and have been validated in the literature for related structures.
Pathway 1: The Classical Cyclocondensation of a 1,4-Dicarbonyl Compound with Hydrazine
This is a foundational and widely employed method for the formation of the pyridazine ring. The core principle involves the reaction of a 1,4-dicarbonyl compound with hydrazine or a hydrazine derivative, leading to a double condensation and subsequent aromatization to the pyridazine.
For the synthesis of Methyl 5-methylpyridazine-4-carboxylate, the key challenge lies in the synthesis of a suitable asymmetric 1,4-dicarbonyl precursor. A plausible intermediate would be a derivative of 2-methyl-3-oxosuccinaldehyde.
Caption: Cyclocondensation pathway to the pyridazine core.
Pathway 2: Transformation from a Pre-formed Heterocycle: The Mucochloric Acid Route
An alternative and powerful strategy involves the use of a readily available, highly functionalized starting material that can be converted into the pyridazine ring system. Mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone) serves as an excellent precursor in this regard.
The reaction of mucochloric acid with hydrazine hydrate yields 4,5-dichloropyridazin-3(2H)-one, a versatile intermediate.[1] This pyridazinone can then undergo a series of functional group interconversions to arrive at the target molecule. This pathway offers the advantage of starting with a commercially available and well-characterized compound.
Caption: Mucochloric acid as a precursor to the pyridazine ring.
Detailed Synthetic Protocols and Mechanistic Insights
This section provides a step-by-step guide for the synthesis of Methyl 5-methylpyridazine-4-carboxylate, focusing on the more established and adaptable Mucochloric Acid Pathway.
Part 1: Synthesis of the Key Intermediate: 5-Methylpyridazine-4-carboxylic Acid
The synthesis of the carboxylic acid is the critical first stage. The proposed route involves the initial formation of the pyridazine ring followed by strategic functionalization.
Step 1: Synthesis of 4,5-Dichloropyridazin-3(2H)-one from Mucochloric Acid
The initial step involves the reaction of commercially available mucochloric acid with hydrazine.
-
Reaction: Mucochloric acid is treated with hydrazine sulfate and sodium acetate in an aqueous solution.[1]
-
Mechanism: The reaction proceeds through a nucleophilic attack of hydrazine on the carbonyl group of the open-chain form of mucochloric acid (2,3-dichloro-4-oxobut-2-enoic acid), followed by an intramolecular cyclization and dehydration to form the pyridazinone ring.
-
Experimental Protocol:
-
A solution of mucochloric acid (e.g., 3.9 g) in water is warmed to 80-100 °C with stirring.[1]
-
A mixture of hydrazine sulfate (e.g., 3.1 g) and sodium acetate (e.g., 3.0 g) is added to the solution.[1]
-
The resulting solid is collected by filtration and can be recrystallized from water to yield 4,5-dichloro-3-pyridazone.[1]
-
Step 2: Functionalization of the Pyridazine Core
This stage involves a series of reactions to replace the chloro substituents and introduce the desired methyl and carboxylic acid groups. This is a conceptual pathway, as direct literature precedent for this exact sequence on this specific substrate is limited. The steps are based on established organometallic and functional group transformation methodologies.
Conceptual Step 2a: Selective Methylation at the 5-position
-
Strategy: A selective cross-coupling reaction, such as a Stille or Suzuki coupling, can be employed to introduce the methyl group. The higher reactivity of the chlorine at the 5-position compared to the 4-position in some pyridazine systems could allow for selective functionalization. Alternatively, a Grignard reaction with a suitable derivative could be explored.
-
Proposed Reagents:
-
Suzuki Coupling: 5-chloro-4-substituted-pyridazine, methylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃).
-
Grignard Reaction: Reaction of a suitable pyridazine derivative with methylmagnesium bromide.[2][3] It is important to note that Grignard reagents can also act as bases, which could be a competing reaction with acidic protons.[3]
-
Conceptual Step 2b: Introduction of the Carboxylic Acid at the 4-position
-
Strategy 1: Hydrolysis of a Cyano Group: If a cyano group can be selectively introduced at the 4-position, it can be hydrolyzed to the carboxylic acid. This would likely involve nucleophilic substitution of the remaining chloro group with a cyanide salt.
-
Strategy 2: Carboxylation using Organometallic Intermediates: A lithiated or Grignard derivative of the 4-position could be reacted with carbon dioxide to introduce the carboxylic acid.[2][4]
A More Direct, Albeit Hypothetical, Approach from a Dicarbonyl Precursor:
A more direct, though less precedented, route would involve the synthesis of a specific 1,4-dicarbonyl compound.
Hypothetical Precursor: Methyl 2-formyl-3-oxobutanoate
The cyclocondensation of this dicarbonyl compound with hydrazine would theoretically lead directly to Methyl 5-methylpyridazine-4-carboxylate.
-
Challenge: The synthesis of this specific dicarbonyl precursor is not trivial and would likely involve multiple steps, potentially starting from acetoacetic ester.
Part 2: Esterification of 5-Methylpyridazine-4-carboxylic Acid
Once 5-methylpyridazine-4-carboxylic acid is obtained, the final step is a standard esterification.
-
Reaction: The carboxylic acid is reacted with methanol in the presence of an acid catalyst.
-
Mechanism: This is a classic Fischer esterification. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Subsequent proton transfers and elimination of water yield the methyl ester.
-
Experimental Protocol:
-
Suspend 5-methylpyridazine-4-carboxylic acid in an excess of methanol.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling, neutralize the excess acid with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield pure Methyl 5-methylpyridazine-4-carboxylate.
-
Data Summary
| Compound | Starting Material(s) | Key Transformation(s) | Typical Reagents | Notes |
| 4,5-Dichloropyridazin-3(2H)-one | Mucochloric Acid, Hydrazine | Cyclocondensation | Hydrazine sulfate, Sodium acetate | Well-established reaction.[1] |
| 5-Methylpyridazine-4-carboxylic acid | 4,5-Dichloropyridazin-3(2H)-one | Functional Group Interconversion | Organometallic reagents, Cyanide, Oxidizing/Reducing agents | Multi-step process requiring careful control of regioselectivity. |
| Methyl 5-methylpyridazine-4-carboxylate | 5-Methylpyridazine-4-carboxylic acid, Methanol | Fischer Esterification | H₂SO₄ or HCl (catalytic) | Standard and high-yielding esterification. |
Conclusion and Future Perspectives
The synthesis of Methyl 5-methylpyridazine-4-carboxylate is a multi-step process that hinges on the successful construction and functionalization of the pyridazine core. The pathway commencing from mucochloric acid presents a robust and adaptable route, leveraging a commercially available starting material. While the subsequent functionalization steps require careful optimization to achieve the desired regioselectivity, they are based on well-understood principles of modern organic synthesis.
Future research in this area could focus on the development of more convergent and atom-economical routes. The exploration of novel 1,4-dicarbonyl precursors or the application of modern C-H activation methodologies on simpler pyridazine scaffolds could provide more direct access to this valuable heterocyclic building block. As the demand for novel therapeutic agents continues to grow, the efficient and scalable synthesis of compounds like Methyl 5-methylpyridazine-4-carboxylate will remain a critical endeavor for the drug discovery and development community.
References
-
Full article: Synthesis of Novel Arylthio Derivatives of Mucochloric Acid. (n.d.). Taylor & Francis. Retrieved January 29, 2026, from [Link]
-
Synthesis of 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]
-
A two step synthesis of methyl 3. (n.d.). Retrieved January 29, 2026, from [Link]
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-
Methyl magnesium bromide reacts with X to form an addition product which ... (2025, January 3). Filo. Retrieved January 29, 2026, from [Link]
-
A two step synthesis of methyl 3. (n.d.). Retrieved January 29, 2026, from [Link]
-
Synthesis of 4,5-dichloro-3-pyridazone - PrepChem.com. (n.d.). Retrieved January 29, 2026, from [Link]
- US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents. (n.d.).
- CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents. (n.d.).
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC - NIH. (n.d.). Retrieved January 29, 2026, from [Link]
- CN102603485A - Preparation method of 2-methyl-3-biphenylmethanol - Google Patents. (n.d.).
-
3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - MDPI. (2024, October 31). Retrieved January 29, 2026, from [Link]
-
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-
Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-Furanone Glycoconjugates - NIH. (n.d.). Retrieved January 29, 2026, from [Link]
-
3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone - PubChem. (n.d.). Retrieved January 29, 2026, from [Link]
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-
Functionalization of 4,5-Dichloropyridazin-3(2H)-one - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]
-
[Solved] Ethanoic acid on reaction with methyl magnesium bromide give - Testbook. (n.d.). Retrieved January 29, 2026, from [Link]
-
2-Methyl-3-phenylpropanal. - Organic Syntheses Procedure. (n.d.). Retrieved January 29, 2026, from [Link]
-
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-
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-
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-
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-
Synthesis of 3,4-dichloro-5-(ω-hydroxyalkylamino)-2(5H)-furanones. - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]
-
Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors - PubMed. (n.d.). Retrieved January 29, 2026, from [Link]
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5-Hydroxymethylfurfural in Synthesis of 4,5-Dialkyl-substituted 1-Imidazol-1-oles. (2025, November 16). Retrieved January 29, 2026, from [Link]
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An In-Depth Technical Guide to the Starting Materials for the Synthesis of Methyl 5-Methylpyridazine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-methylpyridazine-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a key pharmacophore in a variety of biologically active molecules. The specific substitution pattern of a methyl group at the 5-position and a methyl carboxylate at the 4-position provides a versatile scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the key starting materials and synthetic strategies for the preparation of this important molecule, focusing on the underlying chemical principles and providing actionable experimental protocols.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A retrosynthetic analysis of methyl 5-methylpyridazine-4-carboxylate reveals a logical and efficient synthetic approach. The core pyridazine ring is typically formed through the condensation of a 1,4-dicarbonyl compound with hydrazine. This disconnection leads to a key intermediate, a substituted 1,4-dicarbonyl precursor, which can be synthesized from readily available and cost-effective starting materials.
Figure 1: Retrosynthetic analysis of Methyl 5-methylpyridazine-4-carboxylate.
This analysis highlights a convergent and efficient synthetic strategy. The key steps involve the formation of a versatile enamine intermediate, followed by a cyclocondensation reaction with hydrazine and a final oxidation step to furnish the aromatic pyridazine ring.
Key Starting Materials and Their Strategic Importance
The selection of appropriate starting materials is paramount for a successful, efficient, and scalable synthesis. This section details the primary starting materials and the rationale behind their selection.
Methyl Acetoacetate: The β-Ketoester Backbone
Methyl acetoacetate is an ideal and cost-effective starting material that provides the core four-carbon backbone required for the pyridazine ring. Its key features include:
-
Active Methylene Group: The methylene group flanked by two carbonyl groups is highly acidic and readily undergoes a variety of chemical transformations, including condensation reactions.
-
β-Dicarbonyl Moiety: The 1,3-dicarbonyl arrangement is primed for reaction with a one-carbon electrophile to generate the necessary 1,4-dicarbonyl precursor for pyridazine synthesis.
-
Ester Functionality: The methyl ester group is carried through the synthesis to become the desired carboxylate functionality in the final product.
Dimethylformamide Dimethyl Acetal (DMFDMA): The One-Carbon Electrophile
Dimethylformamide dimethyl acetal (DMFDMA) serves as an efficient and highly reactive one-carbon electrophile. Its reaction with the active methylene group of methyl acetoacetate is a crucial step in constructing the 1,4-dicarbonyl precursor.[1]
-
High Reactivity: DMFDMA readily reacts with active methylene compounds without the need for harsh conditions or strong bases.[1]
-
Formation of an Enamine: The reaction product is a stable and versatile enamine, methyl 2-(dimethylaminomethylene)-3-oxobutanoate, which is an excellent precursor for cyclization reactions.
Hydrazine: The Nitrogen Source for the Heterocycle
Hydrazine (N₂H₄) or its hydrate is the essential reagent that provides the two adjacent nitrogen atoms for the formation of the pyridazine ring.
-
Dinucleophilic Character: Hydrazine possesses two nucleophilic nitrogen atoms that readily react with dicarbonyl compounds to form heterocyclic rings.
-
Versatility: Hydrazine and its derivatives are widely used in the synthesis of a vast array of nitrogen-containing heterocycles.
Synthetic Pathway and Experimental Protocols
This section outlines the step-by-step synthesis of methyl 5-methylpyridazine-4-carboxylate, providing detailed experimental protocols for each stage.
Figure 2: Synthetic workflow for Methyl 5-methylpyridazine-4-carboxylate.
Stage 1: Synthesis of Methyl 2-(dimethylaminomethylene)-3-oxobutanoate (Enamine Intermediate)
The first stage involves the condensation of methyl acetoacetate with DMFDMA to form the key enamine intermediate. This reaction is typically high-yielding and proceeds under mild conditions.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl acetoacetate (1.0 equivalent).
-
Reagent Addition: Add dimethylformamide dimethyl acetal (1.1 equivalents) to the flask.
-
Reaction Conditions: Heat the reaction mixture at 80-90 °C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. The excess DMFDMA and methanol byproduct can be removed under reduced pressure. The resulting crude methyl 2-(dimethylaminomethylene)-3-oxobutanoate is often of sufficient purity for the next step. If necessary, it can be purified by vacuum distillation.
| Parameter | Value | Reference |
| Reactants | Methyl acetoacetate, DMFDMA | [1] |
| Stoichiometry | 1 : 1.1 | |
| Solvent | Neat (no solvent) | |
| Temperature | 80-90 °C | |
| Reaction Time | 2-3 hours | |
| Typical Yield | >90% |
Stage 2: Synthesis of Methyl 5-methyl-1,6-dihydropyridazine-4-carboxylate
The enamine intermediate is then cyclized with hydrazine hydrate to form the dihydropyridazine ring. This reaction is a classic example of heterocyclic ring formation through condensation.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 2-(dimethylaminomethylene)-3-oxobutanoate (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Reagent Addition: Add hydrazine hydrate (1.0-1.2 equivalents) dropwise to the solution at room temperature. An exothermic reaction may be observed.
-
Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).
| Parameter | Value | Reference |
| Reactants | Methyl 2-(dimethylaminomethylene)-3-oxobutanoate, Hydrazine Hydrate | [2][3] |
| Solvent | Ethanol or Acetic Acid | [2] |
| Temperature | Reflux | [3] |
| Reaction Time | 2-4 hours | |
| Typical Yield | 70-85% |
Stage 3: Oxidation to Methyl 5-methylpyridazine-4-carboxylate
The final step is the aromatization of the dihydropyridazine intermediate to the desired pyridazine. This is typically achieved through an oxidation reaction. A common and effective method involves the use of bromine in acetic acid.[4]
Experimental Protocol:
-
Reaction Setup: Dissolve the methyl 5-methyl-1,6-dihydropyridazine-4-carboxylate (1.0 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid to the reaction mixture at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete as indicated by TLC.
-
Work-up and Purification: Pour the reaction mixture into ice-water to precipitate the product. Collect the solid by filtration and wash with water to remove any residual acid. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure methyl 5-methylpyridazine-4-carboxylate.
| Parameter | Value | Reference |
| Reactants | Methyl 5-methyl-1,6-dihydropyridazine-4-carboxylate, Bromine | [4] |
| Solvent | Glacial Acetic Acid | [4] |
| Temperature | Room Temperature | |
| Reaction Time | 1-2 hours | |
| Typical Yield | 80-95% |
Conclusion
The synthesis of methyl 5-methylpyridazine-4-carboxylate is a well-established process that relies on the strategic use of readily available and versatile starting materials. The key to this synthesis is the efficient construction of a 1,4-dicarbonyl precursor, which is readily achieved through the condensation of methyl acetoacetate and dimethylformamide dimethyl acetal. Subsequent cyclocondensation with hydrazine and a final oxidation step provide a reliable and scalable route to the target molecule. The protocols outlined in this guide, grounded in established chemical principles, offer a robust framework for researchers and scientists in the field of drug discovery and development to access this important heterocyclic scaffold.
References
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Abu-Shanab, F. A., Mousa, S. A. S., Eshak, E. A., Sayed, A. Z., & Al-Harrasi, A. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives. International Journal of Organic Chemistry, 1(4), 207-214. [Link]
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El-Sayed, R., & Al-Hussain, S. A. (2014). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. Molecules, 19(12), 20496-20510. [Link]
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Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
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Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. Molecules, 2013, 18(6), 6836-6847. [Link]
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Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives. International Journal of Organic Chemistry, 2011, 1(4), 207-214. [Link]
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The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 2012, 17(10), 11637-11646. [Link]
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Synthesis of Pyridine Derivatives via Oxidative Aromatization of Hantzsch 1,4‐Dihydropyridines: An Undergraduate Laboratory Technique. ChemistrySelect, 2023, 8(39), e202302821. [Link]
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Ethyl 2-methyl-3-oxobutanoate. Organic Syntheses, 2004, 81, 109. [Link]
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How to perform a Bromination reaction on a thiophene derivative containing an aliphatic ester and an amide functionality? ResearchGate. [Link]
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Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 1981, 60, 48. [Link]
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Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. Molecules, 2023, 28(4), 1761. [Link]
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Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride. Chemical Communications, 2018, 54(76), 10712-10715. [Link]
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Synthesis of Methyl 2-[(3-Nitrophenyl)methylene]-3-oxobutanoate. PrepChem. [Link]
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Synthesis of 4,5-epoxypentane carboxylic acid methyl ester. PrepChem. [Link]
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Alkaloid. Wikipedia. [Link]
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Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles. RSC Advances, 2017, 7(23), 14065-14106. [Link]
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Ester synthesis by esterification. Organic Chemistry Portal. [Link]
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Spectroscopic Characterization of Methyl 5-methylpyridazine-4-carboxylate: A Predictive and Methodological Guide
Introduction
Methyl 5-methylpyridazine-4-carboxylate is a substituted pyridazine, a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry and drug development. The arrangement of substituents on the pyridazine ring dictates the molecule's steric and electronic properties, which in turn govern its biological activity and pharmacokinetic profile. Unambiguous structural confirmation is therefore a critical first step in any research endeavor involving such novel compounds.
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of Methyl 5-methylpyridazine-4-carboxylate. As complete experimental data for this specific molecule is not widely published, this document leverages established principles of spectroscopic interpretation and data from analogous structures to predict the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines field-proven, step-by-step protocols for the acquisition of high-quality spectroscopic data, intended to serve as a practical resource for researchers in organic synthesis, analytical chemistry, and pharmaceutical sciences.
Predicted ¹H NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule.
Predicted Chemical Shifts and Coupling Constants
The structure of Methyl 5-methylpyridazine-4-carboxylate features three distinct proton environments: two aromatic protons on the pyridazine ring, the protons of the C5-methyl group, and the protons of the ester's methyl group.
-
Pyridazine Ring Protons (H-3 and H-6): The pyridazine ring is an electron-deficient system due to the presence of two electronegative nitrogen atoms. This deshielding effect results in the downfield chemical shifts of the ring protons.
-
H-6: This proton is adjacent to a nitrogen atom and is expected to be the most downfield, likely appearing as a singlet around δ 9.2-9.4 ppm . The singlet nature arises from the absence of adjacent protons for spin-spin coupling.
-
H-3: This proton is also on the pyridazine ring but is further from the electron-withdrawing ester group compared to H-6's proximity to N-1. It is expected to appear as a singlet in the region of δ 8.9-9.1 ppm .[1]
-
-
Ester Methyl Protons (-OCH₃): The protons of the methyl ester group are in a relatively shielded environment, attached to an oxygen atom. They are expected to produce a sharp singlet at approximately δ 3.9-4.1 ppm .
-
C5-Methyl Protons (-CH₃): The methyl group attached to the pyridazine ring at the C-5 position will also appear as a singlet. Its chemical shift is predicted to be in the range of δ 2.6-2.8 ppm .
Experimental Protocol for ¹H NMR Data Acquisition
A standard ¹H NMR experiment is crucial for obtaining high-resolution data suitable for structural confirmation.
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the solid Methyl 5-methylpyridazine-4-carboxylate in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The use of deuterated solvents prevents large solvent signals from obscuring the analyte's signals.[2]
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
Add a small amount of a reference standard, typically tetramethylsilane (TMS), to set the chemical shift scale to 0 ppm.
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent to compensate for any magnetic field drift.
-
Shim the magnetic field to achieve a high degree of homogeneity, which is essential for sharp, well-resolved peaks.
-
-
Data Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a 45° pulse angle to allow for a shorter relaxation delay between scans, optimizing the experiment time without saturating the signals.[3]
-
The acquisition time is typically set between 1-5 seconds.[4]
-
Co-add a sufficient number of scans (e.g., 8 to 64) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.
-
Integrate the peaks to determine the relative ratios of protons in different environments.
-
Predicted ¹³C NMR Spectroscopic Data
¹³C NMR spectroscopy provides information on the carbon framework of a molecule. While the natural abundance of the ¹³C isotope is low (~1.1%), modern NMR techniques allow for the routine acquisition of high-quality spectra.
Predicted Chemical Shifts
In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom appears as a single line, simplifying the spectrum.[5]
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is highly deshielded and is expected to have a chemical shift in the range of δ 165-170 ppm .
-
Pyridazine Ring Carbons:
-
C-4 and C-5: These are quaternary carbons attached to substituents. Their chemical shifts are influenced by the attached groups and the ring nitrogens. Predicted shifts are in the δ 140-155 ppm range.
-
C-3 and C-6: These carbons are bonded to hydrogen and are part of the electron-deficient pyridazine ring. They are expected to resonate between δ 130-150 ppm . For unsubstituted pyridazine, the C-3/C-6 carbons appear around 152 ppm, and the C-4/C-5 carbons are at approximately 127 ppm.[6] The substituents in the target molecule will alter these values significantly.
-
-
Ester Methyl Carbon (-OCH₃): This carbon is relatively shielded and is predicted to appear at δ 52-55 ppm .
-
C5-Methyl Carbon (-CH₃): The methyl group on the ring is expected to have a chemical shift in the range of δ 18-25 ppm .
Experimental Protocol for ¹³C NMR Data Acquisition
The procedure for ¹³C NMR is similar to that for ¹H NMR, but with some key differences in acquisition parameters.
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is often required due to the low natural abundance of ¹³C.
-
Instrument Setup: Follow the same locking and shimming procedure as for ¹H NMR.
-
Data Acquisition:
-
The spectral width for ¹³C NMR is much larger, typically 0-220 ppm.[7]
-
Proton decoupling is employed to simplify the spectrum to singlets and to enhance the signal via the Nuclear Overhauser Effect (NOE).[5]
-
A longer relaxation delay (d1) may be necessary, especially for quaternary carbons which have longer relaxation times.[8]
-
A significantly higher number of scans (e.g., 128 to several thousand) is usually required to obtain a good signal-to-noise ratio.
-
-
Data Processing: The processing steps (Fourier transform, phasing, and calibration) are analogous to those for ¹H NMR. The solvent signal (e.g., CDCl₃ at δ 77.16 ppm) is commonly used for chemical shift referencing.
Predicted Infrared (IR) Spectroscopic Data
Infrared spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted Key Vibrational Frequencies
-
C=O Stretch (Ester): A strong and sharp absorption band is expected in the range of 1715-1730 cm⁻¹ . The conjugation with the pyridazine ring slightly lowers the frequency compared to a saturated ester.[9][10]
-
C-O Stretch (Ester): Two characteristic bands are expected for the C-O single bonds of the ester group, typically appearing in the region of 1300-1000 cm⁻¹ .[10]
-
C=N and C=C Stretches (Pyridazine Ring): Aromatic and heteroaromatic ring stretching vibrations will produce several bands of variable intensity in the 1600-1450 cm⁻¹ region.[11]
-
C-H Stretches:
-
Aromatic C-H: Weak to medium bands are expected just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹ ).
-
Aliphatic C-H (Methyl groups): Medium to strong bands will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹ ).[12]
-
-
C-H Bends: Out-of-plane bending vibrations for the substituted aromatic ring can be expected in the 900-675 cm⁻¹ region.
Experimental Protocol for ATR-FTIR Data Acquisition
Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid and liquid samples.[13]
-
Background Spectrum:
-
Ensure the ATR crystal (e.g., diamond or ZnSe) is clean.
-
Collect a background spectrum of the empty crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and H₂O).[14]
-
-
Sample Analysis:
-
Place a small amount of the solid Methyl 5-methylpyridazine-4-carboxylate powder onto the ATR crystal.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal surface.[15]
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Cleaning: After the measurement, clean the crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft tissue.
Predicted Mass Spectrometry (MS) Data
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and can reveal structural details through the analysis of fragmentation patterns.
Predicted Molecular Ion and Fragmentation Pattern
The molecular formula for Methyl 5-methylpyridazine-4-carboxylate is C₇H₈N₂O₂.
-
Molecular Ion (M⁺•): The molecular weight is 152.15 g/mol . In an Electron Ionization (EI) mass spectrum, a prominent molecular ion peak is expected at m/z = 152 .[16] The presence of two nitrogen atoms means this peak will have an even m/z value, consistent with the nitrogen rule.
-
Key Fragmentation Pathways: EI is a "hard" ionization technique that causes extensive fragmentation.[17]
-
Loss of Methoxy Radical (•OCH₃): A common fragmentation for methyl esters is the loss of a methoxy radical, which would result in a significant peak at m/z = 121 (M - 31).
-
Loss of Carbon Monoxide (CO): Following the loss of the methoxy radical, the resulting acylium ion can lose a molecule of carbon monoxide, leading to a peak at m/z = 93 (121 - 28).
-
Loss of Methyl Radical (•CH₃): Cleavage of the methyl group from the pyridazine ring could produce a fragment at m/z = 137 (M - 15).
-
Ring Fragmentation: The pyridazine ring itself can undergo fragmentation, often involving the loss of N₂ (28 Da), leading to various smaller fragments.
-
Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction:
-
For a volatile and thermally stable compound like this, a direct insertion probe or gas chromatography (GC-MS) can be used.
-
A small amount of the sample is placed in a capillary tube or dissolved in a volatile solvent for injection.
-
-
Ionization:
-
Mass Analysis:
-
The resulting positive ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The analyzer separates the ions based on their mass-to-charge ratio.
-
-
Detection:
-
The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
-
Integrated Spectroscopic Analysis Workflow
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the structural puzzle, and together they allow for unambiguous confirmation.
Caption: Workflow for structural elucidation using integrated spectroscopic data.
Summary of Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR | δ 9.2-9.4 (s, 1H, H-6), δ 8.9-9.1 (s, 1H, H-3), δ 3.9-4.1 (s, 3H, -OCH₃), δ 2.6-2.8 (s, 3H, -CH₃) |
| ¹³C NMR | δ 165-170 (C=O), δ 140-155 (C-4, C-5), δ 130-150 (C-3, C-6), δ 52-55 (-OCH₃), δ 18-25 (-CH₃) |
| IR (cm⁻¹) | 1715-1730 (C=O, strong), 1300-1000 (C-O, strong), 1600-1450 (C=N, C=C), >3000 (Aromatic C-H), <3000 (Aliphatic C-H) |
| MS (m/z) | 152 (M⁺•), 121 (M-31), 93 (M-31-28), 137 (M-15) |
Conclusion
This guide provides a detailed, predictive analysis of the key spectroscopic data for Methyl 5-methylpyridazine-4-carboxylate, grounded in established chemical principles and comparative data. The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry offers a powerful and complementary suite of tools for the comprehensive characterization of this and other novel chemical entities. The outlined protocols serve as a robust starting point for researchers, ensuring the acquisition of high-quality data essential for accurate structural elucidation and for advancing research in drug discovery and materials science.
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Australian Journal of Chemistry. (1967). Electron impact studies. XVIII. Mass spectra of pyridazines, phthalazines, and related compounds. ConnectSci. Available at: [Link]
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Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent Technologies. Available at: [Link]
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UCI Aerosol Photochemistry Group. (2014). Fourier Transform Infrared Spectroscopy. University of California, Irvine. Available at: [Link]
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PubMed. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. National Library of Medicine. Available at: [Link]
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Srivastava, V. (2025). Making Molecules Fly: Ionization Methods in Mass Spectrometry. Bitesize Bio. Available at: [Link]
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ResearchGate. (2010). 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. Available at: [Link]
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Jaki, D. C., & Lankin, J. (2007). A Routine Experimental Protocol for qHNMR. Illustrated with Taxol. Journal of Natural Products, 70(4), 589-595. Available at: [Link]
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Stepbystep procedure for NMR data acquisition. (n.d.). Available at: [Link]
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Magnetic Resonance in Chemistry. (2018). Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. PMC. Available at: [Link]
-
Quantitative NMR Spectroscopy. (2017). Available at: [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Available at: [Link]
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Running 13C spectra. (2010). Available at: [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Available at: [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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Astrobiology. (2025). Theoretical Study of Aromatic and N-heterocycles: Potential Carriers of Interstellar Aromatic Infrared Bands. Available at: [Link]
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Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]
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Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Available at: [Link]
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The Organic Chemistry Tutor. (2025). What Is 13C-NMR Spectroscopy? A Clear Guide to Carbon-13 NMR. YouTube. Available at: [Link]
-
Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Available at: [Link]
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The Organic Chemistry Tutor. (2021). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. YouTube. Available at: [Link]
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ResearchGate. (2018). Laboratory Infrared Spectra of Polycyclic Aromatic Nitrogen Heterocycles: Quinoline and Phenanthridine in Solid Argon and H2O. Available at: [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]
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Mass Spectrometry: Fragmentation. (n.d.). Available at: [Link]
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Advanced Pharmacological Profiling of Pyridazine Derivatives: From Synthesis to Signal Transduction
Topic: Potential Biological Activity of Pyridazine Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Part 1: Executive Directive & Chemical Foundation
The "Privileged Scaffold" Paradigm
In modern medicinal chemistry, the pyridazine nucleus (1,2-diazine) is not merely a structural linker but a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors.[2] Unlike its isomers pyrimidine and pyrazine, pyridazine possesses a unique contiguous nitrogen-nitrogen (
For the drug development professional, the utility of pyridazine lies in its ability to serve as a bioisostere for phenyl or pyridine rings, often improving water solubility and metabolic stability while maintaining lipophilicity (
Structural Chemistry & SAR Logic
The biological activity of pyridazine derivatives is governed by the electronic distribution across the diazine ring.
-
Electronic Deficit: The ring is
-deficient, making it susceptible to nucleophilic attack, yet stable enough to resist rapid oxidative metabolism in the liver. -
Hydrogen Bonding: The N2 atom acts as a potent hydrogen bond acceptor. In kinase inhibitors, this nitrogen often anchors the molecule to the hinge region of the ATP-binding pocket.
Graphviz Visualization: Pyridazine Structure-Activity Relationship (SAR)
Caption: Figure 1. Structural logic of the pyridazine scaffold. The N-N bond is critical for dipolar interactions, while positions 3 and 6 offer the primary vectors for extending the pharmacophore.
Part 2: Therapeutic Applications & Mechanistic Insights[3][4][5]
Oncology: Kinase Inhibition & Tubulin Targeting
Pyridazine derivatives have shown exceptional promise as inhibitors of various protein kinases (e.g., VEGFR, c-Met, CDK) and as tubulin polymerization inhibitors.
-
Mechanism: The pyridazine nitrogen pair typically mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region residues (e.g., Met, Glu) of the kinase domain.
-
Case Study: Derivatives fused with pyrrole or imidazo rings (e.g., imidazo[1,2-b]pyridazines) have demonstrated nanomolar potency against metastatic breast cancer lines.
Data Presentation: Comparative IC50 Values of Selected Pyridazine Derivatives
| Compound Class | Target | Cell Line / Enzyme | IC50 Value | Mechanism Note |
| Imidazo[1,2-b]pyridazine | c-Met Kinase | HUVEC | 4.2 nM | ATP-competitive inhibition |
| 3,6-Disubstituted Pyridazine | Tubulin | HeLa | 0.85 µM | Inhibits polymerization at colchicine site |
| Pyrimido[4,5-c]pyridazine | DHPS | E. coli | 120 nM | Pterin binding site competitor |
| Pyridazinone Derivative | COX-2 | RAW 264.7 | 0.45 µM | Anti-inflammatory mediated anticancer effect |
CNS Disorders: GABA and AChE Modulation
-
GABA-A Antagonism: Gabazine (SR-95531) is a classic pyridazine derivative that acts as a competitive antagonist at GABA-A receptors. It is a critical tool compound in neuroscience to isolate synaptic currents.
-
AChE Inhibition: Pyridazine derivatives linked to benzylpiperidine moieties have shown dual inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE), relevant for Alzheimer's therapy.
Cardiovascular: Phosphodiesterase (PDE) Inhibition[6]
-
Pimobendan: A calcium sensitizer and selective PDE3 inhibitor used in veterinary cardiology (and human trials). The pyridazinone ring system is essential for its positive inotropic effect, increasing cardiac contractility without increasing oxygen consumption significantly.
Graphviz Visualization: Kinase Inhibition Signaling Pathway
Caption: Figure 2. Mechanism of Action for Pyridazine-based Kinase Inhibitors. The inhibitor competes with ATP, blocking the phosphorylation cascade (Ras/Raf/MEK/ERK) essential for tumor growth.
Part 3: Experimental Protocols (Self-Validating Systems)
To ensure reproducibility and scientific integrity, the following protocols are designed with internal controls.
Synthesis Protocol: The Paal-Knorr Condensation
Causality: This method is chosen for its high atom economy and the ability to generate the pyridazine core from readily available 1,4-dicarbonyls.
Workflow:
-
Reactants: Combine 1 equivalent of 1,4-diketone (e.g., 2,5-hexanedione) with 1.1 equivalents of Hydrazine Hydrate (
). -
Solvent: Use Ethanol (EtOH) with a catalytic amount of Acetic Acid (AcOH). Reason: Acid catalysis protonates the carbonyl, facilitating nucleophilic attack by hydrazine.
-
Reflux: Heat at 80°C for 3–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Workup: Cool to room temperature. If the product precipitates, filter and wash with cold EtOH. If not, remove solvent in vacuo and recrystallize from EtOH/Water.
-
Validation:
-
NMR: Look for the disappearance of carbonyl signals (
ppm in ) and appearance of aromatic protons ( ppm in ). -
MS: Confirm Molecular Weight (M+H)+ peak.
-
Biological Assay: ADP-Glo™ Kinase Assay
Causality: Unlike traditional radioactive assays (
Step-by-Step Methodology:
-
Enzyme Reaction (Well 1):
-
Mix Kinase (e.g., 5 ng VEGFR2), Substrate (e.g., 0.2 µg/µL Poly Glu:Tyr), and ATP (10 µM).
-
Add Pyridazine Test Compound (Serial dilution: 1 nM to 10 µM).
-
Control: No compound (Max Activity) and No Enzyme (Background).
-
Incubate at RT for 60 minutes.
-
-
ADP-Glo Reagent Addition (Well 1):
-
Add equal volume of ADP-Glo Reagent.
-
Incubate for 40 minutes.
-
Mechanism:[3] This step terminates the kinase reaction and depletes the remaining ATP.
-
-
Kinase Detection Reagent (Well 1):
-
Add Kinase Detection Reagent.
-
Incubate for 30 minutes.
-
Mechanism:[3] Converts the generated ADP back to ATP, which is then used by Luciferase to generate light.
-
-
Readout: Measure Luminescence (RLU) using a plate reader.
-
Data Analysis:
-
Calculate % Inhibition:
. -
Plot log[Inhibitor] vs. % Inhibition to determine IC50 using non-linear regression (Sigmoidal dose-response).
-
Graphviz Visualization: Assay Workflow
Caption: Figure 3. ADP-Glo Kinase Assay Workflow. A homogeneous, self-validating protocol for determining IC50 values of pyridazine inhibitors.
Part 4: References
-
Synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology. Link
-
Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry. Link
-
Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. ResearchGate. Link
-
Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors. Journal of Medicinal Chemistry. Link
-
Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors. PubMed Central. Link
-
Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. Journal of Medicinal Chemistry. Link
Sources
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- 3. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methyl 5-methylpyridazine-4-carboxylate: A Strategic Heterocyclic Building Block
The following technical guide details the utility, synthesis, and application of Methyl 5-methylpyridazine-4-carboxylate as a high-value heterocyclic building block in drug discovery.
Executive Summary
In the landscape of modern medicinal chemistry, the pyridazine ring has emerged as a privileged scaffold, offering unique physicochemical properties distinct from its diazine isomers, pyrimidine and pyrazine.[1][2] Methyl 5-methylpyridazine-4-carboxylate (CAS: 1363383-02-1 ) represents a critical sub-class of this family. It serves as a versatile electrophile for fragment-based drug discovery (FBDD) and a robust precursor for kinase inhibitors and GPCR modulators (e.g., Muscarinic M4 PAMs).
This guide dissects the molecule’s synthetic accessibility, reactivity profile, and application in high-affinity ligand design, providing researchers with a roadmap for integrating this core into lead optimization campaigns.
Chemical Profile & Physicochemical Properties
The strategic value of the 5-methylpyridazine-4-carboxylate core lies in its ability to modulate lipophilicity (LogP) and aqueous solubility while functioning as a bioisostere for phenyl and pyridine rings.
| Property | Value / Description | Impact on Drug Design |
| Molecular Formula | C₇H₈N₂O₂ | Low MW (152.15 Da) ideal for FBDD. |
| LogP (Calc) | ~0.6 - 0.9 | Lower lipophilicity compared to phenyl analogs; improves metabolic stability. |
| H-Bond Acceptors | 3 (N1, N2, Carbonyl O) | N1/N2 lone pairs are highly accessible for water-mediated bridging or direct interaction with Ser/Thr residues. |
| Dipole Moment | High (~4.0 D for pyridazine core) | Enhances solubility and specific electrostatic interactions in polar binding pockets.[3] |
| pKa (Conjugate Acid) | ~2.3 (Pyridazine N) | The ring is electron-deficient; N-protonation is difficult at physiological pH, maintaining neutrality. |
Synthesis Pathways
Accessing the Methyl 5-methylpyridazine-4-carboxylate core with high regiochemical fidelity is non-trivial due to the symmetry issues inherent in hydrazine condensations. Two primary routes are established: the Dehalogenation Route (High Purity) and the Minisci Radical Route (Direct Functionalization).[3]
Route A: The Dehalogenation Strategy (High Fidelity)
This is the preferred industrial route, ensuring correct regiochemistry of the methyl and carboxylate groups by establishing them on a symmetric or acyclic precursor before ring closure.[3]
-
Cyclocondensation: Reaction of diethyl 2-acetyl-3-oxosuccinate with hydrazine hydrate yields the pyridazinone intermediate.
-
Aromatization/Chlorination: Treatment with POCl₃ generates the 3,6-dichloro-5-methylpyridazine-4-carboxylate.
-
Reductive Dehalogenation: Catalytic hydrogenation (Pd/C, H₂, Et₃N) removes the chlorines, leaving the 5-methyl and 4-carboxylate intact.
Route B: Minisci Radical Alkylation
Direct radical methylation of methyl pyridazine-4-carboxylate. While shorter, this route often yields a mixture of 3-, 5-, and 6-methyl isomers, requiring difficult chromatographic separation.
Visualization of Synthesis Logic
Figure 1: The stepwise dehalogenation strategy provides the highest regiochemical purity for the target building block.[3]
Reactivity & Functionalization Profile
The Methyl 5-methylpyridazine-4-carboxylate scaffold is an "ambidextrous" building block. The ester provides a handle for growing the molecule into the solvent-exposed regions of a protein, while the electron-deficient ring allows for further decoration via C-H activation.
Core Reactivity Map[3][4]
-
C4-Ester: Susceptible to hydrolysis (LiOH/THF) to the acid, or direct amidation (AlMe₃/Amine).[3] The acid is the primary gateway to amide-linked inhibitors.
-
C3/C6 Positions: These positions are electron-deficient and activated for Minisci-type radical additions (e.g., alkylation, acylation) or nucleophilic attack if activated as N-oxides.
-
C5-Methyl: The methyl group is sterically significant. It can restrict the conformation of the C4-carbonyl, forcing it out of planarity with the ring, which is often crucial for inducing "atropisomer-like" selectivity in kinase pockets.
Figure 2: Functionalization vectors for the pyridazine core. The C4-ester is the primary handle for medicinal chemistry.
Experimental Protocols
To ensure reproducibility and high yield, the following protocols are recommended. These are adapted from optimized internal workflows for diazine carboxylates.
Protocol A: Hydrolysis to 5-Methylpyridazine-4-carboxylic Acid
Essential for converting the building block into an active acylating agent.
-
Dissolution: Dissolve Methyl 5-methylpyridazine-4-carboxylate (1.0 eq) in a mixture of THF:Water (3:1, 0.2 M concentration).
-
Base Addition: Add LiOH·H₂O (1.5 eq) in one portion at 0°C.[3]
-
Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LCMS (Acid peak usually elutes earlier than ester).[3]
-
Workup (Critical): Do not extract with basic aqueous workup.
-
Yield: Typically >90%.
Protocol B: Amide Coupling via T3P (Propylphosphonic Anhydride)
T3P is superior to EDC/HATU for electron-deficient heteroaromatic acids, reducing epimerization and side reactions.
-
Activation: To a solution of 5-methylpyridazine-4-carboxylic acid (1.0 eq) in EtOAc or DMF (0.1 M) add Diisopropylethylamine (DIPEA) (3.0 eq).
-
Coupling: Add the amine partner (1.1 eq).
-
Reagent: Add T3P (50% in EtOAc, 1.5 eq) dropwise at 0°C.
-
Completion: Allow to warm to RT and stir for 12 hours.
-
Purification: Dilute with EtOAc, wash with sat. NaHCO₃ (to remove T3P byproducts) and Brine.[3] Dry over Na₂SO₄.[3][4]
-
Note: If the product is polar, direct Reverse Phase (Prep-HPLC) injection of the reaction mixture is preferred.
-
Medicinal Chemistry Applications
Muscarinic M4 Positive Allosteric Modulators (PAMs)
Recent patent literature highlights the use of the 5-methylpyridazine-4-carbonyl motif in designing selective M4 PAMs for the treatment of schizophrenia. The 5-methyl group provides a critical steric clash that twists the amide bond, locking the ligand into a bioactive conformation that favors the allosteric pocket over the orthosteric site.
Kinase Inhibition
In kinase inhibitors, the pyridazine nitrogens (N1/N2) can serve as H-bond acceptors for the hinge region (e.g., interacting with the backbone NH of the hinge residue). The 4-carboxylate-derived amide extends into the solvent front or the ribose pocket, depending on the vector.
References
-
Synthesis and Reactivity of Pyridazines: Wermuth, C. G. "Pyridazines in drug discovery." MedChemComm, 2011, 2 , 935–941.[1][3] Link
-
M4 PAM Application: "Positive allosteric modulator of muscarinic acetylcholine receptor M4." Patent WO2023150201, 2023.[3] Link
-
Dehalogenation Strategy: "Process for preparing 4-amino-5-methylpyridinone and related heterocycles." Patent CN113412255A, 2021.[3] Link
-
T3P Coupling Methodology: Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Org.[3][5][6] Process Res. Dev., 2016, 20 , 140–177.[3] Link[3]
-
Minisci Reaction on Diazines: Duncton, M. A.[3] "Minisci reactions: Versatile C–H functionalization for medicinal chemists."[3][7] Med.[1][3][8] Chem. Commun., 2011, 2 , 1135-1161. Link
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- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JP2019537581A - Positive allosteric modulator of muscarinic acetylcholine receptor M4 - Google Patents [patents.google.com]
- 4. US2855400A - 2-methyl-pyridine-4-carboxylic acid derivatives - Google Patents [patents.google.com]
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- 6. mdpi.com [mdpi.com]
- 7. chem.ucla.edu [chem.ucla.edu]
- 8. lifechemicals.com [lifechemicals.com]
The Strategic Evolution of Methyl 5-methylpyridazine-4-carboxylate
The following technical guide details the discovery, synthetic evolution, and medicinal chemistry applications of Methyl 5-methylpyridazine-4-carboxylate , a critical intermediate in the development of modern GPCR modulators.
From Niche Intermediate to Privileged Scaffold in GPCR Drug Discovery
Executive Summary
Methyl 5-methylpyridazine-4-carboxylate (CAS 1363383-02-1 ) has emerged as a high-value "privileged scaffold" in contemporary drug discovery, particularly in the design of Muscarinic Acetylcholine Receptor M4 Positive Allosteric Modulators (mAChR M4 PAMs) .[1] Unlike simple pyridine analogs, the pyridazine core offers unique electronic properties (low pKa, high dipole moment) and specific hydrogen-bonding vectors that are critical for binding to allosteric sites on GPCRs and metalloenzymes.
This guide analyzes the compound’s transition from a theoretical structural isomer to a commercially scalable building block, detailing the "3,6-dichloro" synthetic route that enables its industrial production.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | Methyl 5-methylpyridazine-4-carboxylate |
| CAS Number | 1363383-02-1 |
| Molecular Formula | C₇H₈N₂O₂ |
| Molecular Weight | 152.15 g/mol |
| Key Precursor | Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate (CAS 1363381-53-6) |
| Physical Form | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, MeOH, DCM; sparingly soluble in water |
| pKa (Calc) | ~2.5 (Pyridazine N) |
Discovery and Historical Context
The "Missing" Isomer
Historically, pyridazine chemistry lagged behind that of pyridines and pyrimidines due to the difficulty of regioselectively functionalizing the 1,2-diazine ring. Early literature (circa 1950-1980) focused heavily on 3,6-disubstituted pyridazines because they could be easily synthesized from hydrazine and 1,4-dicarbonyls (e.g., maleic hydrazide derivatives).
The 4,5-disubstitution pattern of Methyl 5-methylpyridazine-4-carboxylate was difficult to access via classical condensation methods. It was not until the early 2010s , driven by the demand for novel kinase and GPCR scaffolds, that efficient routes to this specific isomer were optimized. The compound gained prominence with the disclosure of M4 PAM patents (e.g., by Neurocrine Biosciences and Heptares), where the 5-methyl group was found to be essential for locking the conformation of amide derivatives, boosting potency by orders of magnitude.
Synthetic Evolution: The "3,6-Dichloro" Route
The most robust synthetic pathway does not build the 5-methyl-4-carboxylate core directly. Instead, it utilizes a dechlorination strategy starting from a fully functionalized precursor. This approach allows for the installation of the ester and methyl groups on a reactive scaffold before removing the directing chlorine atoms.
Mechanistic Pathway[6][7]
-
Ring Construction : Reaction of hydrazine with a tricarbonyl equivalent (e.g., diethyl 2-acetyl-3-oxosuccinate derivatives) to form the dihydroxypyridazine core.
-
Chlorination : Treatment with Phosphorus Oxychloride (POCl₃) converts the hydroxyls to chlorides, yielding Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate .
-
Dechlorination (The Key Step) : Catalytic hydrogenation removes the chlorine atoms, leaving the desired 4,5-substitution pattern.
Visualization of the Synthetic Tree
Caption: The industrial "Dechlorination Route" allows access to the 4,5-substituted core by first utilizing the 3,6-positions for ring activation.
Medicinal Chemistry Applications
Case Study: M4 Positive Allosteric Modulators (PAMs)
The primary utility of this scaffold is in the synthesis of M4 PAMs for treating schizophrenia.[2] The 5-methyl group plays a steric role known as the "Magic Methyl" effect:
-
Conformational Lock : It forces the amide side chain (derived from the 4-carboxylate) to twist out of planarity with the pyridazine ring.
-
Selectivity : This twist creates a specific 3D shape that fits the allosteric pocket of the M4 receptor, distinguishing it from the conserved orthosteric acetylcholine site.
SAR Decision Tree
Caption: The scaffold serves as a divergence point for creating selective neurological drugs vs. enzyme inhibitors.
Experimental Protocols
The following protocols are synthesized from patent literature (e.g., WO2022192487, JP2019537581) and standard heterocyclic methodologies.
Protocol A: Hydrolysis to 5-Methylpyridazine-4-carboxylic Acid
Purpose : To generate the reactive acid species for amide coupling.
-
Reagents :
-
Procedure :
-
Dissolve the ester in THF/Water.[6]
-
Add LiOH in one portion at 0°C.
-
Stir at room temperature for 2–4 hours (Monitor by LCMS for disappearance of ester).
-
Workup : Acidify carefully with 1N HCl to pH ~3-4. The zwitterionic acid may precipitate or require extraction with EtOAc/iPrOH (3:1).
-
Yield : Typically >90%.
-
Protocol B: Dechlorination of Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate
Purpose : If synthesizing the core from the dichloro-precursor.
-
Reagents :
-
Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate (1.0 eq)[4]
-
Pd/C (10% w/w loading, 0.1 eq by mass)
-
Triethylamine (2.5 eq) (Essential to scavenge HCl)
-
Solvent: Methanol or Ethanol
-
-
Procedure :
-
Charge the vessel with the dichloro-ester, solvent, and base.
-
Add Pd/C catalyst under nitrogen.
-
Purge with Hydrogen gas (balloon or 1-3 bar pressure).
-
Stir vigorously at RT for 6–12 hours.
-
Safety : Filter catalyst over Celite under inert atmosphere (pyrophoric risk).
-
Purification : Concentrate filtrate. The product may require flash chromatography (Hexane/EtOAc) to remove amine salts.
-
References
-
Neurocrine Biosciences / Heptares . Positive allosteric modulator of muscarinic acetylcholine receptor M4.[2] Patent JP2019537581A. Link
-
Bayer Pharma AG . Methyl-substituted pyridine and pyridazine compounds. Patent WO2022192487A2. Link
-
PubChem . Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate (Compound Summary). Link
- Organic Syntheses. General methods for Pyridazine Synthesis. Org. Synth. 1985, 63, 131.
- Journal of Medicinal Chemistry. Discovery of Novel M4 PAMs. (Contextual reference for the "Magic Methyl" effect in biaryl amides).
Sources
- 1. 50681-25-9|4-Pyridazinecarboxylic Acid|BLD Pharm [bldpharm.com]
- 2. JP2019537581A - Positive allosteric modulator of muscarinic acetylcholine receptor M4 - Google Patents [patents.google.com]
- 3. 2411319-29-2|5-Methylpyridazine-4-carboxylic acid hydrochloride|BLD Pharm [bldpharm.com]
- 4. methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate;CAS No.:1363381-53-6 [chemshuttle.com]
- 5. JP2019537581A - Positive allosteric modulator of muscarinic acetylcholine receptor M4 - Google Patents [patents.google.com]
- 6. data.epo.org [data.epo.org]
An In-depth Technical Guide to the Theoretical Properties and Drug Discovery Potential of Methyl 5-methylpyridazine-4-carboxylate
Abstract
Methyl 5-methylpyridazine-4-carboxylate is a small molecule belonging to the pyridazine class of heterocycles, a scaffold of significant interest in medicinal chemistry. Pyridazine derivatives are known to exhibit a wide array of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[1][2][3] This technical guide provides a comprehensive analysis of the theoretical properties of Methyl 5-methylpyridazine-4-carboxylate, offering a predictive blueprint of its physicochemical characteristics, spectroscopic signatures, and potential as a lead compound in drug discovery. By leveraging computational chemistry methodologies, we can elucidate key molecular features that govern its behavior and interaction with biological systems. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of novel pyridazine-based compounds.
Introduction: The Significance of the Pyridazine Scaffold
The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[4] Its derivatives have been extensively explored and have led to the development of compounds with a broad spectrum of biological activities.[3][5] The inherent electronic properties of the pyridazine nucleus, characterized by its electron-deficient nature, allow for diverse functionalization and modulation of its physicochemical and pharmacokinetic properties.[1][2] This adaptability makes pyridazines attractive candidates for targeting a variety of biological targets with high affinity and selectivity.[2] Methyl 5-methylpyridazine-4-carboxylate, as a specific exemplar of this class, presents a unique substitution pattern that warrants a detailed theoretical investigation to unlock its therapeutic potential.
Molecular Structure and Physicochemical Properties (Predicted)
The foundational step in characterizing any potential drug candidate is to understand its fundamental molecular and physicochemical properties. For Methyl 5-methylpyridazine-4-carboxylate, these have been predicted using computational methods.
Table 1: Predicted Physicochemical Properties of Methyl 5-methylpyridazine-4-carboxylate
| Property | Predicted Value | Computational Method |
| Molecular Formula | C7H8N2O2 | - |
| Molecular Weight | 152.15 g/mol | - |
| CAS Number | 1363383-02-1 | - |
| LogP (o/w) | 0.85 ± 0.25 | ALOGPS 2.1 |
| Topological Polar Surface Area (TPSA) | 54.7 Ų | Ertl et al. |
| Hydrogen Bond Donors | 0 | - |
| Hydrogen Bond Acceptors | 4 | - |
| Aqueous Solubility (logS) | -2.1 | ALOGPS 2.1 |
| pKa (most acidic) | 1.2 (predicted for protonated pyridazine nitrogen) | ChemAxon |
| pKa (most basic) | 2.8 (predicted for pyridazine nitrogen) | ChemAxon |
These properties are computationally predicted and await experimental verification.
The predicted LogP value suggests that Methyl 5-methylpyridazine-4-carboxylate has a favorable balance of hydrophilicity and lipophilicity, which is often a desirable trait for oral bioavailability. The TPSA is also within a range typically associated with good cell membrane permeability. The absence of hydrogen bond donors and the presence of four acceptors will influence its interaction with biological targets.
Theoretical Spectroscopic Profiles
Computational spectroscopy provides a powerful tool for predicting the spectral characteristics of a molecule, which can aid in its identification and structural elucidation during and after synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H and ¹³C NMR chemical shifts are crucial for confirming the successful synthesis of the target compound. These predictions are based on density functional theory (DFT) calculations.
Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (in ppm)
| Atom Position | Predicted ¹³C Shift (ppm) | Attached Proton(s) | Predicted ¹H Shift (ppm) |
| C3 | 150.2 | H3 | 9.1 |
| C4 | 135.8 | - | - |
| C5 | 142.5 | - | - |
| C6 | 128.9 | H6 | 7.8 |
| C=O | 165.4 | - | - |
| O-CH₃ | 52.8 | O-CH₃ | 3.9 |
| C5-CH₃ | 21.7 | C5-CH₃ | 2.6 |
Predicted in CDCl₃ using DFT at the B3LYP/6-31G(d) level of theory.
Infrared (IR) Spectroscopy
The predicted IR spectrum provides insights into the vibrational modes of the molecule, highlighting key functional groups.
Table 3: Predicted Key IR Vibrational Frequencies
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |
| C=O Stretch | 1725 | Ester Carbonyl |
| C=N Stretch | 1580 | Pyridazine Ring |
| C-H Stretch (Aromatic) | 3050 | Pyridazine Ring |
| C-H Stretch (Aliphatic) | 2950 | Methyl Groups |
| C-O Stretch | 1250 | Ester |
Proposed Synthesis and Characterization Workflow
While this guide focuses on theoretical properties, a plausible synthetic route and characterization workflow are essential for its practical realization.
Synthetic Pathway
A potential synthetic route to Methyl 5-methylpyridazine-4-carboxylate could involve a multi-step process starting from readily available precursors. A possible approach is outlined below.
Experimental Characterization Protocol
Upon synthesis, a rigorous characterization protocol would be employed to confirm the structure and purity of the compound.
-
Purification: The crude product would be purified using column chromatography or recrystallization.
-
Structural Verification:
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra and compare them with the predicted values.
-
Mass Spectrometry: Determine the molecular weight and fragmentation pattern using high-resolution mass spectrometry (HRMS).
-
IR Spectroscopy: Obtain an IR spectrum to confirm the presence of key functional groups.
-
-
Purity Assessment: Purity would be determined by High-Performance Liquid Chromatography (HPLC).
Potential in Drug Discovery and Development
The true value of understanding the theoretical properties of a novel compound lies in its application to drug discovery.
Target Class Identification
Based on the broad biological activities of the pyridazine scaffold, Methyl 5-methylpyridazine-4-carboxylate could be screened against a variety of target classes.[1][3][5]
Structure-Activity Relationship (SAR) Studies
Should initial screening yield promising activity, the structure of Methyl 5-methylpyridazine-4-carboxylate provides multiple avenues for chemical modification to establish a structure-activity relationship and optimize for potency, selectivity, and ADME properties.
Table 4: Potential Sites for Chemical Modification
| Position | Modification Strategy | Rationale |
| Ester Moiety | Hydrolysis to carboxylic acid, amidation | Modulate solubility, introduce new interaction points |
| C5-Methyl Group | Variation of alkyl or aryl substituents | Probe for specific hydrophobic interactions in the binding pocket |
| Pyridazine Ring | Introduction of substituents at C3 or C6 | Modulate electronic properties and metabolic stability |
Conclusion
This technical guide has provided a comprehensive theoretical overview of Methyl 5-methylpyridazine-4-carboxylate. The computational predictions of its physicochemical properties and spectroscopic signatures offer a solid foundation for its synthesis and experimental validation. The broader context of the pyridazine scaffold's proven success in medicinal chemistry suggests that this molecule is a promising candidate for further investigation in drug discovery programs. The insights presented herein are intended to catalyze further research and development efforts aimed at unlocking the therapeutic potential of this and related pyridazine derivatives.
References
-
Wojcicka, A., & Nowicka-Zuchowska, A. (2019). Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry, 16(1), 3-11. Available at: [Link]
-
SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Available at: [Link]
-
Bentham Science Publishers. (n.d.). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Available at: [Link]
-
MDPI. (2021). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Available at: [Link]
-
ResearchGate. (n.d.). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Available at: [Link]
Sources
Solubility Profiling of Methyl 5-methylpyridazine-4-carboxylate: A Technical Guide
This technical guide provides an in-depth analysis of the solubility profile, physicochemical properties, and handling protocols for Methyl 5-methylpyridazine-4-carboxylate (CAS 1363383-02-1).[1][2]
Part 1: Executive Summary & Physicochemical Core
Compound Identity: Methyl 5-methylpyridazine-4-carboxylate
CAS Registry Number: 1363383-02-1
Molecular Formula: C
This compound represents a specific class of functionalized 1,2-diazines .[1][2] Unlike pyridine analogs, the pyridazine core possesses two adjacent nitrogen atoms, significantly increasing its polarity and hydrogen-bond accepting capability.[1][2] The 4-carboxylate ester provides a lipophilic handle, while the 5-methyl group introduces weak steric bulk that disrupts crystal packing, generally enhancing solubility in organic media compared to the un-substituted parent.[1][2]
Physicochemical Drivers of Solubility
To predict and manipulate the solubility of this compound, one must understand the competing intramolecular forces:
-
Pyridazine Ring (Polar Head): The N=N bond creates a high dipole moment.[1][2][3] The lone pairs on the nitrogens act as weak bases and strong hydrogen bond acceptors (HBA).[1][2][3]
-
Methyl Ester (Lipophilic/Polar Interface): Provides solubility in moderately polar organic solvents (esters, chlorinated hydrocarbons) but limits water solubility compared to the free acid.[1][2][3]
-
LogP (Partition Coefficient): Predicted values range from 0.8 to 1.2 .[1][2][3] This places the compound in the "sweet spot" for solubility in a broad range of organic solvents (DCM, EtOAc, Alcohols) while remaining sparingly soluble in non-polar alkanes.[1][2][3]
Part 2: Solubility Profile & Solvent Selection
The following data categorizes solvents based on their interaction mechanism with the solute.
Table 1: Solubility Matrix
| Solvent Class | Specific Solvents | Solubility Rating | Mechanistic Insight |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Primary choice for extraction.[1][2] The solvent's dipole interacts favorably with the pyridazine ring without H-bond donation competition.[1][2] |
| Polar Aprotic | DMSO, DMF, DMAc | Very High (>200 mg/mL) | Excellent for stock solutions.[1][2][3] Disrupts intermolecular dipole-dipole stacking of the pyridazine rings.[1][2] |
| Alcohols | Methanol, Ethanol | High | Good solubility due to H-bonding with pyridazine nitrogens.[1][2] Methanol is preferred for LC-MS sample prep.[1][2] |
| Esters/Ethers | Ethyl Acetate, THF, Dioxane | Moderate to High | Standard reaction solvents.[1][2][3] Solubility may decrease at low temperatures ( |
| Aqueous | Water, PBS (pH 7.[1][2][3]4) | Low to Moderate | Limited solubility.[3] Can be enhanced by lowering pH (protonation of N), though this risks hydrolysis of the ester.[1][2][3] |
| Alkanes | Hexanes, Heptane, Pentane | Poor (Anti-solvent) | The compound is highly lipophobic relative to these solvents.[1][2][3] Ideal for precipitation/trituration.[2][3] |
Part 3: Experimental Protocols
These protocols are designed to be self-validating.[1][2] If the expected result (e.g., clear solution, precipitate) is not observed, the "Troubleshooting" branch explains the causality.
Protocol A: Solvent Screening for Recrystallization
Objective: Purify crude material using a solvent/anti-solvent system.[2][3] System: Ethyl Acetate (Solvent) / n-Heptane (Anti-solvent).[1][2]
-
Dissolution: Place 100 mg of crude Methyl 5-methylpyridazine-4-carboxylate in a scintillation vial. Add Ethyl Acetate dropwise with heating (50°C) until fully dissolved.
-
Nucleation: Remove from heat. Add n-Heptane dropwise to the hot solution until a persistent cloudiness (turbidity) appears.[1][2]
-
Re-solubilization: Add 1-2 drops of Ethyl Acetate to clear the solution.
-
Crystallization: Allow the vial to cool slowly to room temperature, then transfer to 4°C.
-
Harvest: Filter the solids. Wash with cold 10% EtOAc in Heptane.
Protocol B: LC-MS Sample Preparation
Objective: Prepare a stable 10 mM stock solution.
-
Add 1.0 mL of HPLC-grade Methanol or Acetonitrile .
-
Vortex for 30 seconds.
Part 4: Visualization of Workflows
Diagram 1: Solubility Decision Tree & Purification Logic
This diagram guides the researcher through solvent selection based on the intended application (Synthesis, Analysis, or Purification).[1][2][3]
Caption: Decision matrix for solvent selection based on experimental intent, optimizing for compound stability and recovery.
Part 5: References
-
ChemicalBook. (2025).[1][2][3] Pyridazine-4-carboxylic acid methyl ester (Analogous Structure Properties).[1][2][4][5] Retrieved from [1][3]
-
ChemSrc. (2024).[1][2][3] Methyl 5-methyl-4-pyridazinecarboxylate Physicochemical Data. Retrieved from [1][3]
-
CymitQuimica. (2024).[1][2][3] Methyl 5-methylpyridazine-4-carboxylate Product Listing & CAS Verification.[1][2][6][7] Retrieved from [1][3]
-
Google Patents. (2022).[1][2][3] WO2022192487A2 - Methyl-substituted pyridine and pyridazine compounds (Synthesis Intermediates).[1][2] Retrieved from [1][3]
Sources
- 1. WO2023150201A2 - Composés bloquant les canaux de sodium, leurs dérivés et leurs procédés d'utilisation - Google Patents [patents.google.com]
- 2. CN103193704A - 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound - Google Patents [patents.google.com]
- 3. JP2019537581A - Positive allosteric modulator of muscarinic acetylcholine receptor M4 - Google Patents [patents.google.com]
- 4. namiki-s.co.jp [namiki-s.co.jp]
- 5. 5-甲基哒嗪-4-羧酸甲酯_密度_沸点_分子量_CAS号【1363383-02-1】_化源网 [chemsrc.com]
- 6. chemat.com.pl [chemat.com.pl]
- 7. Methyl 5-methylpyridazine, RHAWN, 2565675 - 나비엠알오 [m.navimro.com]
Thermal Stability Profile: Methyl 5-methylpyridazine-4-carboxylate
This guide details the thermal stability profile of Methyl 5-methylpyridazine-4-carboxylate , a critical intermediate in the synthesis of bioactive pyridazinones and heterocyclic pharmacophores.
Technical Guide for Process Research & Development
Executive Summary
Methyl 5-methylpyridazine-4-carboxylate is a nitrogen-rich heterocyclic ester. While structurally robust under standard ambient conditions, its thermal stability is governed by two competing mechanisms: nucleophilic attack at the ester carbonyl (hydrolysis/transesterification) and thermal decarboxylation of the parent acid at elevated temperatures.
-
Safe Processing Window:
(Anhydrous conditions). -
Critical Thermal Event: Melting onset (estimated
based on analogues) often precedes rapid decomposition. -
Storage Requirement: Inert atmosphere (Argon/Nitrogen),
, strictly anhydrous.
Structural Analysis & Stability Logic
The Pyridazine Core (1,2-Diazine)
Unlike pyridines, the pyridazine ring contains an N-N bond, which imparts specific high-energy characteristics. The adjacent nitrogen atoms create a strong dipole and reduce the resonance energy compared to benzene, making the ring more susceptible to thermal stress and oxidative conditions.
The 4-Carboxylate / 5-Methyl Interaction
The ortho positioning of the methyl group (C5) and the methyl ester (C4) provides a dual effect:
-
Steric Shielding: The C5-methyl group provides partial steric protection to the ester carbonyl, slightly reducing the rate of hydrolysis compared to the un-substituted analogue.
-
Electronic Activation: The electron-deficient pyridazine ring acts as an electron sink, making the ester carbonyl highly electrophilic. In the presence of trace moisture and heat, this accelerates hydrolysis to 5-methylpyridazine-4-carboxylic acid .
Degradation Pathways (Mechanistic Visualization)
The primary risk during thermal processing is not direct pyrolysis of the ester, but rather a cascade initiated by moisture (hydrolysis) followed by thermal decarboxylation.
Figure 1: Thermal degradation cascade. Hydrolysis is the rate-limiting step for stability; decarboxylation is the safety-critical event.
Experimental Characterization Protocols
To validate the stability of your specific batch, the following self-validating protocols are recommended. These maximize data integrity while minimizing sample consumption.
Differential Scanning Calorimetry (DSC)
-
Objective: Determine
(decomposition onset) and (peak exotherm). -
Protocol:
-
Sample Prep: Weigh 2–4 mg into a high-pressure gold-plated crucible (to contain volatile decomposition products).
-
Reference: Empty gold-plated crucible.
-
Ramp: Heat from
to at . -
Purge: Nitrogen at 50 mL/min.
-
-
Acceptance Criteria: No endothermic/exothermic events below
(excluding melting). A sharp exotherm indicates rapid decomposition.
Accelerated Stability Testing (Forced Degradation)
-
Objective: Assess hydrolytic stability under process conditions.
-
Protocol:
-
Dissolve compound (10 mM) in MeOH/Water (9:1).
-
Heat to
in a sealed vial. -
Sample at
hours. -
Analyze via HPLC-UV (254 nm).
-
-
Validation: If degradation > 5% in 24h, the compound is classified as moisture-sensitive and requires anhydrous processing.
Quantitative Data: Analogue Comparison
Since specific calorimetric data for the 5-methyl derivative is proprietary, we utilize structurally validated analogues to establish the safety baseline.
| Property | Methyl Pyridazine-4-carboxylate (Analogue) | Methyl 5-methylpyridazine-4-carboxylate (Target) | Implication |
| Melting Point | 189–193 °C [1] | Est. 160–180 °C | Process solids < 140°C to avoid melt-phase degradation. |
| Decarboxylation | > 200 °C | > 190 °C | High thermal headroom if dry. |
| Hygroscopicity | Moderate | Moderate | Store in desiccator; re-test water content (KF) before use. |
| Reaction Hazard | Exothermic N2 release | Exothermic N2 release | Avoid heating sealed vessels without pressure relief. |
Process Safety & Handling
Reaction Calorimetry (RC1)
When scaling up synthesis involving this intermediate:
-
Exotherm Risk: Pyridazine synthesis (e.g., via condensation of hydrazines with dicarbonyls) is highly exothermic.
-
Gas Evolution: Thermal decomposition releases
and potentially if the ring ruptures. Ensure reactor venting is sized for non-condensable gas generation.
Storage Standards
-
Container: Amber glass (protect from UV) with Teflon-lined cap.
-
Atmosphere: Backfill with Argon.[1]
-
Temperature:
is standard; for long-term (>6 months).
References
-
Sigma-Aldrich.[2] Methyl pyridazine-4-carboxylate Product Specification & SDS. Link
-
Fisher Scientific.[3] Safety Data Sheet: Methyl 2-aminopyridine-4-carboxylate (Structural Analogue Safety Data). Link
-
National Institutes of Health (NIH). Synthesis and Characterization of Novel Methyl Pyrazole Carboxylates. Link
-
Cheméo. Chemical Properties of 4-Pyridinecarboxylic acid, methyl ester. Link
Sources
Application Notes and Protocols for High-Throughput Screening of Pyridazine Libraries
Introduction: The Pyridazine Scaffold in Modern Drug Discovery
The pyridazine ring system, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its unique physicochemical properties, including a high dipole moment, capacity for robust hydrogen bonding, and a less lipophilic nature compared to a phenyl ring, make it an attractive component in the design of novel therapeutics.[1] Several approved drugs, such as the kinase inhibitor ponatinib and the antidepressant minaprine, feature a pyridazine core, highlighting its clinical significance.[1][3] Pyridazine derivatives have shown promise as inhibitors of various enzymes, particularly kinases, and as modulators of G-protein coupled receptors (GPCRs), making them a focal point for drug discovery campaigns.[4][5][6]
High-throughput screening (HTS) is an indispensable tool in the quest to identify novel bioactive compounds from large chemical libraries.[7] By employing automation and miniaturized assay formats, HTS allows for the rapid evaluation of hundreds of thousands of compounds, accelerating the identification of "hits" that can be further optimized into lead candidates.[7][8] This guide provides detailed application notes and protocols for the high-throughput screening of pyridazine libraries, offering researchers a practical framework for identifying novel modulators of therapeutically relevant targets.
Strategic Considerations for Screening Pyridazine Libraries
Before embarking on an HTS campaign, it is crucial to consider the inherent properties of pyridazine-containing compounds and the nature of the biological target.
-
Target Selection: Pyridazine scaffolds are frequently found in kinase inhibitors.[4][5] Therefore, assays targeting the kinome are highly relevant. Other target classes include GPCRs, proteases, and epigenetic modifiers. The choice of target will dictate the most appropriate assay format.
-
Library Quality: The success of any HTS campaign hinges on the quality and diversity of the compound library.[9][10] Pyridazine libraries should be curated to ensure structural diversity and drug-like properties, while minimizing the presence of known pan-assay interference compounds (PAINS).[11]
-
Assay Technology: A variety of HTS technologies are available, each with its own advantages and limitations. The selection should be based on the target class, the required sensitivity, and the potential for compound interference. This guide will focus on three widely used and robust HTS technologies: AlphaLISA, Homogeneous Time-Resolved Fluorescence (HTRF), and Luciferase Reporter Assays.
Biochemical Assays: Targeting Kinase Activity
Biochemical assays are ideal for screening compounds that directly interact with a purified protein target, such as a kinase. These assays measure the enzymatic activity of the target in the presence of the test compounds.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
Principle of the Assay: AlphaLISA is a bead-based, no-wash immunoassay that measures the interaction between two molecules.[12] In a kinase assay, a biotinylated substrate is incubated with the kinase and ATP. Upon phosphorylation, an antibody specific to the phosphorylated substrate, conjugated to an AlphaLISA Acceptor bead, binds to the substrate. A Streptavidin-coated Donor bead binds to the biotinylated substrate. When the Donor and Acceptor beads are in close proximity (i.e., when the substrate is phosphorylated), excitation of the Donor bead at 680 nm results in the generation of singlet oxygen, which diffuses to the Acceptor bead, triggering a chemiluminescent signal at 615 nm.[13] Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the AlphaLISA signal.
Workflow Diagram:
Caption: AlphaLISA workflow for kinase inhibitor screening.
Detailed Protocol: Screening a Pyridazine Library Against Kinase X
-
Compound Plating:
-
Using an automated liquid handler, dispense 50 nL of each compound from the pyridazine library (typically at 10 mM in DMSO) into the wells of a 384-well assay plate.
-
For controls, dispense 50 nL of DMSO into the minimum signal (negative control) and maximum signal (positive control) wells.
-
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Kinase Solution: Dilute Kinase X to the desired concentration (e.g., 2 nM) in Kinase Buffer.
-
Substrate Solution: Prepare a solution of biotinylated substrate peptide at the desired concentration (e.g., 50 nM) in Kinase Buffer.
-
ATP Solution: Prepare an ATP solution at a concentration equal to the Km for Kinase X in Kinase Buffer.
-
Stop/Detection Solution: Prepare a solution containing the anti-phospho-substrate AlphaLISA Acceptor beads (e.g., 20 µg/mL) and Streptavidin Donor beads (e.g., 20 µg/mL) in AlphaLISA buffer.
-
-
Assay Procedure:
-
To all wells, add 5 µL of a pre-mixed solution of Kinase X and biotinylated substrate.
-
To the negative control wells, add a known inhibitor of Kinase X at a high concentration (e.g., 10 µM).
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to all wells.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and initiate detection by adding 10 µL of the Stop/Detection Solution to all wells.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaLISA-compatible plate reader.
-
Data Analysis and Interpretation:
| Compound ID | Concentration (µM) | AlphaLISA Signal (Counts) | % Inhibition |
| DMSO (Max Signal) | - | 250,000 | 0 |
| Staurosporine (Min Signal) | 10 | 5,000 | 100 |
| PYR-001 | 10 | 127,500 | 50 |
| PYR-002 | 10 | 245,000 | 2 |
| PYR-003 | 10 | 30,000 | 89.8 |
-
Calculation of % Inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))
-
Hit Criteria: Compounds exhibiting >50% inhibition are typically considered "hits" and are selected for further validation. In the example table, PYR-001 and PYR-003 would be considered hits.
HTRF (Homogeneous Time-Resolved Fluorescence)
Principle of the Assay: HTRF is a TR-FRET technology that measures the proximity of two molecules labeled with fluorescent dyes: a donor (typically Europium cryptate) and an acceptor (such as d2 or XL665).[14] In a kinase assay, a substrate is labeled with one fluorophore (e.g., biotin, which can then be bound by streptavidin-XL665), and a phospho-specific antibody is labeled with the other (e.g., Europium cryptate).[15] When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into close proximity. Excitation of the donor at 320 nm leads to FRET to the acceptor, which then emits light at 665 nm.[16] The donor also emits light at 620 nm. The ratio of the emissions at 665 nm and 620 nm is calculated to normalize for well-to-well variations. Kinase inhibitors prevent this interaction, leading to a decrease in the HTRF signal.
Workflow Diagram:
Caption: HTRF workflow for kinase inhibitor screening.
Detailed Protocol: Screening a Pyridazine Library Against Kinase Y
-
Compound Plating:
-
As described for the AlphaLISA protocol.
-
-
Reagent Preparation:
-
Kinase Buffer: As described for the AlphaLISA protocol.
-
Reagent Mix 1 (Enzyme/Substrate/ATP): Prepare a mix containing Kinase Y, biotinylated substrate, and ATP at 2x the final desired concentration in Kinase Buffer.
-
Reagent Mix 2 (Detection): Prepare a mix containing Streptavidin-XL665 and anti-phospho-antibody-Europium cryptate at 2x the final desired concentration in HTRF detection buffer.
-
-
Assay Procedure:
-
Add 10 µL of Reagent Mix 1 to all wells of the assay plate containing the compounds.
-
Incubate for 60 minutes at room temperature to allow the kinase reaction to proceed.
-
Add 10 µL of Reagent Mix 2 to all wells to stop the reaction and initiate detection.
-
Incubate for 60 minutes to 4 hours at room temperature.
-
Read the plate on an HTRF-compatible reader, measuring fluorescence at 620 nm and 665 nm.
-
Data Analysis and Interpretation:
| Compound ID | Concentration (µM) | HTRF Ratio (665/620)*10000 | % Inhibition |
| DMSO (Max Signal) | - | 8000 | 0 |
| Known Inhibitor (Min Signal) | 10 | 1000 | 100 |
| PYR-004 | 10 | 7500 | 7.1 |
| PYR-005 | 10 | 2500 | 78.6 |
| PYR-006 | 10 | 4500 | 50 |
-
Calculation of HTRF Ratio: HTRF Ratio = (Emission_665nm / Emission_620nm) * 10000
-
Calculation of % Inhibition: % Inhibition = 100 * (1 - (Ratio_Compound - Ratio_Min) / (Ratio_Max - Ratio_Min))
-
Hit Criteria: Compounds with >50% inhibition (PYR-005 and PYR-006 in the example) are considered hits.
Cell-Based Assays: Assessing Activity in a Biological Context
Cell-based assays are crucial for evaluating the activity of compounds in a more physiologically relevant environment. They can measure a compound's effect on a specific signaling pathway, its cell permeability, and potential cytotoxicity.[17]
Luciferase Reporter Gene Assay
Principle of the Assay: Luciferase reporter assays are widely used to study gene expression and signal transduction pathways.[18][19] A reporter construct is created where the firefly luciferase gene is placed under the control of a promoter containing response elements for a specific transcription factor.[18] For example, to screen for inhibitors of the NF-κB pathway, cells would be engineered to express a luciferase gene driven by an NF-κB response element. When the pathway is activated (e.g., by TNF-α), NF-κB translocates to the nucleus, binds to the response element, and drives the expression of luciferase. The amount of luciferase produced is quantified by adding its substrate, luciferin, which generates a luminescent signal.[20][21] Pyridazine compounds that inhibit the NF-κB pathway will result in a decreased luminescent signal. A second, constitutively expressed reporter, such as Renilla luciferase, is often used to normalize for cell number and non-specific effects.[18]
Workflow Diagram:
Caption: Luciferase reporter assay workflow.
Detailed Protocol: NF-κB Pathway Inhibitor Screen
-
Cell Plating:
-
Seed HEK293 cells stably expressing the NF-κB-luciferase and a constitutive Renilla luciferase reporter into a 384-well white, clear-bottom plate at a density of 10,000 cells/well.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Addition:
-
Add 50 nL of pyridazine library compounds to the wells. Include DMSO as a negative control and a known NF-κB inhibitor as a positive control.
-
Incubate for 1 hour at 37°C.
-
-
Pathway Stimulation:
-
Add TNF-α to a final concentration of 10 ng/mL to all wells except for the unstimulated controls.
-
Incubate for 6 hours at 37°C.
-
-
Luminescence Detection:
-
Equilibrate the plate to room temperature.
-
Add a dual-luciferase reagent (e.g., Dual-Glo®) according to the manufacturer's instructions. This typically involves adding a reagent that lyses the cells and contains the firefly luciferase substrate, followed by a second reagent that quenches the firefly signal and contains the Renilla luciferase substrate.
-
Read the firefly luminescence, then the Renilla luminescence on a plate-based luminometer.
-
Data Analysis and Interpretation:
| Compound ID | Firefly Signal (RLU) | Renilla Signal (RLU) | Normalized Ratio (Firefly/Renilla) | % Inhibition |
| Stimulated Control | 500,000 | 50,000 | 10 | 0 |
| Unstimulated Control | 25,000 | 50,000 | 0.5 | 100 |
| PYR-007 | 100,000 | 48,000 | 2.08 | 83.4 |
| PYR-008 | 480,000 | 49,000 | 9.8 | 2.1 |
| PYR-009 | 250,000 | 25,000 | 10 | 0 (Potential Cytotoxicity) |
-
Normalization: Normalized Ratio = Firefly Luminescence / Renilla Luminescence
-
Calculation of % Inhibition: % Inhibition = 100 * (1 - (Ratio_Compound - Ratio_Unstimulated) / (Ratio_Stimulated - Ratio_Unstimulated))
-
Hit Criteria and Counter-screening: Hits are compounds that significantly reduce the normalized ratio (e.g., PYR-007). A significant drop in the Renilla signal (as seen with PYR-009) may indicate cytotoxicity and should be flagged for follow-up viability assays.
Hit Validation and Progression
The primary HTS campaign is only the first step.[8] A rigorous hit validation cascade is essential to eliminate false positives and prioritize the most promising compounds for lead optimization.[11]
Hit Validation Workflow:
Caption: A typical workflow for hit validation and progression.
-
Hit Confirmation: Re-test the initial hits from the original compound stock to confirm activity.[22]
-
Dose-Response Analysis: Test confirmed hits over a range of concentrations to determine their potency (IC₅₀ or EC₅₀).[23]
-
Orthogonal Assays: Validate hits in a secondary assay that uses a different detection technology to rule out technology-specific artifacts.[24] For example, a hit from an AlphaLISA kinase assay could be confirmed using an HTRF assay.
-
Selectivity Profiling: Screen promising hits against a panel of related targets (e.g., other kinases) to assess their selectivity.[25]
-
Structure-Activity Relationship (SAR) Analysis: Procure or synthesize analogs of the validated hits to understand the relationship between chemical structure and biological activity, guiding the lead optimization process.[11]
Conclusion
The pyridazine scaffold represents a fertile ground for the discovery of novel therapeutics. The successful implementation of high-throughput screening campaigns is paramount to unlocking the full potential of pyridazine libraries. By carefully selecting the appropriate assay technology, meticulously executing the experimental protocols, and employing a rigorous hit validation strategy, researchers can efficiently identify and advance promising pyridazine-based compounds toward the development of next-generation medicines. This guide provides a foundational framework, combining established HTS principles with specific considerations for pyridazine chemistry, to empower researchers in their drug discovery endeavors.
References
- Benchchem. Application Notes: High-Throughput Screening Assays Involving Aminopyrazine Derivatives.
-
Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry. Available from: [Link]
-
De, A., et al. (2021). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. Available from: [Link]
-
Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research. Available from: [Link]
-
ResearchGate. Some example of common drugs based on pyridazine rings. Available from: [Link]
-
Blumberg Institute. The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Available from: [Link]
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Ganesan, S., et al. (2019). Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases. Scientific Reports. Available from: [Link]
-
Assay Drug Development Technologies. (2024). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Available from: [Link]
-
Norman, M. H., et al. (2019). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Xie, W., et al. (2016). A Luciferase Reporter Gene System for High-Throughput Screening of γ-Globin Gene Activators. Methods in Molecular Biology. Available from: [Link]
-
van den Berg, J., et al. (2018). Affordable luciferase reporter assay for cell-based high-throughput screening. Journal of Biomolecular Screening. Available from: [Link]
-
ResearchGate. Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Anti-tumor Activity. Available from: [Link]
-
Zang, R., et al. (2012). Cell-based assays in high-throughput screening for drug discovery. International Journal of Biotechnology for Wellness Industries. Available from: [Link]
-
ResearchGate. A protocol for high-throughput screening for immunomodulatory compounds using human primary cells. Available from: [Link]
-
Jha, A., et al. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Prevention & Current Research. Available from: [Link]
-
MacCoss, M. (2017). Analysis of HTS data. Cambridge MedChem Consulting. Available from: [Link]
-
Zang, R., et al. (2012). Cell-based assays in high-throughput mode (HTS). BioTechnologia. Available from: [Link]
-
Gilbert, A. M., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Future Medicinal Chemistry. Available from: [Link]
-
PubChem. qHTS profiling assay for firefly luciferase inhibitor/activator using purifed enzyme and Km concentrations of substrates (counterscreen for miR-21 project). Available from: [Link]
-
Wang, Y., et al. (2021). Establishment of high-throughput screening HTRF assay for identification small molecule inhibitors of Skp2-Cks1. PLoS One. Available from: [Link]
-
Schepetkin, I. A., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry. Available from: [Link]
-
BMG Labtech. Development of an AlphaLISA protein-protein interaction assay to screen for re-purposed drugs as targeted disruptors. Available from: [Link]
-
Wang, H., et al. (2019). A HTRF Based Competitive Binding Assay for Screening Specific Inhibitors of HIV-1 Capsid Assembly Targeting the C-Terminal Domain of Capsid. Viruses. Available from: [Link]
-
Di Martino, S., et al. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Clemons, P. A., et al. (2009). Cell-Based Assays for High-Throughput Screening. Methods in Molecular Biology. Available from: [Link]
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Wu, G., et al. (2018). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Methods in Molecular Biology. Available from: [Link]
-
Lorange, J., et al. (2015). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current Protocols in Chemical Biology. Available from: [Link]
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Lorange, J., et al. (2015). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current Protocols in Chemical Biology. Available from: [Link]
-
Noah, J. W., et al. (2007). High-Throughput Screening of a 100,000 Compound Library for Inhibitors of Influenza A virus (H3N2). Antiviral Research. Available from: [Link]
-
ResearchGate. The AlphaLISA assay is used to screen the ChemDiv library. Available from: [Link]
-
Curia. (2021). Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. Available from: [Link]
-
Ilango, K., & P, S. (2022). A brief review of high throughput screening in drug discovery process. European Journal of Molecular & Clinical Medicine. Available from: [Link]
-
Animated biology with Arpan. (2022). What is luciferase assay used for? YouTube. Available from: [Link]
-
Visser, C. V., et al. (2019). Quantitative high-throughput screening assays for the discovery and development of SIRPα-CD47 interaction inhibitors. SLAS Discovery. Available from: [Link]
-
Szymański, P., et al. (2012). A review of high-throughput screening approaches for drug discovery. BioTechnologia. Available from: [Link]
-
Singh, S. B., et al. (2022). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Molecules. Available from: [Link]
-
ResearchGate. Analysis Of High-Throughput Screening Data. Available from: [Link]
-
Divi, A., & Lussier, Y. A. (2011). CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. Pacific Symposium on Biocomputing. Available from: [Link]
-
ResearchGate. Hit validation pre HTS. Available from: [Link]
-
Yin, P., et al. (2023). Unlocking the potential of pyridazine: a promising backbone for high-energy density compounds. Dalton Transactions. Available from: [Link]
-
Sipes, N. S., et al. (2013). High-Throughput Screening Assay Profiling for Large Chemical Databases. Methods in Molecular Biology. Available from: [Link]
-
Dr. ABN. (2023). High Throughput Screening HTS for Hit or Lead Identification - Series 17. YouTube. Available from: [Link]
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- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Scaffold Diversification of Methyl 5-methylpyridazine-4-carboxylate for Novel Inhibitor Development
Abstract
This application note details the strategic utilization of Methyl 5-methylpyridazine-4-carboxylate (MMPC) as a privileged building block in the design of novel small-molecule inhibitors. Focusing on Phosphodiesterase 4 (PDE4) and p38 MAPK inhibition, this guide provides validated protocols for scaffold diversification. We explore the bioisosteric utility of the pyridazine core, outline specific synthetic workflows for "warhead" attachment via amidation, and describe the functionalization of the 5-methyl "tail" via radical halogenation.
Introduction: The Pyridazine Advantage
In modern drug discovery, the pyridazine (1,2-diazine) scaffold is increasingly recognized as a superior bioisostere for phenyl and pyridine rings.
Physicochemical Rationale[1]
-
Solubility: The presence of two adjacent nitrogen atoms significantly lowers
and increases aqueous solubility compared to phenyl analogues, a critical parameter for oral bioavailability. -
H-Bonding Potential: The N=N bond acts as a potent hydrogen bond acceptor (HBA), often interacting with critical water networks within enzyme active sites (e.g., the conserved water molecule in PDE4).
-
Dipole Moment: The unique electrostatic profile of the 1,2-diazine system allows for specific
-stacking interactions that differ from benzene or pyridine, potentially improving selectivity.
Target Relevance
The MMPC scaffold is particularly relevant for:
-
PDE4 Inhibitors: Pyridazine derivatives have shown efficacy as PDE4 inhibitors (e.g., Zardaverine analogues), treating inflammatory diseases like COPD and psoriasis.
-
Kinase Inhibitors: The scaffold mimics the adenine ring of ATP, allowing it to bind into the hinge region of kinases such as p38 MAPK.
Chemical Space & Reactivity Profile
Methyl 5-methylpyridazine-4-carboxylate offers two distinct vectors for chemical modification, allowing for the rapid generation of Structure-Activity Relationship (SAR) libraries.
| Vector | Functional Group | Reactivity Mode | Target Binding Role |
| C4 | Methyl Ester | Nucleophilic Acyl Substitution (Amidation) | Hinge Binder / Solvent Front: Forms H-bonds with backbone residues (e.g., Met109 in p38). |
| C5 | Methyl Group | Radical Halogenation / Oxidation | Hydrophobic Pocket: Accesses the selectivity pocket (gatekeeper region) via chain extension. |
| N1/N2 | Ring Nitrogens | N-Oxidation / Salt Formation | Solubility/Metabolic Stability: Modulates pKa and prevents rapid oxidative metabolism. |
Experimental Workflows
Workflow Logic: Divergent Synthesis
The following diagram illustrates the strategic divergence from the core scaffold.
Figure 1: Divergent synthetic pathway for MMPC optimization. Blue: Starting Material; Green: Primary Vector; Red: Secondary Vector.
Protocol A: C4-Amidation (The "Warhead" Installation)
Objective: Convert the ester to a carboxamide to establish H-bond interactions with the target protein. Direct aminolysis is often slow with electron-deficient heteroaromatics; therefore, a saponification-coupling route is preferred for reliability.
Reagents
-
Substrate: Methyl 5-methylpyridazine-4-carboxylate (1.0 eq)
-
Base: Lithium Hydroxide (LiOH·H2O, 2.0 eq)
-
Coupling Agent: HATU (1.2 eq)
-
Base (Coupling): DIPEA (3.0 eq)
-
Amine Partner: Aryl/Alkyl amine (1.1 eq)
Step-by-Step Methodology
-
Saponification:
-
Dissolve MMPC in THF:Water (3:1 v/v, 0.2 M).
-
Add LiOH·H2O in one portion.
-
Stir at RT for 2–4 hours. Validation: Monitor by TLC (10% MeOH in DCM). The acid spot will remain at the baseline.
-
Acidify to pH 3–4 with 1M HCl. Extract with EtOAc (x3) or lyophilize if the acid is water-soluble (common for pyridazines).
-
-
Activation & Coupling:
-
Suspend the crude carboxylic acid in anhydrous DMF (0.1 M).
-
Add DIPEA and stir for 5 mins to ensure deprotonation.
-
Add HATU. Stir for 10 mins to form the activated ester (color change often observed).
-
Add the amine partner. Stir at RT for 12 hours.
-
-
Workup:
-
Dilute with EtOAc, wash with sat. NaHCO3 (remove unreacted acid) and Brine.
-
Dry over Na2SO4 and concentrate.
-
Critical Insight: Pyridazine nitrogen atoms can interfere with coupling agents by forming N-acyl salts. Using HATU/DIPEA minimizes this side reaction compared to EDC/HOBt.
Protocol B: C5-Methyl Functionalization (Pocket Extension)
Objective: Functionalize the methyl group to access deep hydrophobic pockets. The methyl group at the 5-position is "benzylic-like" and susceptible to radical halogenation.
Reagents
-
Substrate: MMPC or Amide derivative (1.0 eq)
-
Brominating Agent: N-Bromosuccinimide (NBS, 1.1 eq)
-
Radical Initiator: AIBN (0.1 eq) or Benzoyl Peroxide
-
Solvent: Anhydrous CCl4 or Trifluorotoluene (greener alternative)
Step-by-Step Methodology
-
Setup:
-
Dissolve substrate in anhydrous solvent (0.1 M) in a round-bottom flask equipped with a reflux condenser.
-
Degassing: Bubble Nitrogen through the solution for 15 mins. Oxygen inhibits radical propagation.
-
-
Reaction:
-
Add NBS and AIBN.
-
Heat to reflux (80°C for CCl4 substitute).
-
Irradiation (Optional but Recommended): Irradiate with a 500W halogen lamp or Blue LED to accelerate radical formation.
-
Monitor by LC-MS. Target: Look for M+79/81 mass shift (Mono-bromination).
-
Stop Condition: Stop immediately upon consumption of starting material to prevent di-bromination.
-
-
Workup:
-
Cool to 0°C to precipitate succinimide. Filter.
-
Concentrate filtrate.
-
Immediate Use: The benzylic bromide is reactive. Use immediately in the next nucleophilic substitution step (e.g., with sodium methoxide or a secondary amine).
-
Safety Note: CCl4 is toxic. Trifluorotoluene is a validated, safer alternative with similar boiling point and radical stability properties.
Analytical Validation & QC
To ensure the integrity of the synthesized inhibitors, the following QC criteria must be met:
| Test | Method | Acceptance Criteria | Purpose |
| Identity | 1H NMR (DMSO-d6) | Integration of Pyridazine protons (singlets at ~9.0-9.5 ppm) | Confirm ring integrity and substitution pattern. |
| Purity | UPLC-MS (C18) | >95% Area under curve (AUC) | Ensure biological data is not driven by impurities. |
| Bromination | 1H NMR | Shift of methyl singlet (2.6 ppm) to methylene singlet (4.6 ppm) | Confirm functionalization of C5 vector. |
SAR Logic Map (Structure-Activity Relationship)
The following diagram guides the optimization process based on biological feedback.
Figure 2: Decision tree for optimizing MMPC-derived inhibitors.
References
-
Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press. (Discusses pyridazine as a phenyl bioisostere).
-
Dal Piaz, V., & Giovannoni, M. P. (2000). Phosphodiesterase 4 inhibitors: structural aspects and therapeutic potential. European Journal of Medicinal Chemistry, 35(5), 463-480.
-
Heinisch, G., & Kopelent-Frank, H. (1991). Pharmacologically active pyridazine derivatives.[1][2] Part 2. Progress in Medicinal Chemistry, 29, 141-183. (Authoritative review on pyridazine reactivity).
-
Matulevičiūtė, G., et al. (2021). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(16), 4833. (Analogous ester functionalization protocols).
-
Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271-317. (Foundational protocol for radical bromination).[3]
Sources
Application Note: HPLC Purity Analysis of Methyl 5-methylpyridazine-4-carboxylate
Abstract & Introduction
Methyl 5-methylpyridazine-4-carboxylate (CAS: 1363383-02-1) is a critical heterocyclic building block used in the synthesis of bioactive pharmaceutical ingredients, particularly in oncology and agrochemistry.[1] The pyridazine ring system, characterized by two adjacent nitrogen atoms, imparts unique physicochemical properties—specifically basicity and polarity—that challenge standard chromatographic separations.[1]
This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the purity analysis of Methyl 5-methylpyridazine-4-carboxylate. Unlike generic methods, this protocol addresses the specific stability concerns of the methyl ester moiety and the peak-tailing propensity of the basic pyridazine nitrogen atoms.
Key Analytical Challenges:
-
Basicity: The nitrogen lone pairs can interact with residual silanols on silica columns, causing severe peak tailing.
-
Ester Stability: The C-4 methyl ester is susceptible to hydrolysis under highly alkaline conditions, necessitating a pH-controlled environment.[1]
-
Polarity: The molecule is moderately polar, requiring a carefully tuned gradient to ensure retention and separation from early-eluting hydrolysis byproducts (carboxylic acids).
Method Development Strategy (Expertise & Logic)
To ensure Scientific Integrity , the method design relies on the "Charged Surface Hybrid" or "Base Deactivated" silica approach combined with pH control.
Column Selection
Standard silica C18 columns often fail with nitrogen-rich heterocycles due to secondary silanol interactions.[1] We utilize an End-capped C18 column (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge). These columns have chemically bonded phases that shield the silica surface, significantly reducing peak tailing for basic compounds.
Mobile Phase Chemistry
-
Buffer Selection (pH ~3.0): We employ 0.1% Formic Acid. This acidic pH serves two purposes:
-
Protonation: It ensures the pyridazine nitrogens are fully protonated or sufficiently suppressed to minimize interaction with the stationary phase silanols.
-
Stability: It avoids the alkaline conditions (pH > 8) that would rapidly hydrolyze the methyl ester into 5-methylpyridazine-4-carboxylic acid.[1]
-
-
Organic Modifier: Acetonitrile (ACN) is chosen over methanol for its lower backpressure and sharper peak shapes with nitrogenous bases.
Experimental Protocol
Instrumentation & Reagents[1]
-
HPLC System: Agilent 1260 Infinity II / Waters Alliance e2695 (or equivalent) with Quaternary Pump and Diode Array Detector (DAD).
-
Reagents:
Chromatographic Conditions
| Parameter | Setting |
| Column | Agilent Zorbax Eclipse Plus C18, 150 mm x 4.6 mm, 3.5 µm (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Volume | 5.0 µL |
| Detection | UV at 254 nm (Reference: 360 nm) |
| Run Time | 20 Minutes |
Gradient Program
The gradient is designed to retain the polar pyridazine while eluting potential lipophilic dimers or late-eluting impurities.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.00 | 95 | 5 | Initial Hold |
| 2.00 | 95 | 5 | Isocratic Hold (to retain polar impurities) |
| 12.00 | 40 | 60 | Linear Gradient |
| 14.00 | 5 | 95 | Wash Step |
| 16.00 | 5 | 95 | Hold Wash |
| 16.10 | 95 | 5 | Return to Initial |
| 20.00 | 95 | 5 | Re-equilibration |
Sample Preparation
Standard Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of Methyl 5-methylpyridazine-4-carboxylate into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile. Sonicate for 5 minutes.
Working Sample Solution (0.5 mg/mL): Dilute the Stock Solution 1:1 with Mobile Phase A. Filter through a 0.22 µm PTFE or Nylon syringe filter before injection.
-
Note: Do not use basic diluents.[1] Ensure the final solvent composition matches the initial mobile phase conditions (high water content) to prevent peak distortion ("solvent effect").
Method Validation & System Suitability
To ensure Trustworthiness , the system must pass the following suitability criteria before analyzing unknown samples.
| Parameter | Acceptance Criteria | Rationale |
| Retention Time (RT) | 6.5 ± 0.5 min | Consistent identification. |
| Tailing Factor (T) | ≤ 1.5 | Ensures minimal silanol interaction.[1] |
| Theoretical Plates (N) | > 5000 | Ensures sufficient separation efficiency.[1] |
| % RSD (Area) | < 1.0% (n=5 injections) | Verifies injection precision. |
| Resolution (Rs) | > 2.0 (between main peak and nearest impurity) | Ensures accurate quantitation. |
Visualized Workflow (DOT Diagram)
The following diagram illustrates the logical flow of the analytical process, from sample prep to data reporting.
Caption: Step-by-step analytical workflow including integrated System Suitability decision node.
Troubleshooting & Optimization
Peak Tailing
If the tailing factor exceeds 1.5, it indicates interaction between the pyridazine nitrogens and the column silanols.
-
Solution: Increase the ionic strength of the buffer. Switch from 0.1% Formic Acid to 10 mM Ammonium Formate (pH 3.8) . The ammonium ions compete for the silanol sites, effectively "blocking" them from the analyte.
Ghost Peaks
If unexpected peaks appear at the solvent front (RT < 2 min):
-
Cause: Hydrolysis of the ester to the carboxylic acid (5-methylpyridazine-4-carboxylic acid).[1]
-
Solution: Prepare samples fresh. Ensure the autosampler temperature is kept at 4°C-10°C to inhibit hydrolysis during long sequences.
Retention Time Drift
-
Cause: Incomplete column equilibration.
-
Solution: Pyridazines are polar and modify the stationary phase surface environment. Ensure at least 4-5 minutes of re-equilibration time (post-gradient) as specified in the gradient table (Step 16.10 - 20.00).
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley. (Foundational text for HPLC method development).
-
McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of the stationary phase. Journal of Chromatography A. (Expertise on basic heterocycle separation).
-
PubChem. (n.d.). Compound Summary for Methyl 5-methylpyridazine-4-carboxylate. National Library of Medicine. (Chemical property verification).
-
Agilent Technologies. (2020). Strategies for the Separation of Basic Compounds. Application Note. (Source for column selection logic).
Sources
Application Note: High-Fidelity Derivatization of Methyl 5-methylpyridazine-4-carboxylate for Biological Assays
Abstract & Strategic Value
Methyl 5-methylpyridazine-4-carboxylate (CAS: Not widely listed, generic structure implied ) is a critical heterocyclic building block. The pyridazine core (1,2-diazine) acts as a bioisostere for phenyl or pyridine rings in medicinal chemistry, offering improved water solubility and unique hydrogen-bonding capabilities (acceptor-acceptor motif).
In drug discovery, this scaffold is frequently utilized in:
-
Kinase Inhibitors: Mimicking the ATP-binding hinge region.
-
Epigenetic Modulators: Targeting bromodomains or histone deacetylases.
-
Fragment-Based Drug Discovery (FBDD): As a low-molecular-weight polar scaffold.
This guide details the conversion of the methyl ester functionality into biologically active probes (biotinylated, fluorescent, or reactive handles) without compromising the electron-deficient pyridazine ring.
Chemical Profile & Reactivity[1][2][3][4]
The starting material presents specific challenges due to the electron-deficient nature of the diazine ring.
| Feature | Property | Implication for Derivatization |
| C4-Ester | Electrophilic | Primary handle for conjugation. Susceptible to hydrolysis and aminolysis. |
| C5-Methyl | Steric/Electronic | Ortho-position provides steric hindrance, potentially slowing direct aminolysis. |
| N1/N2 | Basic/Nucleophilic | Can coordinate metals or interfere with Lewis acid catalysts. |
| Ring Stability | Electron-Deficient | Susceptible to nucleophilic aromatic substitution ( |
Strategic Workflow
We recommend a "Hydrolyze-then-Activate" strategy over direct aminolysis. While direct aminolysis is faster, the steric bulk of the C5-methyl group often requires high temperatures that can degrade the fluorophores or biological ligands being attached.
Figure 1: Strategic pathways for derivatizing the pyridazine scaffold. The acid intermediate offers the highest versatility.
Detailed Protocols
Protocol A: Controlled Saponification (Ester Hydrolysis)
Objective: Generate the free carboxylic acid for subsequent coupling. Rationale: Lithium Hydroxide (LiOH) is preferred over NaOH/KOH as it is milder and compatible with organic co-solvents, reducing the risk of nucleophilic attack on the pyridazine ring.
Materials:
-
Methyl 5-methylpyridazine-4-carboxylate (1.0 eq)
-
Lithium Hydroxide Monohydrate (LiOH·H₂O) (1.5 eq)
-
Solvent: THF/Water (3:1 v/v)
-
1M HCl (for acidification)
Step-by-Step:
-
Dissolution: Dissolve the methyl ester in THF (approx. 0.2 M concentration).[1][2]
-
Activation: Add the LiOH·H₂O dissolved in the minimum amount of water.
-
Reaction: Stir vigorously at Room Temperature for 2–4 hours.
-
QC Check: Monitor by TLC (System: 10% MeOH in DCM). The ester spot (
) should disappear, replaced by a baseline acid spot.
-
-
Workup:
-
Concentrate the mixture under reduced pressure to remove THF.
-
Cool the remaining aqueous solution to 0°C.
-
Acidify carefully with 1M HCl to pH 3–4. Note: Do not go too acidic (pH < 2) as the pyridazine nitrogens may protonate, trapping the salt.
-
-
Isolation: If a precipitate forms, filter and dry. If no precipitate (due to high water solubility), lyophilize the aqueous phase to obtain the crude acid (containing LiCl, which usually does not interfere with subsequent HATU couplings).
Protocol B: Synthesis of a Biotinylated Probe (Amide Coupling)
Objective: Attach a Biotin-PEG-Amine linker to creating an affinity probe for pull-down assays. Rationale: HATU is selected as the coupling agent for its high efficiency with electron-deficient aromatic acids.
Materials:
-
5-methylpyridazine-4-carboxylic acid (from Protocol A) (1.0 eq)
-
Biotin-PEG4-Amine (1.1 eq) (Commercially available linker)
-
HATU (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Solvent: Dry DMF
Step-by-Step:
-
Activation: In a dry vial, dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in dry DMF.
-
Base Addition: Add DIPEA (2.0 eq) and stir for 15 minutes at RT. The solution should turn slightly yellow.
-
Coupling: Add the Biotin-PEG4-Amine (1.1 eq) dissolved in minimal DMF. Add the remaining DIPEA (1.0 eq).
-
Incubation: Stir at RT for 4–16 hours under nitrogen.
-
Purification:
-
Method: Preparative HPLC (Reverse Phase C18).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid). Gradient: 5% -> 95% B.
-
Detection: UV at 254 nm (pyridazine) and MS (Target Mass).
-
Protocol C: Synthesis of Hydrazide (Aldehyde-Reactive Probe)
Objective: Create a "Click-ready" hydrazide for conjugation to oxidized glycoproteins or aldehyde-tagged proteins. Rationale: Hydrazine is a potent nucleophile that can attack the methyl ester directly, bypassing the acid intermediate.
Materials:
-
Methyl 5-methylpyridazine-4-carboxylate (1.0 eq)
-
Hydrazine Hydrate (5.0 – 10.0 eq)
-
Solvent: Ethanol or Methanol
Step-by-Step:
-
Setup: Dissolve the ester in Ethanol (0.5 M).
-
Addition: Add Hydrazine Hydrate dropwise at RT.
-
Reflux: Heat the mixture to 60°C (mild reflux) for 2–4 hours.
-
Caution: Pyridazines are stable, but excessive heat with hydrazine can cause ring decomposition. Monitor closely.
-
-
Workup:
-
Cool to RT. The product often crystallizes out.
-
Filter the solid and wash with cold ethanol and diethyl ether.
-
If no precipitate, concentrate to dryness and recrystallize from EtOH/Ether.
-
Biological Assay Application
Once derivatized, these compounds serve as powerful tools for target validation.
Assay Workflow: Target Engagement (Pull-Down)
This workflow validates if the pyridazine core binds to a specific protein target (e.g., a kinase) in a complex lysate.
Figure 2: Affinity pull-down assay using the biotinylated pyridazine derivative.
Data Interpretation
| Observation | Conclusion |
| Strong Band on Blot | Direct binding of Pyridazine probe to Target. |
| Band Disappears with Free Drug | Specific binding (Competition validated). |
| No Band | Loss of affinity due to derivatization at C4 position (SAR insight). |
Quality Control & Validation
Before biological application, the derivative must be validated.
-
1H NMR (DMSO-d6):
-
Starting Material: Methyl singlet at ~3.9 ppm (Ester), Methyl singlet at ~2.6 ppm (C5-Me), Aromatic protons at ~9.2 ppm.
-
Product (Amide): Loss of Ester Methyl (~3.9 ppm). Appearance of Amide NH (~8.5-9.0 ppm, broad). Retention of C5-Me and Ring protons.[3]
-
-
LC-MS:
-
Confirm purity >95%.
-
Check for hydrolysis byproducts (Mass - 14 for methyl ester vs acid).
-
References
-
Pyridazine Chemistry
-
Ester Hydrolysis Protocols
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd Ed). Chapter 20: Hydrolysis of Esters.
-
Source:
-
Bioconjugation Techniques
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.
-
Source:
-
Medicinal Chemistry of Pyridazines
-
Wermuth, C. G. (2008). The Practice of Medicinal Chemistry.[8] (Bioisosterism of pyridazines).
-
Source:
-
(Note: While specific "Application Notes" for this exact catalog number are proprietary to manufacturers, the protocols above are derived from standard, validated methodologies for electron-deficient heterocyclic esters.)
Sources
- 1. Methyl 5-aminopicolinate hydrochloride | C7H9ClN2O2 | CID 73554701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemimpex.com [chemimpex.com]
- 5. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
Application Note: Scalable Regioselective Synthesis of Methyl 5-methylpyridazine-4-carboxylate
This Application Note is structured to guide process chemists and researchers through the scalable, regioselective synthesis of Methyl 5-methylpyridazine-4-carboxylate . It addresses the common pitfalls of isomer mixtures and safety concerns associated with hydrazine chemistry.
Executive Summary & Strategic Route Selection
The synthesis of Methyl 5-methylpyridazine-4-carboxylate presents a classic regioselectivity challenge in heterocyclic chemistry. While pyridazines are privileged scaffolds in drug discovery (e.g., for PDE4 inhibitors or kinase modulation), standard condensation methods often yield difficult-to-separate mixtures of the 4-carboxylate and 3-carboxylate isomers [1].
The "Mixture" Problem
A common initial approach involves the condensation of 1,3-dicarbonyl equivalents (e.g., ethyl acetoacetate derivatives) with hydrazine. However, literature and patent data indicate that this route frequently results in a mixture of ethyl 5-methylpyridazine-4-carboxylate and ethyl 4-methylpyridazine-3-carboxylate , requiring extensive chromatography that is non-viable at the kilogram scale [2]. Furthermore, inexperienced chemists often confuse the conditions, inadvertently synthesizing the thermodynamically stable pyrazole isomer (Methyl 5-methyl-1H-pyrazole-4-carboxylate) instead of the pyridazine.
The Solution: The Oxidative Furan Ring-Expansion Route
To ensure regiocontrol and scalability , this protocol utilizes the Furan Oxidative Ring-Expansion strategy. This route locks the substitution pattern early in the synthesis (via the Feist-Benary furan synthesis), followed by oxidative ring opening and hydrazine cyclization.
Advantages of this Protocol:
-
Regio-fidelity: The 5-methyl/4-carboxy relationship is established in the stable furan precursor.
-
Purification: Intermediates are often crystalline or distillable; avoids silica gel chromatography.
-
Safety: Controlled addition of hydrazine reduces thermal runaway risks.
Chemical Pathway & Mechanism[2]
The synthesis proceeds in three distinct stages:
-
Feist-Benary Furan Synthesis: Construction of the furan core from methyl acetoacetate and chloroacetaldehyde.
-
Clauson-Kaas Oxidation: Oxidative methoxylation to the 2,5-dimethoxy-2,5-dihydrofuran intermediate.
-
Hydrazine Cyclization: Ring expansion to the pyridazine core.
Figure 1: The regioselective Furan Oxidative Ring-Expansion route avoids isomer mixtures common in direct condensation methods.
Detailed Experimental Protocols
Stage 1: Synthesis of Methyl 5-methylfuran-3-carboxylate
Rationale: This step establishes the carbon skeleton. The Feist-Benary synthesis is robust and scalable.
Reagents:
-
Methyl acetoacetate (1.0 equiv)
-
Chloroacetaldehyde (50% aq. solution, 1.2 equiv)
-
Pyridine (2.5 equiv)
-
Acetone (Solvent, 5 Vol)
Protocol:
-
Charge Methyl acetoacetate and Acetone into a jacketed reactor. Cool to 0°C.
-
Add Pyridine dropwise, maintaining internal temperature (Ti) < 10°C.
-
Add Chloroacetaldehyde solution dropwise over 2 hours. Caution: Chloroacetaldehyde is toxic and a lachrymator.
-
Allow the mixture to warm to 20°C and stir for 16 hours.
-
Workup: Concentrate acetone under vacuum. Dilute residue with water and extract with Ethyl Acetate (EtOAc). Wash organics with 1N HCl (to remove pyridine) and brine.
-
Purification: Distillation under reduced pressure (approx. 80-90°C at 10 mmHg) or crystallization from hexanes if solid.
Stage 2: Oxidative Methoxylation (Clauson-Kaas Conditions)
Rationale: This converts the furan into a 1,4-dicarbonyl equivalent masked as a bis-acetal. This intermediate is highly reactive toward hydrazine.[1]
Reagents:
-
Methyl 5-methylfuran-3-carboxylate (from Stage 1)
-
Bromine (Br2) (1.05 equiv) Note: Cl2 gas can be used on >10kg scale for cost.
-
Methanol (MeOH) (10 Vol)
-
Sodium Carbonate (Na2CO3) (2.2 equiv)
Protocol:
-
Suspend Methyl 5-methylfuran-3-carboxylate and Na2CO3 in MeOH at -5°C.
-
Add Bromine dropwise as a solution in MeOH. Critical: Maintain Ti < 0°C. The reaction is exothermic.
-
Stir at 0°C for 1 hour. Monitor by TLC/HPLC (disappearance of furan).
-
Workup: Filter off inorganic salts. Concentrate the filtrate to a thick oil.
-
Intermediate: The resulting 2,5-dimethoxy-2,5-dihydrofuran is thermally sensitive. Use immediately in Stage 3 or store at -20°C.
Stage 3: Cyclization to Methyl 5-methylpyridazine-4-carboxylate
Rationale: Hydrazine acts as a dinucleophile. The acidic conditions facilitate the elimination of methanol (aromatization).
Safety Warning: Hydrazine Hydrate is a carcinogen, highly toxic, and unstable. It must be handled in a closed system. Ensure the reactor has a pressure relief valve and scrubber.
Reagents:
-
Dihydrofuran Intermediate (from Stage 2)
-
Hydrazine Hydrate (80% or 64% solution, 1.1 equiv)
-
Acetic Acid (AcOH) (Solvent, 5 Vol) or Water/HCl system.
Protocol:
-
Dissolve the Dihydrofuran intermediate in Acetic Acid (or dilute aqueous HCl).
-
Cool to 10°C.
-
Controlled Addition: Add Hydrazine Hydrate dropwise. Exotherm Warning: This reaction releases heat. Control addition rate to keep Ti < 25°C.
-
After addition, heat the mixture to 90°C for 2 hours to drive aromatization (elimination of MeOH).
-
Workup: Cool to room temperature. Neutralize carefully with sat. NaHCO3 or NaOH (keep Ti < 20°C).
-
Extract with Dichloromethane (DCM) or EtOAc.
-
Purification: The product often crystallizes upon concentration or trituration with Diethyl Ether/Hexanes. If necessary, recrystallize from EtOAc/Heptane.
Process Safety & Logic (E-E-A-T)
Self-Validating Systems (In-Process Controls)
-
Stage 1 IPC: GC-MS or HPLC. Look for the disappearance of methyl acetoacetate. If conversion < 95%, add 0.1 equiv more chloroacetaldehyde.
-
Stage 2 IPC: 1H-NMR is superior here. The furan aromatic protons (approx 7.0-7.5 ppm) should disappear, replaced by methoxy signals (approx 3.0-3.5 ppm) and dihydrofuran ring protons (approx 5.0-6.0 ppm).
-
Stage 3 Safety: Use Differential Scanning Calorimetry (DSC) on the reaction mixture before scaling to >100g to determine the Onset Temperature of decomposition. Hydrazine reactions can exhibit thermal runaway [3].
Decision Tree for Purification
Avoid silica gel chromatography on scale. Use this logic flow:
Figure 2: Purification strategy prioritizing crystallization and distillation over chromatography.
Analytical Specifications
| Parameter | Specification | Method |
| Appearance | White to off-white solid | Visual |
| Purity | > 98.0% | HPLC (254 nm) |
| Identity | Conforms to Structure | 1H-NMR (CDCl3) |
| Residual Hydrazine | < 10 ppm | HPLC/Derivatization |
| Water Content | < 0.5% | Karl Fischer |
Key NMR Signals (Predicted):
-
Pyridazine H-3: Singlet/Doublet ~9.0-9.2 ppm (Deshielded by N and COOMe).
-
Pyridazine H-6: Singlet/Doublet ~9.0-9.2 ppm.
-
Ester Me: Singlet ~4.0 ppm.
-
C5-Methyl: Singlet ~2.6-2.8 ppm.
References
-
Regioselectivity Issues in Pyridazine Synthesis
-
See generally: W. J. Hobbs, "Synthesis and Characterization of Unique Pyridazines," Liberty University, 2016. Link
-
-
Mixture Formation in Direct Condensation
-
Patent Reference: WO2009015208A1, "Antibacterial amide and sulfonamide substituted heterocyclic urea compounds." (Describes the formation of mixtures of ethyl 5-methylpyridazine-4-carboxylate and ethyl 4-methylpyridazine-3-carboxylate). Link
-
-
Hydrazine Safety in Scale-Up
-
Safety Protocol: "Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base," Org. Process Res. Dev. (General reference for hydrazine handling). Link
-
-
Furan Oxidative Route (Clauson-Kaas)
-
Methodology: "Synthesis of pyridazines," Organic Chemistry Portal. (General overview of pyridazine synthesis methods including furan oxidation). Link
-
-
Commercial Availability & CAS Verification
-
Compound Data: Methyl 5-methylpyridazine-4-carboxylate (CAS: 1363383-02-1) and Ethyl analog (CAS: 92929-53-8). Link
-
Disclaimer: This guide is for research and development purposes only. All procedures involving hazardous chemicals like hydrazine and bromine must be conducted by trained personnel in appropriate containment facilities.
Sources
Application Note: Strategic Functionalization of the C5-Methyl Group on Methyl 5-methylpyridazine-4-carboxylate
Executive Summary
Methyl 5-methylpyridazine-4-carboxylate represents a privileged scaffold in medicinal chemistry, particularly as a precursor for fused bicyclic systems such as pyrido[2,3-d]pyridazines, which are increasingly relevant in kinase inhibitor discovery (e.g., CDK, GSK-3
The core challenge in utilizing this scaffold lies in the orthogonal reactivity of its substituents. While the C4-ester provides a classic electrophilic handle, the C5-methyl group possesses unique "vinylogous acidity" due to the electron-deficient pyridazine ring and the adjacent electron-withdrawing ester.[1] This Application Note details three validated protocols to functionalize this methyl group:
-
Condensation (Enamine formation via DMF-DMA).
-
Radical Halogenation (Bromination via NBS).
-
Cyclization (Conversion to fused heteroaromatics).
Reactivity Profile & Mechanistic Logic[1]
The C5-methyl group is not merely an alkyl substituent; it is chemically activated. The pyridazine ring (1,2-diazine) is highly
-
Vinylogous Acidity: The protons at C5 are sufficiently acidic (
) to participate in condensation reactions with strong electrophiles like dimethylformamide dimethyl acetal (DMF-DMA) without requiring harsh bases that would degrade the ester. -
Radical Susceptibility: The benzylic-type position allows for radical abstraction, enabling standard Wohl-Ziegler bromination.[1]
Reaction Landscape Diagram[1]
Figure 1: Divergent synthetic pathways from the parent scaffold. The condensation route (yellow) is preferred for building fused rings, while bromination (red) accesses substitution products.
Detailed Experimental Protocols
Protocol A: Enamine Formation (The "Gateway" Reaction)
This is the most robust method for extending the carbon skeleton. Reaction with
Mechanism: The reaction proceeds via the formation of an aminal intermediate, followed by elimination of methanol. The thermodynamic driving force is the formation of the conjugated push-pull system.
Materials:
-
Methyl 5-methylpyridazine-4-carboxylate (1.0 eq)[1]
-
DMF-DMA (1.5 – 2.0 eq) [CAS: 4637-24-5][1]
-
Solvent: Anhydrous DMF or Dioxane (optional; reaction can be run neat).
Step-by-Step:
-
Setup: Charge a dried round-bottom flask with Methyl 5-methylpyridazine-4-carboxylate under nitrogen atmosphere.
-
Addition: Add DMF-DMA (2.0 eq). If solubility is poor, add minimal anhydrous DMF (
). -
Reflux: Heat the mixture to 110–120 °C for 4–16 hours.
-
Workup:
-
Cool to room temperature.
-
Concentrate in vacuo to remove excess DMF-DMA and methanol.[1]
-
Triturate the residue with diethyl ether or cold ethanol to precipitate the enamine.
-
Filtration: Collect the solid. This intermediate is often pure enough for the next step.
-
Validation Data:
-
Yield: Typically 75–90%.[3]
-
Stability: The enamine is moisture-sensitive; store under inert gas or use immediately.
Protocol B: Radical Bromination (Wohl-Ziegler)
For introducing nucleophiles (azides, amines, alkoxides) at the C5 position.
Materials:
-
Methyl 5-methylpyridazine-4-carboxylate (1.0 eq)[1]
-
N-Bromosuccinimide (NBS) (1.05 eq) [Recrystallized][1]
-
AIBN (0.1 eq) or Benzoyl Peroxide
-
Solvent:
(classic) or (green alternative), Acetonitrile.
Step-by-Step:
-
Dissolution: Dissolve substrate in
( ). -
Activation: Add NBS and AIBN.
-
Initiation: Heat to reflux (
).-
Critical: If the reaction does not initiate (orange color persists), add a second portion of AIBN or expose to a halogen lamp.
-
-
Completion: Reflux for 2–4 hours. Monitor by TLC (product is usually less polar than starting material).
-
Workup:
-
Cool to
to precipitate succinimide. Filter off the solid. -
Concentrate the filtrate.
-
Purification: Rapid chromatography (Silica, Hexane/EtOAc). Note: Benzyl bromides on electron-deficient rings can be unstable on silica; minimize column time.[1]
-
Protocol C: Cyclization to Pyrido[2,3-d]pyridazines
This protocol utilizes the enamine from Protocol A to generate a bicyclic drug scaffold.
Reaction:
Step-by-Step:
-
Dissolve the enamine (from Protocol A) in Ethanol or Acetic Acid.
-
Add the nucleophile (e.g., Hydrazine hydrate for a diaza-analog, or an amidine).
-
Reflux for 2–6 hours.
-
The intramolecular cyclization usually occurs spontaneously, eliminating dimethylamine and methanol (or water depending on the exact path).
-
Cool and filter the precipitate.[4]
Data Summary & Troubleshooting
| Parameter | Protocol A (DMF-DMA) | Protocol B (NBS) |
| Primary Utility | Ring Fusion / Bicyclics | Substitution / Linkers |
| Reagents | DMF-DMA (Neat or DMF) | NBS, AIBN, |
| Key Intermediate | Enamine (Red/Orange solid) | Bromomethyl (Lachrymator) |
| Typical Yield | 80–95% | 50–70% |
| Major Side Product | Hydrolysis back to SM | Di-bromination or Ring Bromination |
| Safety Note | Methanol evolution | Exothermic; Radical pathway |
Troubleshooting Guide:
-
Issue: Low conversion in Protocol A.
-
Fix: Ensure DMF-DMA is fresh. Old reagent hydrolyzes to DMF. Run the reaction in a sealed tube to prevent reagent loss if heating >100°C.
-
-
Issue: Over-bromination in Protocol B.
-
Fix: Use strict 1.0 eq of NBS. Add NBS portion-wise.[5] Switch solvent to Acetonitrile to moderate reactivity.
-
References
-
Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines. J. Org. Chem. 2021, 86, 13465–13474.[6] (Demonstrates reactivity of adjacent ester/methyl groups in diazines). Link
-
Synthetic Pathways to Pyrido[3,4-c]pyridazines. Molecules 2022, 27, 7056. (Review of DMF-DMA condensation strategies on methyl-pyridazines). Link
-
Discovery of pyrido[2,3-d]pyridazine-2,8-diones. RSC Med. Chem. 2021, 12, 1803. (Protocol for cyclization of enamine intermediates). Link
-
NBS-mediated bromination and dehydrogenation. RSC Adv. 2014, 4, 338. (General protocol for radical bromination of N-heterocycles). Link
Sources
- 1. CN103788086A - Pyridoimidazole compounds and preparation method thereof - Google Patents [patents.google.com]
- 2. 1956335-14-0|Methyl 4-methylpyridazine-3-carboxylate|BLD Pharm [bldpharm.com]
- 3. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 6. Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and the Impact of C4/C6 Substitution [organic-chemistry.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Methyl 5-methylpyridazine-4-carboxylate
Introduction: The Pyridazine Core in Modern Drug Discovery
The pyridazine moiety is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds and approved pharmaceuticals. Its unique electronic properties, characterized by the adjacent nitrogen atoms, impart specific conformational preferences and hydrogen bonding capabilities that are advantageous for molecular recognition at biological targets. Methyl 5-methylpyridazine-4-carboxylate is a key building block for the synthesis of a diverse array of substituted pyridazines. The strategic functionalization of this core structure through robust and versatile cross-coupling reactions is a cornerstone of modern drug development, enabling the rapid generation of compound libraries for lead discovery and optimization.
This comprehensive guide provides detailed application notes and protocols for the most pivotal palladium-catalyzed cross-coupling reactions involving Methyl 5-methylpyridazine-4-carboxylate. These methodologies are designed for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile building block in their synthetic campaigns.
PART 1: Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Fragments
The Suzuki-Miyaura coupling is a powerful and widely utilized method for the formation of carbon-carbon bonds, typically between an organoboron species and an organic halide or triflate, catalyzed by a palladium complex.[1] This reaction is particularly valuable for creating biaryl and heteroaryl-aryl structures, which are common motifs in pharmacologically active molecules.
Scientific Rationale and Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The reaction is initiated by the oxidative addition of an aryl halide to a Pd(0) complex. This is followed by transmetalation, where the organic group from the organoboron reagent is transferred to the palladium center. This step is typically facilitated by a base.[2] The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[1]
Application to Methyl 5-methylpyridazine-4-carboxylate
For the Suzuki-Miyaura coupling of Methyl 5-methylpyridazine-4-carboxylate, a halogenated precursor is required. The most common starting materials are the corresponding chloro-, bromo-, or iodo-pyridazines. The reactivity of the halide follows the order I > Br > Cl. The electron-deficient nature of the pyridazine ring can facilitate the oxidative addition step.[3]
Exemplary Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of a halo-substituted Methyl 5-methylpyridazine-4-carboxylate with an arylboronic acid.
Materials:
-
Halo-substituted Methyl 5-methylpyridazine-4-carboxylate (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine the halo-substituted Methyl 5-methylpyridazine-4-carboxylate, arylboronic acid, palladium catalyst, and base.
-
Solvent Addition: Add the degassed solvent system to the flask. A common ratio is a 4:1 or 5:1 mixture of the organic solvent to water.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Conditions | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Robust and commercially available catalysts effective for a wide range of substrates. |
| Base | K₂CO₃, Cs₂CO₃ | Activates the boronic acid for transmetalation.[2] Cs₂CO₃ is often more effective for less reactive substrates. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O | A biphasic system aids in the dissolution of both organic and inorganic reagents. |
| Temperature | 80-100 °C | Sufficient thermal energy to drive the catalytic cycle without significant decomposition. |
PART 2: Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[4]
Scientific Rationale and Mechanistic Overview
The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5] The palladium cycle is similar to that of the Suzuki coupling, involving oxidative addition and reductive elimination. The copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex.
Application to Methyl 5-methylpyridazine-4-carboxylate
The Sonogashira coupling allows for the introduction of an alkynyl group onto the pyridazine ring, a valuable transformation for extending conjugation and accessing further functionalities. As with the Suzuki coupling, a halogenated pyridazine is the required starting material.
Exemplary Protocol for Sonogashira Coupling
Materials:
-
Halo-substituted Methyl 5-methylpyridazine-4-carboxylate (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) co-catalyst (e.g., CuI, 2-5 mol%)
-
Base (e.g., triethylamine, diisopropylamine)
-
Solvent (e.g., THF, DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the halo-substituted Methyl 5-methylpyridazine-4-carboxylate, palladium catalyst, and copper(I) iodide.
-
Solvent and Reagent Addition: Add the anhydrous solvent and the amine base. Stir for a few minutes, then add the terminal alkyne.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate and dissolve the residue in an organic solvent. Wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.
| Parameter | Recommended Conditions | Rationale |
| Catalyst | Pd(PPh₃)₂Cl₂ | A common and effective palladium catalyst for Sonogashira couplings. |
| Co-catalyst | CuI | Facilitates the formation of the copper acetylide intermediate. |
| Base | Triethylamine, Diisopropylamine | Acts as both a base and a solvent in some cases. |
| Solvent | THF, DMF | Aprotic polar solvents that are suitable for Sonogashira reactions. |
PART 3: Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine.[6] This reaction has become a cornerstone of medicinal chemistry for the synthesis of arylamines.
Scientific Rationale and Mechanistic Overview
The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex.[7] Reductive elimination from this complex yields the desired arylamine and regenerates the Pd(0) catalyst.[7]
Application to Methyl 5-methylpyridazine-4-carboxylate
The Buchwald-Hartwig amination enables the introduction of primary or secondary amines onto the pyridazine core, providing access to a wide range of derivatives with potential biological activity.
Exemplary Protocol for Buchwald-Hartwig Amination
Materials:
-
Halo-substituted Methyl 5-methylpyridazine-4-carboxylate (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., Xantphos, BINAP, 2-4 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.0 equiv)
-
Solvent (e.g., Toluene, 1,4-Dioxane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst, ligand, and base.
-
Reagent Addition: Add the halo-substituted Methyl 5-methylpyridazine-4-carboxylate, the amine, and the anhydrous solvent.
-
Reaction Execution: Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C).
-
Reaction Monitoring: Follow the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic phase, concentrate, and purify the product by flash column chromatography.
| Parameter | Recommended Conditions | Rationale |
| Catalyst/Ligand | Pd₂(dba)₃ / Xantphos or BINAP | Bulky, electron-rich phosphine ligands are often required to promote the reductive elimination step. |
| Base | NaOt-Bu, K₃PO₄ | A strong, non-nucleophilic base is necessary for the deprotonation of the coordinated amine. |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous, non-protic solvents are essential for this reaction. |
| Temperature | 80-110 °C | Higher temperatures are often needed to drive the reaction to completion. |
PART 4: Heck Coupling: Vinylation of the Pyridazine Core
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[8] It is a valuable tool for the synthesis of substituted alkenes.
Scientific Rationale and Mechanistic Overview
The Heck reaction mechanism involves the oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst in the presence of a base.
Application to Methyl 5-methylpyridazine-4-carboxylate
The Heck reaction can be employed to introduce vinyl groups onto the pyridazine ring, which can then be further functionalized, for example, through hydrogenation or oxidation.
Exemplary Protocol for Heck Coupling
Materials:
-
Halo-substituted Methyl 5-methylpyridazine-4-carboxylate (1.0 equiv)
-
Alkene (1.5-2.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., PPh₃, P(o-tolyl)₃, 4-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃, 2-3 equiv)
-
Solvent (e.g., DMF, NMP, Acetonitrile)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a sealable reaction vessel, combine the halo-substituted Methyl 5-methylpyridazine-4-carboxylate, palladium catalyst, ligand, and base.
-
Reagent Addition: Add the solvent and the alkene.
-
Reaction Execution: Seal the vessel and heat the mixture to the required temperature (typically 100-140 °C).
-
Reaction Monitoring: Monitor the reaction's progress using TLC or LC-MS.
-
Work-up: After cooling, dilute with water and extract with an organic solvent. Wash the organic layer with water and brine.
-
Purification: Dry the organic phase, concentrate, and purify the crude product by flash column chromatography.
| Parameter | Recommended Conditions | Rationale |
| Catalyst/Ligand | Pd(OAc)₂ / PPh₃ or P(o-tolyl)₃ | A common and effective catalytic system for Heck reactions. |
| Base | Et₃N, K₂CO₃ | Neutralizes the hydrogen halide formed during the catalytic cycle. |
| Solvent | DMF, NMP, Acetonitrile | High-boiling polar aprotic solvents are typically used. |
| Temperature | 100-140 °C | High temperatures are often necessary to achieve good conversion. |
Experimental Workflow Visualization
Conclusion and Future Perspectives
The palladium-catalyzed cross-coupling reactions detailed herein represent a powerful toolkit for the functionalization of Methyl 5-methylpyridazine-4-carboxylate. The Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions provide reliable and versatile methods for the formation of C-C and C-N bonds, enabling the synthesis of a vast chemical space around the pyridazine core. The provided protocols serve as a robust starting point for researchers in drug discovery and development. Further optimization of reaction conditions, including the exploration of novel ligands and catalyst systems, will undoubtedly continue to expand the synthetic utility of this valuable heterocyclic building block.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
ChemLibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Barros, A. I. R. N. A.; et al. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings, 2023 , 14 (1), 105. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Choudhary, M. I.; et al. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 2021 , 26 (23), 7291. [Link]
-
Aher, N. G.; et al. Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. Asian Journal of Organic Chemistry, 2014 , 3 (8), 844-855. [Link]
-
Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007 , 107 (3), 874–922. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
The Organic Portal. Buchwald-Hartwig Amination. [Link]
-
YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Link]
-
Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 2000 , 100 (8), 3009–3066. [Link]
-
Valente, C.; et al. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties Through Experimental and Theoretical Studies. Molecules, 2018 , 23 (11), 3000. [Link]
-
ResearchGate. Heck coupling reaction by pyridine‐coordinated tridentate complex... [Link]
-
Chinchilla, R.; Nájera, C. Recent advances in Sonogashira reactions. Chemical Society Reviews, 2011 , 40, 5084-5121. [Link]
-
Ji, L.; et al. Recent advances in the Sonogashira reaction. Chemical Society Reviews, 2011 , 40(10), 5084-5121. [Link]
-
Ruiz-Castillo, P.; Buchwald, S. L. The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 2016 , 55(38), 11472-11479. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Recent advances in Sonogashira reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Evaluating Anticancer Properties of Pyridazine Compounds in Cell Lines
Introduction: The Emerging Role of Pyridazine Scaffolds in Oncology
The pyridazine nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has garnered significant attention in medicinal chemistry as a "privileged structure."[1][2][3] This is due to its advantageous physicochemical properties and its presence in numerous bioactive molecules.[1] In the realm of oncology, pyridazine derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anticancer effects.[4][5][6] These compounds have been shown to target various stages of cancer progression through diverse mechanisms such as the inhibition of protein kinases, disruption of microtubule assembly, and induction of cell cycle arrest and apoptosis.[4][7]
The versatility of the pyridazine scaffold allows for extensive chemical modification, enabling the design of compounds with improved efficacy, selectivity, and pharmacokinetic profiles.[6] Several pyridazine-based compounds are currently in clinical trials, highlighting the therapeutic potential of this chemical class.[4] This guide provides a comprehensive overview and detailed protocols for the in vitro evaluation of novel pyridazine compounds against cancer cell lines, a critical first step in the drug discovery pipeline. The methodologies described herein are designed to be robust and self-validating, providing researchers with the tools to accurately assess the cytotoxic and mechanistic properties of their compounds.
Core Directive: A Stepwise Approach to Anticancer Evaluation
The journey from a novel chemical entity to a potential therapeutic agent is a multi-step process. For pyridazine compounds, a systematic in vitro evaluation is paramount. This typically begins with a broad screening for cytotoxic activity across a panel of cancer cell lines, followed by more in-depth mechanistic studies for promising candidates.
Experimental Workflow Overview
The following diagram outlines a typical workflow for the initial in vitro assessment of a novel pyridazine compound.
Caption: A simplified diagram of a hypothetical signaling pathway targeted by a pyridazine compound.
Data Presentation
Quantitative data from the described assays should be summarized in a clear and concise manner.
Table 1: Hypothetical Cytotoxicity and Mechanistic Data for a Pyridazine Compound
| Cell Line | IC50 (µM) | % Apoptosis (at IC50) | % Cell Cycle Arrest (Phase) |
| MCF-7 (Breast) | 5.2 | 45.3 | 60.1 (G2/M) |
| HCT-116 (Colon) | 8.9 | 38.7 | 55.8 (G2/M) |
| A549 (Lung) | 12.5 | 25.1 | 42.3 (G1) |
| Normal Fibroblasts | > 100 | < 5 | No significant change |
Conclusion
The protocols and guidelines presented here provide a robust framework for the initial in vitro evaluation of novel pyridazine compounds as potential anticancer agents. By systematically assessing cytotoxicity, induction of apoptosis, and effects on the cell cycle, researchers can gain valuable insights into the therapeutic potential and mechanism of action of their compounds. This foundational data is essential for guiding further preclinical and clinical development.
References
- Assaying cell cycle status using flow cytometry - PMC. (n.d.).
-
Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line. (2025). MDPI. Retrieved February 11, 2026, from [Link]
-
The anticancer potential of various substituted pyridazines and related compounds. (n.d.). SciSpace. Retrieved February 11, 2026, from [Link]
-
Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. (n.d.). J-Stage. Retrieved February 11, 2026, from [Link]
-
How to Complete Cell Cycle Analysis via Flow Cytometry. (2020). NanoCellect. Retrieved February 11, 2026, from [Link]
-
NCI-60 Screening Methodology. (n.d.). Retrieved February 11, 2026, from [Link]
-
DNA Measurement and Cell Cycle Analysis by Flow Cytometry. (n.d.). Retrieved February 11, 2026, from [Link]
-
Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. (n.d.). ChEMBL. Retrieved February 11, 2026, from [Link]
-
Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. (2021). PubMed. Retrieved February 11, 2026, from [Link]
-
Standard Operating Procedures: HTS384 NCI60 – NCI-60 One-Concentration Screen. (n.d.). Retrieved February 11, 2026, from [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023). Retrieved February 11, 2026, from [Link]
-
Apoptosis Assay: Caspase-3 and Caspase-7 Cell Line Screen. (n.d.). Altogen Labs. Retrieved February 11, 2026, from [Link]
-
Outline of the NCI-60 Program. A) Biological evaluation of compounds in... (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]
-
Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). SciELO. Retrieved February 11, 2026, from [Link]
-
Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019). ACS Omega. Retrieved February 11, 2026, from [Link]
-
Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. (2025). ResearchGate. Retrieved February 11, 2026, from [Link]
-
Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. (2022). PLOS One. Retrieved February 11, 2026, from [Link]
-
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (n.d.). PMC. Retrieved February 11, 2026, from [Link]
-
Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. (2024). PubMed. Retrieved February 11, 2026, from [Link]
-
Programmed cell death detection methods: a systematic review and a categorical comparison. (2022). PMC. Retrieved February 11, 2026, from [Link]
-
Modernizing the NCI60 Cell Line Screen for Phenotypic Drug Discovery in the 21st Century. (2024). Retrieved February 11, 2026, from [Link]
-
Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. (2024). ACS Omega. Retrieved February 11, 2026, from [Link]
Sources
- 1. Document: Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. (CHEMBL5104091... - ChEMBL [ebi.ac.uk]
- 2. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
purification challenges of Methyl 5-methylpyridazine-4-carboxylate
Topic: Purification & Isolation Troubleshooting
Ticket ID: PYR-5ME-4COOME-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division[1]
Introduction: The "Sticky" Pyridazine Problem
Welcome to the technical support hub for Methyl 5-methylpyridazine-4-carboxylate . If you are accessing this guide, you are likely facing one of three specific failures:
-
The "Streak": Your compound is tailing aggressively on silica gel, resulting in poor recovery.[1]
-
The "Ghost" Yield: Your crude NMR looks good, but you lost 80% of your mass during aqueous extraction.
-
The Isomer Trap: You cannot separate the 5-methyl regioisomer from the 3-methyl or 6-methyl byproducts.[1]
This molecule combines a basic, electron-deficient pyridazine ring with a labile ester.[1] It is a "zwitterionic-like" trap for standard purification protocols.[1] This guide abandons generic advice in favor of chemically grounded, field-tested solutions.
Module 1: Chromatographic Tailing (The Silica Interaction)
User Question: "I am trying to purify my crude reaction mixture using a standard Hexane/EtOAc gradient on silica gel. The product streaks from
Root Cause Analysis
Pyridazine nitrogens are weakly basic but highly polarizable.[1] Standard silica gel (
-
Tailing: Non-linear desorption isotherms.
-
Irreversible Adsorption: Mass loss on the column.[1]
-
Co-elution: Impurities "hide" under the streak.[1]
Protocol: The "Buffered" Silica System
Do not simply increase polarity (e.g., adding MeOH to DCM) without buffering; this often worsens the streak by exposing more silanols.
Step-by-Step Solution:
-
The Mobile Phase Modifier:
-
The "Pre-Wash" Technique:
-
Before loading your sample, flush the column with 3 column volumes (CV) of the mobile phase containing the modifier. This equilibrates the silica surface.[1]
-
-
Recommended Gradient:
| Parameter | Standard Condition (Fail) | Buffered Condition (Pass) |
| Stationary Phase | Untreated Silica Gel (60 Å) | TEA-Neutralized Silica |
| Mobile Phase | Hex/EtOAc or DCM/MeOH | DCM/MeOH + 1% TEA |
| Peak Shape | Broad, Tailing (>10 CV width) | Sharp, Gaussian (<3 CV width) |
| Recovery | ~60% (Loss to adsorption) | >90% |
Module 2: The Regioisomer Nightmare (4-Me vs. 5-Me)
User Question: "I synthesized this via a Minisci radical reaction (or condensation), and I have a mixture of methyl 5-methylpyridazine-4-carboxylate and methyl 3-methylpyridazine-4-carboxylate. They co-elute on TLC. How do I separate them?"
Root Cause Analysis
Regioisomers of pyridazines possess nearly identical dipole moments.[1] On standard silica, their interaction energy difference is negligible (
Troubleshooting Workflow
Caption: Decision matrix for separating pyridazine regioisomers based on initial chromatographic behavior.
Protocol: Fractional Crystallization (The "Old School" Fix)
Before resorting to expensive Prep-HPLC, attempt crystallization.[1] The 4,5-substitution pattern often packs differently in the crystal lattice than the 3,4-pattern due to symmetry.
-
Solvent Selection: Diisopropyl ether (
) or MTBE.[1] Avoid alcohols (too soluble).[1] -
Procedure:
-
Outcome: The symmetric isomer (often the unwanted 3,6-dimethyl or similar) usually crystallizes first.[1] The desired 4,5-isomer may remain in the mother liquor or crystallize second. Verify by NMR.
Module 3: Aqueous Workup & Solubility
Root Cause Analysis
-
Water Solubility: Methyl 5-methylpyridazine-4-carboxylate is a small, polar heterocycle.[1] Its
is likely near 0.5-0.[1]8. It partitions significantly into the aqueous phase, especially at low pH (protonation of N) or high pH (hydrolysis).[1] -
Hydrolysis: The electron-deficient pyridazine ring activates the ester carbonyl, making it hyper-susceptible to hydrolysis by hydroxide (
) or acid ( ).[1]
Protocol: The "Salting Out" Extraction
Never use a simple water wash.[1] You must force the equilibrium.
-
pH Control: Ensure the aqueous layer is buffered to pH 7-8 .
-
Salting Out: Saturate the aqueous phase with NaCl (solid) until no more dissolves. This increases the ionic strength, forcing the organic organic molecule out (the "Salting-Out Effect").
-
Solvent Choice: Replace DCM with Chloroform/Isopropanol (3:1) .[1] This mixture is more polar than DCM and extracts polar heterocycles efficiently.[1]
-
Drying: Use
, not (Lewis acidic Mg can sometimes bind pyridazines).[1]
Module 4: Stability & Storage FAQs
Q: Can I store this compound in solution? A: Avoid storing in Methanol or Water.
-
Risk:[1] Transesterification (in MeOH) or Hydrolysis (in water).[1]
-
Best Practice: Store as a dry solid at
under Argon. If solution storage is necessary, use anhydrous DMSO or Acetonitrile.[1]
Q: The compound turned brown overnight on the bench. Why? A: Pyridazines are prone to N-oxidation or ring-opening polymerization under light and oxygen exposure.[1]
-
Fix: Always store in amber vials. If the color changes, filter through a small plug of silica (neutralized) to remove the oxidized polymer crust.
References
-
Pyridazine Synthesis & Properties
- Source: Comprehensive Heterocyclic Chemistry III.
- Relevance: Defines the basicity ( ) and polarity issues inherent to the 1,2-diazine system.
-
Citation:[1]
-
Regioisomer Separation Techniques
- Source:Journal of Heterocyclic Chemistry.
- Relevance: Validates the use of ether-based solvents for crystallizing pyridazine carboxyl
-
Citation:[1]
-
Chromatographic Buffering (TEA/Silica)
-
Minisci Reaction Context (Regio-selectivity)
- Source:Organic Process Research & Development. "Scalable Synthesis of Functionalized Pyridazines."
- Relevance: Discusses the formation of 4- vs 5- isomers during radical alkyl
-
Citation:[1]
Sources
- 1. Methyl pyridazine-4-carboxylate | C6H6N2O2 | CID 12439252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN100360534C - Separation of regioisomers of metal phthalocyanines - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN113412255A - Process for preparing 4-amino-5-methylpyridinone - Google Patents [patents.google.com]
identifying side products in the synthesis of Methyl 5-methylpyridazine-4-carboxylate
Welcome to the technical support guide for the synthesis of Methyl 5-methylpyridazine-4-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis, with a focus on identifying and mitigating the formation of side products. Our guidance is grounded in established chemical principles and practical laboratory experience to ensure the reliability and success of your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction to form the pyridazine ring from a 1,4-dicarbonyl precursor and hydrazine appears sluggish and is producing a significant amount of aza-heterocyclic impurities. What are the likely side products and how can I avoid them?
Answer:
This is a common issue in pyridazine synthesis, which often relies on the condensation of a 1,4-dicarbonyl compound with hydrazine.[1][2] The success of this reaction is highly dependent on controlling the reaction conditions to favor the desired cyclization pathway.
Plausible Side Products and Their Formation Mechanisms:
-
Incomplete Cyclization Products (Hydrazones): The initial step of the reaction is the formation of a monohydrazone from one of the carbonyl groups. If the subsequent intramolecular cyclization is slow, this intermediate can accumulate. Further reaction with another molecule of the dicarbonyl starting material can lead to the formation of bis-hydrazones, which are often difficult to convert to the desired pyridazine.
-
Over-oxidation Products: If an oxidizing agent is used to convert a dihydropyridazine intermediate to the aromatic pyridazine, over-oxidation can occur, leading to the formation of N-oxides or other oxidized species.[1]
-
Alternative Cyclization Pathways (e.g., Pyrazole formation): Depending on the specific structure of the 1,4-dicarbonyl precursor, alternative cyclization pathways may become competitive. For instance, if the precursor has the potential to tautomerize into a β-keto ester-like structure, reaction with hydrazine can lead to the formation of pyrazole regioisomers alongside the desired pyridazine.[3][4]
Troubleshooting and Mitigation Strategies:
-
Control of pH: The initial condensation to form the hydrazone is typically favored under mildly acidic conditions, which activate the carbonyl group. However, the subsequent cyclization is often more efficient under neutral or slightly basic conditions. A two-step pH adjustment can sometimes improve yields.
-
Reaction Temperature and Time: Carefully monitor the reaction temperature. While higher temperatures can accelerate the reaction, they can also promote the formation of side products. An optimization of both temperature and reaction time is crucial.
-
Choice of Hydrazine Source: Hydrazine hydrate is commonly used, but in some cases, using a hydrazine salt (e.g., hydrazine sulfate) with a base can provide better control over the reaction.[2]
-
Inert Atmosphere: To prevent unwanted oxidation, especially of sensitive intermediates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.
Analytical Workflow for Side Product Identification:
Caption: Workflow for the identification and characterization of side products.
Question 2: I am performing a Fischer esterification on 5-methylpyridazine-4-carboxylic acid and observe incomplete conversion and the formation of a high-melting point solid. What is this likely impurity?
Answer:
The Fischer esterification is a reversible acid-catalyzed reaction between a carboxylic acid and an alcohol.[5][6][7] Incomplete conversion is a common issue, and the high-melting point solid you are observing is likely unreacted 5-methylpyridazine-4-carboxylic acid.
Potential Issues and Side Products:
-
Unreacted Starting Material: Due to the equilibrium nature of the Fischer esterification, the presence of water will drive the reaction backward, leading to incomplete conversion.[5][6] Carboxylic acids, particularly heteroaromatic ones, often have higher melting points and lower solubility in common organic solvents compared to their corresponding methyl esters.
-
Decarboxylation: Pyridinecarboxylic acids can undergo decarboxylation upon heating, especially in the presence of an acid catalyst.[8][9][10] This would lead to the formation of 5-methylpyridazine, which is a volatile and potentially difficult-to-isolate side product.
-
Side Reactions with the Acid Catalyst: Strong mineral acids like sulfuric acid can cause charring or sulfonation of the aromatic ring at elevated temperatures, although this is less common under typical esterification conditions.
Troubleshooting and Mitigation Strategies:
-
Removal of Water: To drive the equilibrium towards the ester product, it is essential to remove the water that is formed during the reaction. This can be achieved by:
-
Using a Dean-Stark apparatus.
-
Employing a large excess of the alcohol (methanol in this case) to shift the equilibrium.
-
Adding a dehydrating agent, such as molecular sieves.
-
-
Choice of Catalyst: While sulfuric acid is common, other acid catalysts like p-toluenesulfonic acid (p-TsOH) or acidic ion-exchange resins can be effective and may reduce the incidence of charring.
-
Alternative Esterification Methods: If the Fischer esterification proves problematic, consider alternative methods:
-
Reaction with an Alkyl Halide: Convert the carboxylic acid to its carboxylate salt with a base (e.g., sodium carbonate or potassium carbonate) and then react it with methyl iodide or methyl sulfate. This is an SN2 reaction and is not reversible.
-
Conversion to an Acid Chloride: React the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the more reactive acid chloride.[5] Subsequent reaction with methanol, often in the presence of a non-nucleophilic base like pyridine or triethylamine, will yield the desired ester.
-
Comparative Data for Esterification Methods:
| Method | Typical Reagents | Temperature (°C) | Common Side Products |
| Fischer Esterification | Methanol, H₂SO₄ (cat.) | Reflux | Unreacted acid, decarboxylation product |
| Alkyl Halide | K₂CO₃, Methyl Iodide | 25-60 | Unreacted acid |
| Acid Chloride | SOCl₂, then Methanol/Pyridine | 0 - Reflux | Residual acid chloride, pyridinium salts |
Question 3: My final product, Methyl 5-methylpyridazine-4-carboxylate, shows an extra methyl signal in the ¹H NMR spectrum. What could be the source of this impurity?
Answer:
An unexpected methyl signal in the ¹H NMR spectrum of your purified product suggests the presence of a methylated impurity. The source of this impurity depends on the synthetic route employed.
Plausible Methylated Side Products:
-
Regioisomer of the Desired Product: If the synthesis of the pyridazine ring from an unsymmetrical 1,4-dicarbonyl precursor is not completely regioselective, you may have formed a regioisomeric product. For example, if the precursor could lead to either a 4-carboxy-5-methyl or a 4-methyl-5-carboxy pyridazine, you would expect to see two distinct sets of signals for the methyl and ester groups.
-
N-Methylated Pyridazinium Salt: The nitrogen atoms of the pyridazine ring are nucleophilic and can be alkylated, especially if a methylating agent like methyl iodide was used in a previous step and not completely removed. This would result in the formation of a pyridazinium salt, which would exhibit a downfield-shifted N-methyl signal in the ¹H NMR.
-
Impurity from Starting Materials or Solvents: Trace impurities in your starting materials or solvents can sometimes carry through the synthesis. For example, if your methanol used for esterification contained a small amount of ethanol, you could form a small amount of the corresponding ethyl ester. It is also important to check for common laboratory solvents that might be present.[11]
Troubleshooting and Diagnostic Workflow:
Caption: Diagnostic workflow for identifying the source of an extra methyl signal.
Detailed Analytical Steps:
-
2D-NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Will help establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton signal to its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): Is crucial for identifying long-range (2-3 bond) correlations. For example, you can look for correlations between the protons of the unknown methyl group and carbons in the pyridazine ring to determine its point of attachment.
-
-
LC-MS Analysis: This will help determine if the impurity has a different molecular weight than the desired product. An N-methylated product will have a molecular weight that is 14 units higher than the desired product. Regioisomers will have the same molecular weight but may have different retention times.
By systematically working through these possibilities and employing the appropriate analytical techniques, you can confidently identify the source of the methylated impurity and take steps to mitigate its formation in future syntheses.
References
-
ChemTube3D. (n.d.). Synthesis of Pyridazine. Retrieved from [Link]
- Google Patents. (n.d.). CN113412255A - Process for preparing 4-amino-5-methylpyridinone.
-
Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]
- Google Patents. (n.d.). EP4265254A2 - Imidazo[4,5-b]pyridine compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders.
-
Wikipedia. (n.d.). Zolpidem. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and Anticancer Properties of Methyl N1-(thien-4-yl)amidrazone-3-carboxylates. Retrieved from [Link]
-
Springer. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Retrieved from [Link]
-
American Chemical Society. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 21.3: Reactions of Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Retrieved from [Link]
-
Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]
-
YouTube. (2019). 08.08 Esterification of Carboxylic Acids. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridazine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). The Decarboxylation of Carboxylic Acids and Their Salts. Retrieved from [Link]
-
Khan Academy. (2014). Decarboxylation | Carboxylic acids and derivatives | Organic chemistry. Retrieved from [Link]
-
YouTube. (2011). 10.2 Reactions of alcohols with carboxylic acids to form esters + uses [SL IB Chemistry]. Retrieved from [Link]
-
American Chemical Society. (n.d.). 2-Nitro-, Other 2-Substituted Pyridinecarboxylic Acids. Retrieved from [Link]
Sources
- 1. chemtube3d.com [chemtube3d.com]
- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 3. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Decarboxylation [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Optimizing Pyriodazine Synthesis
Welcome to the Technical Support Center for Pyridazine Synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important heterocyclic scaffold. Pyridazine and its derivatives are cornerstones in numerous pharmacologically active agents, making the optimization of their synthesis a critical endeavor.[1]
This guide is structured to provide rapid answers to common issues through our FAQs, followed by in-depth troubleshooting workflows for more persistent challenges. Our focus is on the practical application of chemical principles to overcome common hurdles in the lab.
Frequently Asked Questions (FAQs)
Q1: My pyridazine synthesis from a 1,4-dicarbonyl and hydrazine has a very low yield. What are the most common culprits?
A1: This is a classic and generally reliable reaction, so low yields often point to a few key areas.[2][3] First, verify the quality of your starting materials. The 1,4-dicarbonyl compound should be pure, as impurities can lead to side reactions. More critically, the purity and form of hydrazine are paramount. Anhydrous hydrazine is often preferred, as water can interfere with the reaction. If using hydrazine hydrate, ensure its concentration is known and adjust stoichiometry accordingly. Finally, suboptimal reaction temperature or reaction time can lead to incomplete conversion or degradation of the product.[4]
Q2: I'm observing a significant amount of a dark, insoluble material in my reaction flask. What is it and how can I prevent it?
A2: The formation of dark, polymeric material is a common issue, often resulting from the autooxidation of hydrazine or side reactions of the dicarbonyl compound under harsh conditions.[5] To mitigate this, ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure. Additionally, consider a more gradual addition of hydrazine to the reaction mixture to maintain a low instantaneous concentration, which can disfavor polymerization pathways.
Q3: How critical is the choice of solvent for pyridazine synthesis?
A3: Solvent choice can be highly influential. Protic solvents like ethanol or acetic acid are commonly used and can facilitate the condensation by protonating the carbonyl groups, making them more electrophilic. However, in some cases, aprotic solvents may be preferred to avoid side reactions. The choice of solvent can also impact the solubility of intermediates and the final product, affecting reaction rates and ease of isolation. For certain copper-catalyzed cyclizations, switching from acetonitrile to acetic acid can directly yield the aromatized pyridazine instead of the dihydropyridazine intermediate.[6]
Q4: My reaction to form a pyridazinone from a γ-keto acid and hydrazine is not going to completion. What should I try?
A4: The condensation of γ-keto acids with hydrazine is a robust method for forming 4,5-dihydropyridazin-3(2H)-ones.[7] If the reaction is sluggish, ensure that the reaction temperature is adequate, typically refluxing in a solvent like ethanol.[8] The acidity of the medium can also play a role; sometimes, a catalytic amount of a mild acid can accelerate the initial condensation step. Be mindful that if your starting keto acid also contains other sensitive functional groups, such as an ester, they may also react with hydrazine.[7]
Q5: Are there modern, more efficient methods for pyridazine synthesis beyond classical condensations?
A5: Absolutely. The field has evolved significantly. Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times and increase yields for certain pyridazine syntheses.[1] Metal-catalyzed reactions, such as copper-catalyzed multicomponent reactions and palladium-catalyzed cross-coupling strategies, offer novel and efficient routes to functionalized pyridazines.[6][9] Additionally, inverse electron demand Diels-Alder (IEDDA) reactions involving tetrazines are a powerful method for constructing the pyridazine core with high regioselectivity.[10]
Troubleshooting Guides
This section provides a more detailed, systematic approach to resolving common experimental issues.
Guide 1: Low or No Product Yield
Low product yield is one of the most frequent challenges. This guide will walk you through a logical troubleshooting process.
-
Re-evaluate Starting Materials:
-
Hydrazine: Use a fresh bottle of anhydrous hydrazine or hydrazine hydrate. If the purity is suspect, consider purification by distillation. Remember that hydrazine is a suspected carcinogen and should be handled with appropriate safety precautions.[11]
-
Dicarbonyl Compound: Confirm the purity of your 1,4-dicarbonyl or other precursors by NMR or another suitable analytical technique. Impurities can inhibit the reaction or lead to side products.
-
-
Optimize Reaction Conditions:
-
Temperature: Systematically vary the reaction temperature. Some reactions require heating to overcome the activation energy, while others may benefit from lower temperatures to improve selectivity.[4]
-
Concentration: Very dilute conditions may slow the reaction, while overly concentrated conditions can promote side reactions and polymerization. Experiment with a range of concentrations.
-
Order of Addition: The order in which you add reagents can be critical. For example, adding the hydrazine slowly to a heated solution of the dicarbonyl can sometimes prevent the formation of side products.[4]
-
-
Investigate the Catalytic System (if applicable):
-
If you are using a metal-catalyzed reaction, ensure the catalyst is active. Use a fresh batch of catalyst and ensure ligands are pure.
-
The choice of ligand can be critical in cross-coupling reactions to functionalize pyridazine rings. Bulky, electron-rich phosphine ligands are often effective for palladium-catalyzed reactions.[12]
-
-
Monitor the Reaction:
-
Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress. This will help you determine if the starting material is being consumed and if any stable intermediates are forming. This can also help you identify the optimal reaction time.
-
Here is a visual guide to the decision-making process when faced with low product yield.
Caption: Troubleshooting workflow for low reaction yield.
Guide 2: Product Purification Challenges
Even with a successful reaction, isolating the pure pyridazine derivative can be challenging.
Q: My crude product is an oil that is difficult to crystallize. What purification strategies should I consider?
A: If direct crystallization fails, column chromatography is the next logical step. A range of silica gel and alumina with varying solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol) should be explored. If the product is basic, adding a small amount of triethylamine (~0.5-1%) to the eluent can prevent streaking on the column. If the product is an acid, adding a small amount of acetic acid can have a similar beneficial effect.
Q: I have a persistent impurity that co-elutes with my product on silica gel. What are my options?
A:
-
Change the Stationary Phase: If silica is not providing separation, try a different stationary phase. Alumina (basic or neutral), or reverse-phase silica (C18) with a different solvent system (e.g., water/acetonitrile or water/methanol) can provide different selectivity.
-
Chemical Conversion: Consider a temporary chemical modification. If your product has a functional group that the impurity lacks (or vice versa), you can sometimes perform a reaction to change the polarity of your product, allowing for separation. For example, if your product is an amine, you could protect it as a Boc-carbamate, purify the protected compound, and then deprotect it.
-
Recrystallization with Different Solvents: Systematically screen a wide range of solvents and solvent pairs for recrystallization. Sometimes a less common solvent system will provide the selectivity needed to exclude the impurity from the crystal lattice.
Key Experimental Protocols
The following are representative, detailed protocols for common pyridazine syntheses.
Protocol 1: Synthesis of 3,6-Diphenylpyridazine from 1,4-Diphenyl-2-butene-1,4-dione
This protocol is a classic example of pyridazine synthesis from an unsaturated 1,4-diketone.[13]
Materials:
-
1,4-Diphenyl-2-butene-1,4-dione
-
Hydrazine hydrate (64% solution)
-
Ethanol
-
Acetic acid
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1,4-diphenyl-2-butene-1,4-dione (1.0 g, 4.27 mmol) in ethanol (20 mL).
-
Add hydrazine hydrate (0.27 mL, 5.55 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (0.1 mL).
-
Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction by TLC (e.g., 3:1 hexanes:ethyl acetate).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product will often precipitate upon cooling. If not, reduce the volume of the solvent under reduced pressure.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to yield pure 3,6-diphenylpyridazine as a white solid.
Protocol 2: Microwave-Assisted Synthesis of a Trisubstituted Pyridazine
This protocol illustrates the speed and efficiency of microwave-assisted synthesis.[1]
Materials:
-
A suitable 1,4-dicarbonyl precursor
-
Hydrazine monohydrate
-
Ethanol
-
Microwave synthesis vial
Procedure:
-
In a 10 mL microwave synthesis vial, combine the 1,4-dicarbonyl compound (1.0 mmol), hydrazine monohydrate (1.2 mmol), and ethanol (4 mL).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at 120°C for 15 minutes.
-
After the reaction, cool the vial to room temperature using compressed air.
-
Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to obtain the desired pyridazine.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the synthesis of pyridazines from 1,4-dicarbonyls.
| Precursor Type | Hydrazine Source | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Saturated 1,4-Diketone | Hydrazine Hydrate | Ethanol | Reflux | 70-90 | [8] |
| Unsaturated 1,4-Diketone | Hydrazine Hydrate | Acetic Acid | 100 | 80-95 | [13] |
| γ-Keto Acid | Hydrazine Hydrate | Ethanol | Reflux | 65-85 | [7] |
| 1,4-Diketone (Microwave) | Hydrazine Monohydrate | Ethanol | 120 | 85-96 | [1] |
Reaction Mechanism Overview
The formation of a pyridazine from a 1,4-dicarbonyl compound and hydrazine proceeds through a well-established mechanism.
Caption: Generalized mechanism for pyridazine synthesis.
References
-
MDPI. (2022, October 18). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Available at: [Link]
-
IJCRT.org. (2023, February). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. Available at: [Link]
-
INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of pyridazines. Available at: [Link]
-
ResearchGate. (2015). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Available at: [Link]
-
ResearchGate. Pyridazine synthesis, optimization, mechanism and scope. Available at: [Link]
-
Lirias. Strategy for the synthesis of pyridazine heterocycles and its derivatives. Available at: [Link]
-
Science of Synthesis. (2004). Product Class 8: Pyridazines. Available at: [Link]
-
ResearchGate. (2021, August 6). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. Available at: [Link]
-
ResearchGate. (2011). Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines. Available at: [Link]
-
Liberty University. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Available at: [Link]
-
RSC Publishing. (2024, August 29). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. Available at: [Link]
-
ChemTube3D. Synthesis of Pyridazine. Available at: [Link]
-
ResearchGate. Synthesis of pyridazines, pyrazines, quinazolines, quinoxalines, triazines, and tetrazines | Request PDF. Available at: [Link]
-
ACS Publications. (2013, July 31). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. Available at: [Link]
-
Knowledge UChicago. Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Available at: [Link]
-
Baran Lab. (2004, September 6). Pyridine Synthesis: Cliff Notes. Available at: [Link]
-
ACS Green Chemistry Institute. Safety Issues with Pyridine Ring Construction. Available at: [Link]
-
WUR eDepot. Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Available at: [Link]
-
ScienceDirect. Synthesis and chemistry of pyridazin-3(2H)-ones. Available at: [Link]
- Google Patents. (2007). US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines.
-
MDPI. (2022, March 25). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijcrt.org [ijcrt.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Pyridazine synthesis [organic-chemistry.org]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. iglobaljournal.com [iglobaljournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01286K [pubs.rsc.org]
- 11. Safety Issues with Pyridine Ring Construction - Wordpress [reagents.acsgcipr.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Stability & Handling of Methyl 5-methylpyridazine-4-carboxylate
Ticket ID: PYR-MZ-4-STAB Subject: Prevention of Decomposition During Synthetic Workflows Status: Open / Guide Generated Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
PART 1: CRITICAL STABILITY PROFILE (Read This First)
Methyl 5-methylpyridazine-4-carboxylate is a pi-deficient heteroaryl ester . Its reactivity is dominated by the electron-withdrawing nature of the 1,2-diazine ring, which activates the ester toward hydrolysis and the ring toward nucleophilic attack.
The "Danger Zones"
| Parameter | Critical Limit | Consequence of Failure |
| pH Sensitivity | pH > 10 (Aqueous) | Rapid Saponification followed by Decarboxylation . |
| Nucleophiles | Strong bases (e.g., | Ring Addition at C3/C6 or ring cleavage (ANRORC mechanism). |
| Temperature | > 80°C (in protic solvents) | Thermal Decarboxylation of the acid form; polymerization. |
| Reduction | LiAlH₄ / H₂ + Pd/C | Ring Hydrogenation (loss of aromaticity) before ester reduction. |
PART 2: MECHANISTIC INSIGHT (The "Why")
To prevent decomposition, you must understand the two primary failure modes driven by the pyridazine core's electronics.
The Hydrolysis-Decarboxylation Cascade
The pyridazine ring acts as a strong electron sink, making the carbonyl carbon of the ester (
-
Step 1 (Hydrolysis): Even mild hydroxide sources can attack the ester, yielding the carboxylate anion.
-
Step 2 (Decarboxylation): Unlike benzene derivatives, pyridazine-4-carboxylic acids are prone to thermal decarboxylation because the nitrogen atoms can stabilize the developing negative charge in the transition state. This leaves you with 5-methylpyridazine (a volatile oil) rather than your target.
Nucleophilic Ring Attack (The "Black Tar" Scenario)
The carbons adjacent to the nitrogens (C3 and C6) are highly susceptible to nucleophilic attack.
-
If you use a strong nucleophile (like a Grignard or Lithium reagent), it may attack the ring instead of the ester.
-
This disrupts aromaticity, leading to ring opening or polymerization, often observed as the reaction mixture turning black/tarry.
PART 3: VISUALIZATION OF FAILURE MODES
The following diagram maps the specific decomposition pathways you must avoid.
Figure 1: Mechanistic pathways leading to decomposition versus successful conversion.[1] Note the bifurcation at the starting material based on reagent choice.
PART 4: TROUBLESHOOTING GUIDE (Q&A)
Scenario A: Suzuki/Sonogashira Coupling
Q: I am trying to couple an aryl boronic acid to a halide on the ring, but the ester is disappearing.
-
Diagnosis: You are likely using aqueous base (e.g., Na₂CO₃ in water/dioxane) at reflux. The ester is hydrolyzing and the resulting acid is decarboxylating or washing out in the aqueous layer.
-
Solution: Switch to anhydrous conditions .
-
Base: Use Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄).
-
Solvent: Dry DMF or Toluene.
-
Protocol: "The reaction was performed in anhydrous DMF using Cs₂CO₃ (2.0 equiv) and Pd(dppf)Cl₂ at 80°C under Argon."
-
Scenario B: Reduction to Alcohol
Q: I tried reducing the ester with LiAlH₄, but I got a complex mixture of non-aromatic products.
-
Diagnosis: Lithium Aluminum Hydride is too strong; it reduced the electron-deficient pyridazine ring (hydrogenation) along with the ester.
-
Solution: Use a Chemoselective Reducing System .
-
Reagent: Sodium Borohydride (NaBH₄) with Calcium Chloride (CaCl₂) or Lithium Borohydride (LiBH₄) in THF.
-
Why: These reagents coordinate to the ester oxygen, activating it for reduction without having the potential to reduce the nitrogen-containing ring.
-
Scenario C: Amide Coupling
Q: My reaction turned black when I added the amine and base.
-
Diagnosis: If you used a strong base (like NaH or LDA) to deprotonate the amine, it likely attacked the pyridazine ring at C6 (nucleophilic aromatic substitution of hydrogen).
-
Solution: Use Thermal Aminolysis or Lewis Acid Catalysis .
-
Method: Mix the ester and amine in Methanol or Ethanol. Heat to 50-60°C.
-
Catalyst: If sluggish, add 10 mol% Magnesium Methoxide (Mg(OMe)₂) or use TBD (Triazabicyclodecene) as a mild organocatalyst. Avoid anionic amide bases.
-
PART 5: OPTIMIZED PROTOCOLS
Protocol 1: Safe Saponification (If Acid is Required)
To obtain the acid without decarboxylation.
-
Dissolve: 1.0 eq Methyl 5-methylpyridazine-4-carboxylate in THF (0.5 M).
-
Reagent: Add 1.1 eq Lithium Hydroxide (LiOH·H₂O) dissolved in minimal water.
-
Condition: Stir at 0°C to Room Temperature . DO NOT HEAT.
-
Workup: Carefully acidify to pH 3-4 with 1N HCl at 0°C. Extract immediately into EtOAc.
-
Note: Do not store the acid; use immediately in the next step (e.g., amide coupling) to prevent spontaneous decarboxylation.
Protocol 2: Chemoselective Reduction (Ester to Alcohol)
-
Prepare: Dissolve 1.0 eq Ester and 2.0 eq CaCl₂ in anhydrous Ethanol (0.2 M). Cool to 0°C.
-
Add: Add 2.5 eq NaBH₄ portion-wise over 30 minutes.
-
Monitor: Stir at 0°C for 2 hours. TLC should show conversion.
-
Quench: Add saturated NH₄Cl solution dropwise at 0°C.
-
Mechanism: The Ca²⁺ ion chelates the ester carbonyl and the pyridazine nitrogens, activating the ester hydride attack while protecting the ring from over-reduction.
PART 6: DECISION LOGIC FOR REAGENT SELECTION
Use this logic tree to select the safe reagent class for your transformation.
Figure 2: Reagent selection decision tree to maintain scaffold integrity.
References
-
Pipzine Chemicals . Methyl 4-Methylpyridine-3-Carboxylate Stability Profile. Retrieved from 2. (General analog stability data).
-
Organic Chemistry Portal . Decarboxylation of Heteroaromatic Carboxylic Acids. Retrieved from 3. (Mechanisms of decarboxylation in electron-deficient rings).
-
MDPI . Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from 4. (Ring stability and cyclization protocols).
-
PubChem . Methyl 4-aminopyridine-2-carboxylate Data. Retrieved from 5. (Physicochemical properties of isomeric esters).
-
Journal of the American Chemical Society . Selective Reduction of Esters to Access Aldehydes. Retrieved from 6. (Chemoselective reduction strategies).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Methyl 4-Methylpyridine-3-Carboxylate | CAS 7251-59-2 | Properties, Uses, Safety, Supplier China [pipzine-chem.com]
- 3. Decarboxylation [organic-chemistry.org]
- 4. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives [mdpi.com]
- 5. Methyl 4-aminopyridine-2-carboxylate | C7H8N2O2 | CID 3759117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Column Chromatography Purification of Methyl 5-methylpyridazine-4-carboxylate
This guide provides in-depth troubleshooting for the column chromatography purification of Methyl 5-methylpyridazine-4-carboxylate, a heterocyclic compound that can present unique challenges due to its polarity and the presence of nitrogen atoms. This document is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered during purification.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Poor Separation of the Target Compound from Impurities
Q: My TLC analysis shows a clear separation, but on the column, the fractions are all mixed. Why is this happening and what can I do?
A: This is a common discrepancy between TLC and column chromatography. Several factors can contribute to this issue, primarily related to the differences in the dynamics of the two techniques.
-
Causality:
-
Column Overloading: The most frequent cause is overloading the column with the crude sample.[1] A sample load that is too high saturates the stationary phase, leading to broad, overlapping bands that do not separate effectively.
-
Improper Column Packing: An unevenly packed column with channels or cracks will result in a non-uniform solvent front, causing the sample to travel unevenly down the column and leading to poor separation.[2][3]
-
Sample Application: Applying the sample in a large volume of a strong solvent can cause the initial band to be too wide, preventing proper separation as it moves down the column.[2]
-
Compound Instability: The compound may be degrading on the silica gel during the longer residence time of column chromatography compared to a quick TLC run.[4] A 2D TLC can help diagnose this issue.
-
-
Troubleshooting Protocol:
-
Reduce Sample Load: As a general rule, the amount of crude material should be approximately 1-5% of the mass of the stationary phase (silica gel).[1]
-
Optimize Column Packing: Ensure the column is packed uniformly. A "slurry packing" method, where the silica gel is mixed with the initial mobile phase and poured into the column, is often preferred to dry packing. Gently tap the column as it settles to ensure a compact and even bed.
-
Minimize Sample Band Width: Dissolve the crude sample in the minimum amount of the mobile phase or a weaker solvent. If the sample is not soluble in the mobile phase, it can be adsorbed onto a small amount of silica gel ("dry loading") and then carefully added to the top of the column.
-
Assess Compound Stability: Perform a 2D TLC. Spot the compound on a TLC plate, run it in a suitable solvent system, then dry the plate, rotate it 90 degrees, and run it again in the same solvent system.[5] If a new spot appears off the diagonal, it indicates degradation on the silica. In this case, consider switching to a less acidic stationary phase like neutral alumina or performing the chromatography more quickly (flash chromatography).[1][4]
-
Issue 2: The Compound is Not Eluting from the Column
Q: I've been flushing the column with my chosen mobile phase, but my target compound, Methyl 5-methylpyridazine-4-carboxylate, is not coming off. What's going on?
A: This issue typically points to a significant mismatch between the polarity of your compound and the mobile phase, or strong, potentially irreversible interactions with the stationary phase.
-
Causality:
-
Insufficient Mobile Phase Polarity: Methyl 5-methylpyridazine-4-carboxylate is a polar molecule. If the mobile phase is too non-polar, the compound will remain strongly adsorbed to the polar silica gel stationary phase and will not elute.[1]
-
Strong Acid-Base Interactions: The nitrogen atoms in the pyridazine ring are basic and can interact strongly with the acidic silanol groups on the surface of silica gel.[5] This can lead to very strong retention or even irreversible binding.
-
Incorrect Solvent System: It's possible the solvent system was prepared incorrectly, or the solvent bottles were mislabeled, leading to a much less polar mobile phase than intended.[4]
-
-
Troubleshooting Protocol:
-
Increase Mobile Phase Polarity: The most straightforward solution is to gradually increase the polarity of the eluent.[6] If you are using a hexane/ethyl acetate system, for example, increase the percentage of ethyl acetate. If that is insufficient, a more polar solvent like methanol or acetone can be added to the mobile phase in small increments (e.g., starting with 1-5%).[6] A gradient elution, where the polarity of the mobile phase is systematically increased during the separation, is often effective for eluting compounds with a wide range of polarities.[1]
-
Use a Mobile Phase Modifier: To disrupt the strong interactions between the basic nitrogen atoms of your compound and the acidic silica gel, add a small amount of a basic modifier to your mobile phase.[1] Triethylamine (TEA) at a concentration of 0.1-1% is a common choice.[5] This will compete with your compound for the acidic sites on the silica, allowing it to elute.
-
Verify Solvent System: Double-check the preparation of your mobile phase to ensure the correct solvents and ratios were used.[4]
-
Consider an Alternative Stationary Phase: If the compound still does not elute, consider using a different stationary phase. Neutral or basic alumina can be a good alternative for basic compounds.[1] Reversed-phase chromatography, with a non-polar stationary phase (like C18) and a polar mobile phase, is another option.[7]
-
Issue 3: Peak Tailing or Streaking
Q: My compound is eluting, but the spots on the TLC of my fractions are streaked, and the peaks in my chromatogram are tailing significantly. How can I get sharp, well-defined bands?
A: Peak tailing is a classic problem when purifying nitrogen-containing heterocyclic compounds like pyridazines on silica gel.
-
Causality:
-
Acid-Base Interactions: As mentioned previously, the primary cause is the interaction of the basic nitrogen atoms with the acidic silanol groups on the silica surface.[5] This creates a secondary, stronger retention mechanism for a portion of the analyte molecules, causing them to elute more slowly and result in a "tail."
-
Column Overloading: Injecting too much sample can also lead to peak tailing as the stationary phase becomes saturated.[5]
-
Poorly Packed Column: Voids or channels in the column packing can distort the peak shape.[5]
-
-
Troubleshooting Protocol:
-
Mobile Phase Modification: The most effective way to combat peak tailing for basic compounds is to add a basic modifier to the mobile phase.[5]
-
Triethylamine (TEA): Add 0.1-1% TEA to the eluent. The TEA will preferentially interact with the acidic silanol groups, effectively "masking" them from your compound.[5]
-
Ammonia in Methanol: A solution of ammonia in methanol can also be used as a component of the mobile phase to achieve a similar effect.[1]
-
-
Reduce Sample Concentration: Ensure you are not overloading the column. Try reducing the amount of sample loaded by half and observe if the peak shape improves.
-
Repack the Column: If mobile phase modification does not resolve the issue, consider that the column may be poorly packed. Repack the column carefully to ensure a uniform bed.[3]
-
| Parameter | Recommendation for Methyl 5-methylpyridazine-4-carboxylate | Rationale |
| Stationary Phase | Silica Gel (default), Neutral Alumina (alternative) | Silica is standard, but alumina can be better for basic compounds to reduce tailing.[1] |
| Mobile Phase (Starting) | Hexane/Ethyl Acetate or Dichloromethane/Methanol gradients | Start with a less polar system and increase polarity to find the optimal separation.[6] |
| Mobile Phase Modifier | 0.1-1% Triethylamine (TEA) | Neutralizes acidic silanol sites on silica, reducing peak tailing for basic compounds.[5] |
| Sample Load | 1-5% of silica gel mass | Prevents column overloading, which leads to poor separation and peak broadening.[1] |
Experimental Workflow and Decision Making
The following diagram illustrates a logical workflow for developing a purification method for Methyl 5-methylpyridazine-4-carboxylate and troubleshooting common issues.
Caption: A decision-making workflow for purification.
References
- BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds. Retrieved from a URL provided by the grounding tool.
- BenchChem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Retrieved from a URL provided by the grounding tool.
- BenchChem. (n.d.). Technical Support Center: Purification of Pyrimido[5,4-c]pyridazine Analogs. Retrieved from a URL provided by the grounding tool.
- Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from a URL provided by the grounding tool.
- ResearchGate. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography?. Retrieved from a URL provided by the grounding tool.
- Separation Science. (n.d.). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Retrieved from a URL provided by the grounding tool.
- alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from a URL provided by the grounding tool.
- Columbia University. (n.d.). Column chromatography. Retrieved from a URL provided by the grounding tool.
- National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from a URL provided by the grounding tool.
- BenchChem. (n.d.). troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. Retrieved from a URL provided by the grounding tool.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from a URL provided by the grounding tool.
- Reddit. (2022). troubleshooting column chromatography. Retrieved from a URL provided by the grounding tool.
- Stenutz. (n.d.). methyl pyridine-4-carboxylate. Retrieved from a URL provided by the grounding tool.
- Sigma-Aldrich. (n.d.). Affinity Chromatography Troubleshooting. Retrieved from a URL provided by the grounding tool.
- Hawach. (2025). Several Problems of Flash Column Chromatography. Retrieved from a URL provided by the grounding tool.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 4. Chromatography [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. columbia.edu [columbia.edu]
common impurities in commercial Methyl 5-methylpyridazine-4-carboxylate
Topic: Impurity Profiling & Troubleshooting Guide
CAS: [Not strictly defined in common databases, structurally derived from 34231-77-1 analogs] Target Audience: Medicinal Chemists, Process Development Scientists Version: 1.2 (Current as of 2025)
Executive Summary: The Purity Paradox
Methyl 5-methylpyridazine-4-carboxylate is a critical electron-deficient heterocyclic building block, often used as a bioisostere for phenyl or pyridine rings in drug discovery. However, its commercial synthesis—typically via the condensation of hydrazine with unsymmetrical dicarbonyl equivalents or via inverse electron demand Diels-Alder (IEDDA) reactions—creates a unique impurity profile that often confuses standard QC protocols.
The Core Challenge: The electron-deficient nature of the pyridazine ring makes the C4-ester highly susceptible to hydrolysis, while the synthesis method frequently yields difficult-to-separate regioisomers.
Impurity Profile & Identification
The following table summarizes the most common impurities found in commercial batches, their origin, and detection strategies.
Table 1: Common Impurity Specifications
| Impurity Type | Chemical Identity | Origin | Detection (RRT*) | Criticality |
| Regioisomer | Methyl 3-methylpyridazine-4-carboxylate | Synthetic Byproduct (Condensation selectivity failure) | ~0.92 - 0.96 | High (Bioactivity variance) |
| Hydrolysis Product | 5-methylpyridazine-4-carboxylic acid | Degradation (Moisture/Base sensitivity) | ~0.40 - 0.60 | Medium (Processible) |
| Decarboxylated | 4-methylpyridazine | Thermal degradation of the acid | ~1.20 | Low (Volatile) |
| Starting Material | Hydrazine / Methyl hydrazine residues | Incomplete cyclization | Solvent Front | High (Genotoxic) |
*RRT (Relative Retention Time) is estimated based on a standard C18 Reverse Phase method (Water/ACN/Formic Acid).
Technical Deep Dive: The Regioisomer Problem
The most persistent issue with 4,5-disubstituted pyridazines is regiocontrol . When synthesizing the precursor ring system (often via condensation of hydrazine with a keto-ester or equivalent), the hydrazine nitrogen can attack either carbonyl, leading to a mixture of the desired 5-methyl and the undesired 3-methyl or 6-methyl isomers.
Visualizing the Pathway
The following diagram illustrates the synthetic divergence that creates the regioisomer impurity.
Figure 1: Synthetic divergence showing the origin of the critical regioisomer and storage-induced hydrolysis.
Troubleshooting & Protocols
Scenario A: "I see a split peak in my LC-MS."
Diagnosis: This is likely the regioisomer. Standard C18 columns often co-elute these isomers because their lipophilicity is nearly identical.
Protocol: Enhanced Resolution HPLC Method To separate the 5-methyl target from the 3-methyl impurity, you must exploit the slight difference in pKa and dipole moment.
-
Column: Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase (3µm or smaller). Why? The pi-pi interactions differ between the isomers.
-
Mobile Phase A: Water + 10mM Ammonium Formate (pH 3.8).
-
Mobile Phase B: Methanol (NOT Acetonitrile). Why? Methanol provides better selectivity for regioisomers in diazinyl systems.
-
Gradient: Isocratic hold at 5% B for 2 mins, then slow ramp to 40% B over 20 mins.
Scenario B: "The solid has turned into a sticky gum."
Diagnosis: Hydrolysis has occurred, generating the carboxylic acid. The acid is capable of intermolecular hydrogen bonding and often disrupts the crystal lattice of the ester, leading to amorphous gums.
Self-Validating Purification Protocol (The "Bicarb Wash"): This protocol uses solubility switching to remove the acid impurity.
-
Dissolve: Dissolve the crude gum in Ethyl Acetate (EtOAc).
-
Wash 1 (Critical): Wash with saturated Sodium Bicarbonate (NaHCO3) .
-
Check: Acidify a small aliquot of the aqueous wash with HCl. If a precipitate forms, you have successfully removed the impurity.
-
Dry & Concentrate: Dry the organic layer over MgSO4 and concentrate.
-
Recrystallize: If solid does not return, triturate with cold Diisopropyl Ether (IPE) or Hexanes.
Analytical Decision Tree
Use this logic flow to determine the purity of your material before committing it to a reaction.
Figure 2: Analytical workflow for classifying impurities based on LC-MS data.
Frequently Asked Questions (FAQ)
Q: Why does my compound turn yellow/brown over time? A: Pyridazines are electron-deficient and can undergo N-oxidation or complexation with trace metals. However, the most common cause is trace hydrazine residues oxidizing in air. Ensure your material was washed thoroughly with weak acid (0.1 M HCl) during workup to remove hydrazine traces, provided the ester is stable to the contact time.
Q: Can I use this ester directly in a saponification reaction? A: Yes, but be careful. Pyridazine-4-carboxylic acids are prone to thermal decarboxylation [1]. Do not heat the reaction above 60°C during saponification. Use LiOH in THF/Water at room temperature for best results.
Q: Is the regioisomer (3-methyl) active? A: In many kinase inhibitor scaffolds, the position of the methyl group is critical for the dihedral angle of the biaryl bond. The 3-methyl isomer often creates steric clash that abolishes potency. You must separate it before SAR studies.
References
-
Synthesis and Characterization of Unique Pyridazines. Liberty University. (2024).[4] Discusses general pyridazine synthesis via hydrazine condensation and stability issues.
-
The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Medicinal Chemistry (via PMC). (2023).[5][6] Details the physicochemical properties, lipophilicity, and metabolic stability of pyridazine esters.
-
Synthesis of Substituted Methyl Pyridazine-4-carboxylates. ResearchGate. (2025). Provides mechanistic insight into the cycloaddition and isomerization pathways that lead to regioisomeric impurities.
-
Synthesis, HPLC Enantioresolution, and X-ray Analysis of C5-methyl Pyridazines. PubMed Central. (2013). Describes HPLC conditions suitable for separating closely related pyridazine isomers.
Sources
- 1. researchgate.net [researchgate.net]
- 2. EP2857387A1 - Process for manufacturing 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Methyl pyridazine-4-carboxylate | C6H6N2O2 | CID 12439252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
- 6. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of Methyl 5-methylpyridazine-4-carboxylate in solution
Topic: Stability & Troubleshooting Guide
CAS: 34231-77-1 (Generic ref) | Class: Electron-Deficient Heteroaromatic Ester
Core Technical Insight: The "Diazine Effect"
Why is this molecule unstable? The stability issues of Methyl 5-methylpyridazine-4-carboxylate stem directly from the electronic nature of the pyridazine ring. Unlike a phenyl ring, the pyridazine core contains two nitrogen atoms at the 1,2-positions. These are highly electronegative, creating a strong inductive effect ($ -I $) that pulls electron density away from the ring carbons.
This has two critical consequences for your experiments:
-
Activated Ester: The carbonyl carbon at position 4 becomes significantly more electrophilic (positive character) than a standard benzoate ester. It is primed for attack by water (hydrolysis) or alcohols (transesterification).
-
Ring Susceptibility: The ring itself is
-deficient, making positions 3 and 6 susceptible to nucleophilic attack, even by weak nucleophiles in your buffer or solvent.
Troubleshooting Guides (FAQ Format)
Issue 1: "My LC-MS peak is shifting by -14 Da (or +14 Da) in solution."
Diagnosis: Solvolysis / Transesterification. Severity: Critical.
The Mechanism: If you dissolve this compound in an alcohol (Methanol, Ethanol) or store it in a nucleophilic solvent, the solvent acts as a nucleophile. The electron-withdrawing pyridazine ring lowers the activation energy for the nucleophilic attack on the carbonyl.
-
In Methanol: Equilibrium (usually stable if it's a methyl ester, but deuterated methanol
will scramble the ester mass). -
In Ethanol: Rapid conversion to the Ethyl ester (+14 Da shift).
-
In Water/Buffer: Rapid conversion to the Carboxylic Acid (-14 Da shift).
Corrective Protocol:
-
Solvent Choice: strictly use Acetonitrile (ACN) or DMSO for stock solutions. Avoid protic solvents (MeOH, EtOH, iPrOH) for storage.
-
LC-MS Prep: If you must use MeOH for LC-MS mobile phase, ensure the sample is injected immediately. Do not let samples sit in the autosampler in MeOH/Water mixtures for >4 hours.
Issue 2: "The compound degrades rapidly in my assay buffer (pH 7.4)."
Diagnosis: Base-Catalyzed Hydrolysis.[1] Severity: High.
The Mechanism:
Pyridazine esters are exceptionally sensitive to base. At pH 7.4, the concentration of hydroxide ions (
Corrective Protocol:
-
Lower pH: If the assay permits, lower the buffer pH to 6.0 - 6.5 .
-
Fresh Prep: Prepare dosing solutions immediately before use.
-
Buffer Selection: Avoid nucleophilic buffers (like TRIS or primary amines) which can attack the ring or form amides. Use Phosphate or HEPES .
Issue 3: "I see multiple small peaks and solution yellowing."
Diagnosis: Nucleophilic Aromatic Substitution (
The Mechanism: The C3 and C6 positions of the pyridazine ring are electron-poor. If your solution contains thiols (e.g., DTT, Glutathione) or amines, they can attack the ring directly, leading to complex degradation mixtures and ring-opening byproducts.
Corrective Protocol:
-
Remove Nucleophiles: Eliminate DTT or mercaptoethanol from the buffer if possible.
-
Light Protection: Heterocycles are often photosensitive. Store in amber vials to prevent radical-initiated degradation.
Visualizing the Instability Pathways
The following diagram illustrates the three primary degradation routes: Hydrolysis (pH driven), Transesterification (Solvent driven), and Ring Attack (Nucleophile driven).
Caption: Primary degradation pathways for pyridazine-4-carboxylates. Red/Yellow paths are most common in standard lab workflows.
Data Summary: Solvent & Storage Compatibility
Use this table to select the correct vehicle for your experiments.
| Solvent / Condition | Stability Rating | Risk Factor | Recommendation |
| DMSO (Anhydrous) | Excellent | Low | Preferred for stock solutions (10-100 mM). Store at -20°C. |
| Acetonitrile (ACN) | Good | Low | Good for LC-MS prep. Keep capped to prevent moisture absorption. |
| Methanol (MeOH) | Poor | Transesterification | Avoid for storage. Use only for immediate injection. |
| Ethanol (EtOH) | Very Poor | Transesterification | Do Not Use. Rapid conversion to ethyl ester. |
| PBS (pH 7.4) | Fair | Hydrolysis | |
| Acidic Buffer (pH 5) | Good | Low | Preferred aqueous vehicle. |
| Tris / Glycine | Poor | Aminolysis | Avoid. Primary amines in buffer attack the ester or ring. |
Step-by-Step Protocol: Validating Stock Integrity
Before running a critical bioassay, validate your compound has not degraded in storage.
Method: Rapid LC-MS Purity Check
-
Blank: Inject pure Acetonitrile.
-
Sample Prep: Dilute 1 µL of DMSO stock into 999 µL of Acetonitrile (NOT Methanol).
-
Why? Diluting into MeOH can cause on-column transesterification artifacts.
-
-
Mobile Phase: Use Water/ACN + 0.1% Formic Acid.
-
Gradient: 5% to 95% ACN over 3 minutes.
-
-
Analysis:
-
Look for M+H (153.06) .
-
Check for hydrolysis byproduct M+H (139.05) (Acid).
-
Check for solvent adducts if MeOH was used previously.
-
References
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text confirming electron deficiency of 1,2-diazines and susceptibility to nucleophilic attack).
-
Coad, P., Coad, R. A., & Hyepock, J. (1964). Nucleophilic Substitution at the Pyridazine Ring Carbons.[2][3][4][5][6][7] III. Alkoxide Exchange. The Journal of Organic Chemistry, 29(7), 1751–1754. (Foundational work on the reactivity of pyridazine rings with alkoxides/alcohols).
-
PubChem. (n.d.).[8] Methyl pyridazine-4-carboxylate (Compound Summary). National Center for Biotechnology Information. (General chemical and physical property data).
-
Li, G., Lei, P., & Szostak, M. (2018).[9] Transition-Metal-Free Esterification of Amides via Selective N-C Cleavage under Mild Conditions.[9] Organic Letters, 20, 5622-5625.[9] (Context on transesterification/esterification of electron-deficient heteroaryl systems).
Sources
- 1. mdpi.com [mdpi.com]
- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Methyl 3-methyl-5-pyridin-4-ylpyridine-4-carboxylate | Benchchem [benchchem.com]
- 8. Methyl pyridazine-4-carboxylate | C6H6N2O2 | CID 12439252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Transition-Metal-Free Esterification of Amides via Selective N-C Cleavage under Mild Conditions [organic-chemistry.org]
workup procedure for reactions involving Methyl 5-methylpyridazine-4-carboxylate
Technical Support Center: Pyridazine Chemistry Division Topic: Workup & Isolation of Methyl 5-methylpyridazine-4-carboxylate Ticket ID: PYR-5ME-4COOMe-001
User Guide: Methyl 5-methylpyridazine-4-carboxylate Workup Protocol
Status: Active Severity: High (Risk of Hydrolysis/Water Solubility) Audience: Medicinal Chemists, Process Chemists
Executive Summary: The Molecule & The Challenge
Methyl 5-methylpyridazine-4-carboxylate (CAS: 34231-77-1) is a deceptively simple building block. Its structure—a 1,2-diazine ring with an electron-withdrawing ester—creates a specific set of physicochemical challenges during workup:
-
High Aqueous Solubility: The pyridazine ring is highly polar.[1] Unlike pyridine, the 1,2-nitrogen placement increases polarity, making the compound "water-loving." If your workup involves an acidic quench, the protonated pyridazinium salt will refuse to leave the aqueous layer.
-
Ester Instability: The electron-deficient ring activates the ester carbonyl, making it more susceptible to hydrolysis (saponification) than a standard benzoate ester. Strong basic washes (NaOH) will destroy your product.
-
Basicity: While weakly basic (pKa ~2.3 for the parent ring), it can still interact with acidic silica, leading to extensive streaking during purification.
Troubleshooting "Tickets" (Scenario-Based Guides)
Ticket #01: "I extracted with EtOAc/Water, but my mass balance is 20%."
Root Cause: Phase distribution failure. The compound is likely trapped in the aqueous phase. Ethyl acetate (EtOAc) is often too non-polar to pull small pyridazines out of water, especially if the pH is not strictly controlled.
Resolution Protocol:
-
The Salting Out Rule: Saturate the aqueous phase with NaCl. This increases the ionic strength, forcing the organic molecule out ("salting out").
-
Solvent Switch: Switch from EtOAc to DCM (Dichloromethane) or a mixture of CHCl₃/Isopropanol (3:1) . The alcohol helps solvate the polar nitrogen lone pairs.
-
pH Adjustment: Ensure the aqueous layer is at pH 7–8 .
-
Too Acidic (pH < 4): Nitrogen is protonated (Water soluble).
-
Too Basic (pH > 10): Ester hydrolysis risk increases.
-
Data: Solvent Extraction Efficiency (Estimated)
| Solvent System | Extraction Efficiency | Risk Factor |
| Diethyl Ether | < 10% | Poor solubility |
| Ethyl Acetate | 40-60% | Moderate loss to aqueous |
| DCM | 85-95% | Recommended |
| CHCl₃ : IPA (3:1) | > 98% | Best for difficult emulsions |
Ticket #02: "My product turned into a carboxylic acid during workup."
Root Cause: Unintentional Saponification. You likely used 1M NaOH or similar strong base to neutralize an acidic reaction mixture. The electron-deficient pyridazine ring makes the C4-ester highly electrophilic.
Resolution Protocol:
-
Never use hydroxide bases (NaOH, KOH) for neutralization if the product is in the flask.
-
Use: Saturated NaHCO₃ (Sodium Bicarbonate) or solid K₂CO₃.
-
Temperature: Perform all quench steps at 0°C . Heat + Base = Hydrolysis.
Ticket #03: "The column chromatography resulted in a smeared mess."
Root Cause: Interaction with Silanols. The basic nitrogens of the pyridazine ring hydrogen-bond with the acidic silanol (Si-OH) groups on the silica gel, causing "tailing."
Resolution Protocol:
-
Pre-treat Silica: Flush the column with 1% Triethylamine (Et₃N) in hexanes before loading.
-
Mobile Phase Additive: Add 1% Et₃N or 1% NH₄OH to your DCM/MeOH eluent. This blocks the acidic sites on the silica.
-
Alternative: Use neutral alumina instead of silica gel (though separation resolution is often lower).
Visualized Workflows (Graphviz)
Workflow A: The "Safe" Extraction Decision Tree
Caption: Logic flow for maximizing recovery while preventing hydrolysis.
Workflow B: Purification Strategy
Caption: Chromatography troubleshooting to prevent peak tailing.
Standard Operating Procedure (SOP)
Objective: Isolate Methyl 5-methylpyridazine-4-carboxylate from a condensation or substitution reaction.
-
Quench:
-
Cool reaction mixture to 0°C.
-
If water-miscible solvents (DMF, DMSO) were used, dilute with 5 volumes of water.
-
If the reaction is acidic, slowly add saturated aqueous NaHCO₃ until pH ~7.5. Do not overshoot to pH > 10.
-
-
Extraction:
-
Add DCM (Volume ratio 1:1 with aqueous phase).
-
Shake vigorously. If an emulsion forms, filter through a celite pad or add a small amount of Isopropanol.
-
Repeat extraction 3 times.[2]
-
Critical Step: Combine organic layers and wash once with saturated Brine. Do not wash with 1M HCl (removes product) or 1M NaOH (hydrolyzes product).
-
-
Drying & Concentration:
-
Storage:
-
Store under inert atmosphere (Argon/Nitrogen) at -20°C. Pyridazines can darken (oxidize/decompose) upon prolonged exposure to air and light.
-
References
-
PubChem. Methyl 3,6-dichloropyridazine-4-carboxylate (Analogous Structure Properties).[5] National Library of Medicine. Available at: [Link]
-
Science of Synthesis. Product Class 8: Pyridazines. Thieme Chemistry. (General reactivity and solubility profiles of pyridazine esters). Available at: [Link]
- Joule, J. A., & Mills, K.Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell. (Authoritative text on diazine pKa and reactivity).
-
MDPI. Synthesis of Pyridazine Derivatives. (Provides context on condensation reactions and stability). Available at: [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. academic.oup.com [academic.oup.com]
- 3. EP0429344A1 - Pyridazine derivatives, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 4. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 5. Methyl 3,6-dichloropyridazine-4-carboxylate | C6H4Cl2N2O2 | CID 17861811 - PubChem [pubchem.ncbi.nlm.nih.gov]
catalyst selection for cross-coupling with pyridazine halides
Topic: Catalyst Selection for Cross-Coupling with Pyridazine Halides Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs)
Technical Support for Cross-Coupling Applications
Status: Active Ticket: #PYR-CC-001 Subject: Overcoming Catalyst Deactivation and Regioselectivity Issues in Pyridazine Halides
Executive Summary
Welcome to the technical support center. If you are working with pyridazine halides, you are likely encountering one of three specific failure modes: catalyst poisoning (reaction stalls), protodehalogenation (starting material converts to des-halo product), or unexpected regioselectivity (coupling at the wrong carbon).
Pyridazines are deceptively simple. Unlike pyridines, the 1,2-diazine motif creates a "chelation trap" for palladium and renders the ring highly electron-deficient (
Module 1: The "N-N" Trap (Catalyst Poisoning)
User Question: "My reaction turns black immediately, or stalls after 10% conversion. I'm using Pd(PPh3)4. What is happening?"
Technical Diagnosis: You are experiencing Lewis base poisoning . The adjacent nitrogen atoms in pyridazine (N1 and N2) are potent sigma-donors. Unlike pyridine, where steric bulk can easily shield the nitrogen, the pyridazine N-N bond allows for a "bidentate-like" or bridging coordination mode that displaces labile ligands like triphenylphosphine (PPh3).
The Solution: Precatalysts & Bulky Ligands Do not use Pd(PPh3)4 or Pd(OAc)2 + Monodentate Phosphine for challenging pyridazines. You must use a system that is sterically bulky enough to prevent N-coordination.
Recommended Systems:
-
Buchwald Precatalysts (Gen 3/Gen 4): These ensure a 1:1 Pd:Ligand ratio and rapid activation, preventing the formation of inactive Pd-pyridazine aggregates.
-
Ligand Class: Dialkylbiaryl phosphines (e.g., XPhos, SPhos) or bulky bis-phosphines (e.g., dppf).
Visualization: The Poisoning Mechanism
Figure 1: Mechanism of catalyst deactivation via nitrogen coordination versus steric protection by bulky ligands.
Module 2: Suzuki-Miyaura Coupling (C-C Bond Formation)
User Question: "I am trying to couple a 3-chloropyridazine. I see the starting material disappear, but I get the dehalogenated pyridazine (H instead of Cl) rather than the product."
Technical Diagnosis: This is Protodehalogenation .[1] Pyridazines are extremely electron-deficient. After oxidative addition, the Pd(II) intermediate is highly electrophilic. If transmetalation is slow (due to steric bulk or low solubility of the boronic acid), the complex will undergo reduction, often scavenging a proton from trace water or the solvent.
Troubleshooting Protocol:
| Variable | Recommendation | Why? |
| Solvent | Toluene or Dioxane (Anhydrous) | Avoids proton sources. Toluene is non-polar and reduces the rate of reduction pathways compared to DMF/alcohols. |
| Base | K3PO4 (solid) or Cs2CO3 | Use anhydrous bases. Avoid aqueous carbonate solutions if dehalogenation is observed. |
| Ligand | XPhos or SPhos | These electron-rich ligands accelerate oxidative addition and transmetalation, outcompeting the decomposition pathway. |
| Boron Source | MIDA Boronates or BF3K Salts | Slow-release or higher stability boron sources prevent protodeboronation of the coupling partner. |
User Question: "Which position reacts faster? I have a 3,4-dichloropyridazine."
Technical Diagnosis: C3 is generally more reactive than C4.
-
C3 (Alpha to N): Highly activated for oxidative addition due to the inductive effect of the adjacent nitrogen (similar to the 2-position in pyridine).
-
C4 (Beta to N): Less activated.
However, this selectivity can be ligand-controlled :
-
Pd(dppf)Cl2: Typically maintains innate selectivity (C3 > C4).
-
Pd-QPhos / Pd-P(tBu)3: Can sometimes invert selectivity or reduce the margin, but C3 usually dominates.
Module 3: Buchwald-Hartwig Amination (C-N Bond Formation)
User Question: "I'm getting no conversion with 3-chloropyridazine and an amine using standard conditions."
Technical Diagnosis: You are likely fighting two enemies: Pd-poisoning (see Module 1) and Nucleophilic Aromatic Substitution (SNAr) background reactions. Because 3-halopyridazines are so electron-deficient, strong bases (like NaOtBu) or nucleophilic amines can attack the ring directly without the metal, leading to complex mixtures or tars.
The "Gold Standard" Protocol for Pyridazine Amination:
-
Catalyst: BrettPhos Pd G3 (for primary amines) or RuPhos Pd G3 (for secondary amines).
-
Why: These ligands are exceptionally bulky, preventing N-poisoning, and electron-rich, facilitating oxidative addition into the C-Cl bond.
-
-
Base: K2CO3 or Cs2CO3 (Weak Base).
-
Why: Avoid NaOtBu. Strong alkoxide bases often degrade the electron-deficient pyridazine ring. Weak bases are sufficient when using highly active G3 catalysts.
-
-
Solvent: t-Amyl Alcohol or Dioxane .
-
Note: Protic solvents like t-Amyl alcohol can sometimes assist the proton transfer step in the catalytic cycle without degrading the substrate.
-
Decision Tree: Catalyst Selection
Figure 2: Decision matrix for selecting the optimal catalyst system based on reaction type and substrate position.
Module 4: Experimental Reference Data
Table 1: Ligand Performance Matrix for Pyridazine Halides
| Ligand | Class | Best Application | Pyridazine Specific Notes |
| dppf | Bis-phosphine | Suzuki (C3-selective) | Robust, resists poisoning, but slower rates. Good for scale-up. |
| XPhos | Dialkylbiaryl | Suzuki (Universal) | Excellent for chlorides. Prevents dehalogenation. |
| SPhos | Dialkylbiaryl | Suzuki (Steric) | Best for sterically hindered boronic acids. |
| BrettPhos | Dialkylbiaryl | Buchwald (1° Amines) | Essential for preventing SNAr side reactions by accelerating coupling. |
| RuPhos | Dialkylbiaryl | Buchwald (2° Amines) | The standard for secondary amines. |
| PPh3 | Monodentate | NOT RECOMMENDED | High risk of N-coordination poisoning. |
References
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.[2] Angewandte Chemie International Edition. Link
-
Lutz, M. R., et al. (2017). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. Chemical Science. Link
-
Guram, A. S., et al. (2010). Application of Buchwald−Hartwig Amination in the Synthesis of Heterocycles. Journal of Organic Chemistry. Link
-
BenchChem Technical Support. (2025). Stability and Reactivity of Iodinated Pyridazines. BenchChem Application Notes. Link
Sources
A Tale of Two Diazines: A Comparative Guide to the Biological Activity of Pyridazine and Pyrimidine Derivatives
In the landscape of medicinal chemistry, the six-membered aromatic heterocycles, pyridazine and pyrimidine, stand as privileged scaffolds. Their presence in a multitude of biologically active compounds, from approved drugs to promising clinical candidates, underscores their significance in the pursuit of novel therapeutics. While both are diazines, containing two nitrogen atoms in the aromatic ring, their isomeric nature—1,2-diaza for pyridazine and 1,3-diaza for pyrimidine—imparts distinct electronic and steric properties that profoundly influence their interactions with biological targets. This guide offers an in-depth, objective comparison of the biological activities of pyridazine and pyrimidine derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in their quest for the next generation of therapeutics.
The Structural Nuances: A Foundation for Biological Divergence
The key difference between pyridazine and pyrimidine lies in the relative positions of their nitrogen atoms. In pyridazine, the adjacent nitrogen atoms create an electron-deficient π-system and a significant dipole moment. This arrangement facilitates strong hydrogen bond acceptor capabilities and can influence the molecule's overall conformation and solubility.[1] In contrast, the 1,3-orientation of nitrogen atoms in pyrimidine results in a different distribution of electron density and steric hindrance, which in turn dictates its binding modes to target proteins. These fundamental structural distinctions are the root of the diverse and sometimes overlapping biological activities observed for their derivatives.
A Comparative Look at Key Therapeutic Areas
The versatility of pyridazine and pyrimidine scaffolds is evident in the broad spectrum of biological activities their derivatives have been shown to possess. Here, we delve into a comparative analysis of their performance in two major therapeutic areas: oncology and infectious diseases.
Anticancer Activity: Targeting the Engines of Cell Proliferation
Both pyridazine and pyrimidine derivatives have emerged as potent anticancer agents, often targeting key players in cell cycle regulation and signal transduction pathways.[2][3][4]
Pyrimidine derivatives have a long and successful history in oncology, with several approved drugs, such as 5-fluorouracil and gemcitabine, being cornerstones of chemotherapy.[5] Their mechanism often involves acting as antimetabolites, interfering with DNA and RNA synthesis.[5] More recent research has focused on pyrimidine-based kinase inhibitors, targeting enzymes like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs) that are frequently dysregulated in cancer.[4]
Pyridazine derivatives , while having a less extensive clinical track record in oncology compared to pyrimidines, have shown immense promise in preclinical studies. They have been found to inhibit various kinases and other cancer-related targets.[6] The unique electronic properties of the pyridazine ring can lead to novel binding interactions and improved selectivity for certain targets.
To illustrate the comparative anticancer potential, the following table summarizes the half-maximal inhibitory concentration (IC50) values for representative pyridazine and pyrimidine derivatives against various cancer cell lines, as reported in the literature. It is important to note that these are not from a single head-to-head study but are compiled to provide a comparative perspective.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrimidine | Pyrido[2,3-d]pyrimidine derivative | MCF-7 (Breast) | 0.57 | [7] |
| Pyrido[2,3-d]pyrimidine derivative | HepG2 (Liver) | 0.99 | [7] | |
| Pyrimidine-linked pyrazole | CEM (Leukemia) | 9.23 | [8] | |
| Pyridazine | Pyridazine-linked pyrazole | CEM (Leukemia) | 4.78 | [8] |
| Diarylpyridazine derivative | HIV-1 infected MT-4 cells | 0.034 | [6] | |
| Pyrido[2,3-d]pyrimidine-2,4-dione | MDA-MB-231 (Breast) | 0.42 | [9] |
The data, while not directly comparative in all cases, suggests that both scaffolds can be tailored to exhibit potent anticancer activity. The choice between a pyridazine or pyrimidine core may depend on the specific target and the desired pharmacophore geometry.
Figure 1: Simplified EGFR signaling pathway and the inhibitory action of pyrimidine/pyridazine derivatives.
Figure 2: Simplified VEGFR-2 signaling pathway, a key driver of angiogenesis, and its inhibition.
Figure 3: Simplified CDK signaling pathway regulating cell cycle progression and its inhibition.
Antimicrobial Activity: A Battle Against Pathogens
The emergence of antimicrobial resistance necessitates the discovery of novel agents with new mechanisms of action. Both pyridazine and pyrimidine derivatives have demonstrated significant potential in this arena.
Pyrimidine derivatives have been extensively explored for their antimicrobial properties, with some compounds showing broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[10][11] The pyrimidine scaffold is a key component of several clinically used antimicrobial agents, such as trimethoprim, which inhibits dihydrofolate reductase, an essential enzyme in microbial metabolism.
Pyridazine derivatives have also been reported to possess a wide range of antimicrobial activities.[12] The unique electronic nature of the pyridazine ring can be exploited to design compounds that disrupt microbial cell walls, inhibit essential enzymes, or interfere with nucleic acid synthesis.
The following table provides a comparative overview of the Minimum Inhibitory Concentration (MIC) values for representative pyridazine and pyrimidine derivatives against various microbial strains.
| Compound Class | Derivative Example | Microbial Strain | MIC (µg/mL) | Reference |
| Pyrimidine | Pyrimidine analog | P. aeruginosa | 7.22 | [11] |
| Pyrimidine analog | E. coli | 6.54 | [11] | |
| Pyrazole-clubbed pyrimidine | MRSA | 521 (µM) | [13] | |
| Pyridazine | Pyridazino-pyrimidinone | S. aureus | - | [14] |
| Pyridazino-pyrimidinone | E. coli | - | [14] | |
| Pyridazino[1,2-a]pyrimidine | C. albicans | 1-3 (µmol/mL) | [12] |
Experimental Protocols: A Guide to Biological Evaluation
To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for two key assays used to evaluate the anticancer and antimicrobial properties of pyridazine and pyrimidine derivatives.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Figure 4: Experimental workflow for the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test pyridazine and pyrimidine derivatives in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
-
Broth Microdilution for Antimicrobial Susceptibility Testing
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Figure 5: Experimental workflow for the broth microdilution assay.
Step-by-Step Protocol:
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the pyridazine or pyrimidine derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old) of the test microorganism, prepare a suspension in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
-
Inoculation:
-
Add the standardized microbial inoculum to each well of the microtiter plate containing the serially diluted compounds.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours (for most bacteria) or as appropriate for the specific microorganism.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity, which indicates microbial growth.
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
-
Conclusion: A Bright Future for Diazine Derivatives
The comparative analysis of pyridazine and pyrimidine derivatives reveals that both scaffolds are remarkably versatile and hold immense potential for the development of novel therapeutics. While pyrimidines have a more established presence in the clinic, the unique properties of pyridazines offer exciting opportunities for designing next-generation drugs with improved efficacy, selectivity, and pharmacokinetic profiles. The choice between these two isomeric heterocycles will ultimately depend on the specific biological target and the desired structure-activity relationship. As our understanding of disease biology deepens and synthetic methodologies advance, we can anticipate the continued emergence of innovative pyridazine and pyrimidine-based drugs that will significantly impact human health.
References
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Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands. PubMed. Available at: [Link]
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Synthesis and biological evaluation of pyridazine derivatives as novel HIV-1 NNRTIs. PubMed. Available at: [Link]
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The pyridazine heterocycle in molecular recognition and drug discovery. PMC. Available at: [Link]
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Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. PubMed. Available at: [Link]
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Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. PSE Community.org. Available at: [Link]
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Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. PMC. Available at: [Link]
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Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. SpringerLink. Available at: [Link]
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Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. Available at: [Link]
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Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti‐Inflammatory Agents: Design, Synthesis, and … OUCI. Available at: [Link]
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Pyrimidine Analogues. LiverTox - NCBI Bookshelf - NIH. Available at: [Link]
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Pyrimidines and Triazines as anticancer agents. ResearchGate. Available at: [Link]
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Synthesis of novel pyridazine and pyrimidine linked pyrazole derivatives as DNA ligase 1 and IV inhibitors that induce apoptosis. PubMed. Available at: [Link]
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Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. MDPI. Available at: [Link]
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Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate. Available at: [Link]
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Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJPPR. Available at: [Link]
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Synthesis and Biological Evaluation of pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. PubMed. Available at: [Link]
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Synthesis and comparing the antibacterial activities of pyrimidine derivatives. Indian Academy of Sciences. Available at: [Link]
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Full article: Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs. Taylor & Francis. Available at: [Link]
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Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science. Available at: [Link]
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The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis. ResearchGate. Available at: [Link]
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New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. PMC. Available at: [Link]
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Synthesis of Some New Pyridazino-Pyrimidinone Derivatives and Evaluation of their Antimicrobial Activity. ResearchGate. Available at: [Link]
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Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. PubMed. Available at: [Link]
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- 14. researchgate.net [researchgate.net]
structure-activity relationship (SAR) studies of Methyl 5-methylpyridazine-4-carboxylate analogs
Executive Summary: The 1,2-Diazine Advantage
In modern drug discovery, "molecular obesity" (high molecular weight and lipophilicity) is a persistent failure mode. Methyl 5-methylpyridazine-4-carboxylate represents a high-value scaffold for fragment-based drug design (FBDD) and lead optimization. Unlike its pyridine or benzene analogs, this 1,2-diazine core offers a unique combination of reduced lipophilicity (lower cLogP) and increased polar surface area (TPSA) , while maintaining aromaticity for
This guide objectively compares the performance of the 5-methylpyridazine-4-carboxylate scaffold against its primary bioisosteres (pyridines and benzenes), supported by physicochemical data and structure-activity relationship (SAR) protocols.
Comparative Analysis: Pyridazine vs. Bioisosteres[1][2][3][4]
The decision to use a pyridazine core over a pyridine or phenyl ring is rarely arbitrary; it is a calculated move to modulate physicochemical properties.
Physicochemical Profile
The following table compares the title compound against its direct regioisomeric and bioisosteric competitors.
Table 1: Physicochemical Comparison of Scaffolds
| Feature | Methyl 5-methylpyridazine-4-carboxylate (Target) | Methyl 3-methylisonicotinate (Pyridine Analog) | Methyl 2-methylbenzoate (Benzene Analog) |
| Structure | 1,2-Diazine (N-N bond) | Pyridine (Single N) | Benzene (Carbocycle) |
| cLogP (calc) | 0.65 (Optimal for solubility) | 1.35 | 2.60 (High lipophilicity) |
| TPSA (Ų) | 52.0 (High polarity) | 39.0 | 26.3 |
| H-Bond Acceptors | 3 (2 Ring N + 1 Carbonyl) | 2 | 1 |
| pKa (Conjugate Acid) | ~2.3 (Less basic) | ~3.5 | N/A |
| Metabolic Liability | N-oxidation possible; Ring generally stable | N-oxidation; P450 oxidation at methyl | Benzylic oxidation |
*Values are calculated estimates based on ChemAxon/SwissADME algorithms.
Performance Interpretation
-
Solubility: The pyridazine analog exhibits significantly lower cLogP than the benzene analog, predicting superior aqueous solubility. This is critical for oral bioavailability (Lipinski’s Rule of 5).
-
Electronic Effects: The 1,2-diazine system is more electron-deficient than pyridine.[1] This increases the electrophilicity of the ester carbonyl at position 4, making it more reactive toward nucleophilic attack (e.g., amidation) during synthesis but also potentially altering the pKa of the resulting amide protons in the final drug molecule.
-
Binding Geometry: The adjacent nitrogens provide a unique "bidentate" H-bond acceptor motif that is absent in pyridines, often exploited in kinase hinge-binding regions (e.g., p38 MAP kinase inhibitors).
Structure-Activity Relationship (SAR) Strategy[5][6]
The SAR of Methyl 5-methylpyridazine-4-carboxylate is defined by two orthogonal vectors: the C4-Ester (functional handle) and the C5-Methyl (steric/hydrophobic handle).
Vector Analysis Diagram (Graphviz)
Caption: Orthogonal SAR vectors for the 5-methylpyridazine-4-carboxylate scaffold. The C4 position drives pharmacophore binding, while C5 modulates steric fit and solubility.
Deep Dive: The C4-Amide Transformation
Converting the ester to an amide is the most common SAR optimization step.
-
Observation: In PDE4 inhibitors (e.g., Zardaverine analogs), the pyridazine ring replaces the catechol ether of Rolipram.
-
Mechanism: The electron-deficient pyridazine ring lowers the pKa of the amide NH (when formed at C4), making it a stronger Hydrogen Bond Donor (HBD).
-
Data Support: Studies show that 4-carboxamide pyridazines exhibit a 10-fold increase in potency against specific kinases compared to their pyridine isosteres due to improved H-bond geometry with the backbone carbonyl of the protein (See Ref 1, 3).
Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating checkpoints (TLC, LCMS).
Protocol A: Synthesis of the Core Scaffold
Rationale: This scaffold is often synthesized de novo to allow isotopic labeling or specific substitution.
-
Reagents: Methyl acetoacetate (1.0 eq), DMF-DMA (1.1 eq), Hydrazine hydrate (1.2 eq), Ethanol (Solvent).
-
Step 1 (Enamine Formation): React methyl acetoacetate with DMF-DMA at reflux for 2 hours.
-
Checkpoint: Monitor disappearance of starting material by TLC (Hexane:EtOAc 7:3).
-
-
Step 2 (Cyclization): Cool the intermediate. Add hydrazine hydrate dropwise at 0°C. Stir at RT for 1 hour, then reflux for 3 hours.
-
Workup: Evaporate solvent. Recrystallize from Ethanol/Ether.
-
Validation: 1H NMR (DMSO-d6) must show the singlet for the C5-Methyl (~2.6 ppm) and the distinctive aromatic protons of the pyridazine ring.
Protocol B: Direct Aminolysis (Ester -> Amide)
Rationale: Direct conversion avoids the harsh conditions of acid chloride formation.
-
Reagents: Methyl 5-methylpyridazine-4-carboxylate (1.0 eq), Primary Amine (1.2 eq), AlMe3 (Trimethylaluminum, 2.0 eq - Caution: Pyrophoric ), Toluene/DCM.
-
Procedure:
-
In a flame-dried flask under Argon, add the amine and solvent.
-
Add AlMe3 dropwise at 0°C. Stir for 15 min to form the aluminum amide species.
-
Add the ester substrate dissolved in toluene.
-
Heat to 80°C for 4-12 hours.
-
-
Quench: Carefully quench with Rochelle's salt (Sodium potassium tartrate) solution. Stir vigorously until layers separate.
-
Purification: Flash chromatography (DCM:MeOH gradient).
-
Data Output: Calculate yield. Measure IC50 in relevant assay.[2]
Workflow Visualization
The following diagram illustrates the decision logic for optimizing this scaffold based on assay results.
Caption: Iterative optimization workflow for pyridazine-4-carboxylate derivatives.
References
-
Sotelo, E., et al. (2002). "Pyridazines.[1][3][4][5][6][7][8][9] Part 31: Synthesis and antiplatelet activity of 4,5-disubstituted-6-phenyl-3(2H)-pyridazinones."[6] Chemical and Pharmaceutical Bulletin, 50(12), 1574-1577.
-
Xiang, H. Y., et al. (2021).[10][11] "Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor." European Journal of Medicinal Chemistry, 209, 112913.[10] (Demonstrates comparative SAR of pyridine/pyridazine/triazine scaffolds).
- Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry." Elsevier. (Authoritative text on pyridazine bioisosterism and diazine physicochemical properties).
- Matysiak, J. (2007). "Biological potential of pyridazine derivatives: A review." Folia Biologica et Oecologica. (Comprehensive review of the biological activity of 4,5-substituted pyridazines).
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- 4. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]
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- 10. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors [pubmed.ncbi.nlm.nih.gov]
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In Vitro Efficacy of Methyl 5-methylpyridazine-4-carboxylate: A Comparative Analysis Framework
Senior Application Scientist Note: Comprehensive searches of publicly available scientific literature and patent databases did not yield specific information on the biological target or in vitro efficacy data for Methyl 5-methylpyridazine-4-carboxylate. Consequently, a direct comparison with known inhibitors, as requested, is not feasible at this time.
However, to fulfill the spirit of the request and provide a valuable resource for researchers, this guide presents a detailed framework for conducting and presenting such a comparative analysis. This document is structured as a template, using a hypothetical target, Indoleamine 2,3-dioxygenase 1 (IDO1) , a well-established enzyme in immuno-oncology, to illustrate the required scientific rigor, experimental design, and data presentation. Researchers who have synthesized or are working with Methyl 5-methylpyridazine-4-carboxylate can adapt this framework to their specific target of interest and experimental data.
Introduction: The Rationale for Targeting IDO1 in Immuno-Oncology
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing intracellular enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan catabolism.[1][2] In the tumor microenvironment, the upregulation of IDO1 by cancer cells leads to the depletion of the essential amino acid L-tryptophan and the accumulation of kynurenine metabolites. This metabolic reprogramming has a profound immunosuppressive effect, primarily through the inhibition of T-cell proliferation and the induction of regulatory T-cell differentiation.[3] Consequently, IDO1 has emerged as a high-value target for cancer immunotherapy, with the development of small molecule inhibitors aimed at restoring anti-tumor immune responses.[1] Several IDO1 inhibitors, such as Epacadostat and Navoximod, have advanced to clinical trials, providing a strong rationale for the evaluation of novel chemical scaffolds against this enzyme.[2]
This guide outlines a comprehensive in vitro strategy to evaluate the efficacy of a novel compound, exemplified here as Methyl 5-methylpyridazine-4-carboxylate, against IDO1, and to benchmark its performance against established inhibitors.
Comparative In Vitro Efficacy Analysis
The following table summarizes the hypothetical in vitro efficacy data for Methyl 5-methylpyridazine-4-carboxylate against human recombinant IDO1, compared to known inhibitors.
| Compound | Target | Assay Type | IC50 (nM) | Mechanism of Action |
| Methyl 5-methylpyridazine-4-carboxylate | IDO1 | Enzymatic (in vitro) | [Placeholder Value] | [To be determined] |
| Epacadostat (INCB024360) | IDO1 | Enzymatic (in vitro) | 7.9 | Reversible, competitive |
| Navoximod (GDC-0919) | IDO1 | Enzymatic (in vitro) | 67 | Reversible, competitive |
| 1-Methyl-L-tryptophan | IDO1 | Enzymatic (in vitro) | 19,000 - 53,000 | Competitive |
Experimental Design and Protocols
A robust evaluation of a novel inhibitor requires a multi-faceted approach, progressing from enzymatic assays to cell-based models. This ensures that the observed activity is not an artifact of the assay conditions and translates to a cellular context.
Recombinant Human IDO1 Enzymatic Assay
This initial screen directly measures the ability of the test compound to inhibit the enzymatic activity of purified IDO1. The protocol below is a representative example.
Principle: The assay quantifies the production of N-formylkynurenine, the product of the IDO1-catalyzed oxidation of L-tryptophan, which can be measured by absorbance at 321 nm.
Workflow Diagram:
Caption: Workflow for the in vitro enzymatic assay of IDO1 inhibitors.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5), 20 mM L-ascorbic acid, 10 µM methylene blue.
-
Substrate Solution: Prepare a 2X working solution of L-tryptophan in assay buffer.
-
Enzyme Solution: Prepare a 2X working solution of recombinant human IDO1 in assay buffer.
-
Test Compounds: Prepare a 10-point serial dilution of Methyl 5-methylpyridazine-4-carboxylate and control inhibitors (e.g., Epacadostat) in DMSO, followed by a further dilution in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the diluted test compounds or DMSO (vehicle control) to the appropriate wells.
-
Initiate the reaction by adding 10 µL of the 2X enzyme solution to each well.
-
Immediately add 10 µL of the 2X substrate solution to each well.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
-
Detection and Analysis:
-
Measure the absorbance of the product, N-formylkynurenine, at 321 nm using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Causality Behind Experimental Choices:
-
L-ascorbic acid and methylene blue: These are essential cofactors for maintaining the catalytic activity of IDO1 in vitro.
-
pH 6.5: This is the optimal pH for IDO1 enzymatic activity.
-
384-well plate format: This high-throughput format allows for the efficient screening of multiple compounds and concentrations.
Cell-Based IDO1 Activity Assay
This assay assesses the inhibitor's activity in a more physiologically relevant context, where factors such as cell permeability and off-target effects can be indirectly observed.
Principle: Human tumor cells that express IDO1 upon stimulation with interferon-gamma (IFNγ) are treated with the test compound. The inhibition of IDO1 activity is determined by measuring the concentration of kynurenine in the cell culture supernatant.
Workflow Diagram:
Caption: Workflow for the cell-based IDO1 inhibition assay.
Detailed Protocol:
-
Cell Culture and IDO1 Induction:
-
Seed HeLa cells (or another suitable cell line) in a 96-well plate at an appropriate density.
-
Allow cells to adhere overnight.
-
Stimulate the cells with IFNγ (e.g., 100 ng/mL) for 24 hours to induce IDO1 expression.
-
-
Compound Treatment:
-
Remove the IFNγ-containing medium.
-
Add fresh medium containing serial dilutions of Methyl 5-methylpyridazine-4-carboxylate or control inhibitors.
-
Incubate for 48-72 hours.
-
-
Kynurenine Measurement:
-
Collect the cell culture supernatant.
-
Add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) to the supernatant.
-
Incubate at room temperature for 10 minutes to allow for color development.
-
Measure the absorbance at 480 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of kynurenine.
-
Determine the kynurenine concentration in each sample from the standard curve.
-
Calculate the percent inhibition of kynurenine production and determine the cellular IC50 value.
-
Mechanism of Action Studies
To further characterize a promising inhibitor, mechanism of action studies are crucial. These can include enzyme kinetics assays (e.g., Lineweaver-Burk plots) to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to the substrate, L-tryptophan.
Concluding Remarks
This guide provides a robust framework for the in vitro evaluation of novel compounds such as Methyl 5-methylpyridazine-4-carboxylate against a specific biological target, exemplified by IDO1. By following a systematic approach that progresses from enzymatic to cell-based assays, researchers can generate high-quality, reproducible data to support the advancement of new therapeutic candidates. The experimental protocols and data presentation formats outlined herein are designed to ensure scientific rigor and facilitate clear interpretation of the results.
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- Discovery of Novel Inhibitors of Indoleamine 2,3-Dioxygenase 1 Through Structure-Based Virtual Screening.ResearchGate. [URL not available in search results]
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- N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation.MDPI. [URL not available in search results]
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Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Pharmacology.[Link]
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Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. Drug Target Review.[Link]
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IDO1 Inhibitor Screening Assay Kit. BPS Bioscience.[Link]
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Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. MDPI.[Link]
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A Comparative Guide to the Validation of a Novel Analytical Method for Methyl 5-methylpyridazine-4-carboxylate
For researchers, scientists, and drug development professionals, the rigorous and validated quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of regulatory approval and product quality. This guide provides an in-depth validation of a newly developed High-Performance Liquid Chromatography (HPLC) method for the accurate determination of Methyl 5-methylpyridazine-4-carboxylate, a key heterocyclic building block in modern medicinal chemistry. We will not only detail the validation of this primary method against the stringent criteria set forth by the International Council for Harmonisation (ICH) but also compare its performance characteristics to an alternative Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.
The choice of an analytical method is not merely a procedural step; it is a strategic decision that impacts the entire drug development lifecycle. The causality behind selecting an HPLC-UV method as the primary workhorse for quality control (QC) is rooted in its robustness, cost-effectiveness, and widespread availability in QC laboratories. This guide will demonstrate that this method is not just suitable but is a self-validating system for its intended purpose, ensuring trustworthiness in every measurement.
The Critical Need for a Validated Method
Methyl 5-methylpyridazine-4-carboxylate is a pyridazine derivative. The pyridazine core is a significant pharmacophore found in numerous compounds with a wide range of biological activities.[1][2] The precise quantification of this intermediate is paramount to ensure the purity, stability, and ultimately, the safety and efficacy of the final API. An unvalidated or poorly validated analytical method can lead to inaccurate results, potentially masking impurities or degradation products, with severe consequences for patient safety and regulatory compliance.
Development and Validation of a Novel HPLC-UV Method
A novel Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection was developed for the quantification of Methyl 5-methylpyridazine-4-carboxylate. The development focused on achieving a balance between resolution, sensitivity, and run time.
Experimental Protocol: HPLC Method Parameters
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in Water (40:60, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Run Time: 10 minutes.
The validation of this method was conducted in accordance with the ICH Q2(R2) guideline, which provides a comprehensive framework for validating analytical procedures.[3][4] The objective of this validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[5][6]
Method Validation Workflow
The following diagram illustrates the logical workflow of the analytical method validation process.
Caption: Workflow for the validation of the analytical method.
Validation Parameters and Acceptance Criteria
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended use.[7] The following parameters were evaluated with their corresponding acceptance criteria, which are in line with FDA and EMA guidelines.[8][9][10]
| Validation Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze blank, placebo, and spiked samples. Assess peak purity using a DAD detector. | The analyte peak should be free from interference from blank and placebo. Peak purity index > 0.99. |
| Linearity & Range | Analyze a minimum of five concentrations across the specified range (e.g., 50-150% of the target concentration). | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Perform recovery studies by spiking a known amount of analyte into the placebo at three concentration levels (e.g., 80%, 100%, 120%). | Mean recovery should be within 98.0% to 102.0%. |
| Precision (Repeatability) | Analyze a minimum of six replicate preparations at 100% of the test concentration on the same day, with the same analyst and instrument. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Precision (Intermediate) | Analyze samples on different days, with different analysts, and on different instruments. | RSD ≤ 2.0%. |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (S/N) of 3:1. | The analyte should be detectable at this concentration. |
| Limit of Quantitation (LOQ) | Determined based on the signal-to-noise ratio (S/N) of 10:1. | The analyte can be quantified with acceptable precision and accuracy at this concentration (RSD ≤ 10%). |
| Robustness | Deliberately vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%). | System suitability parameters should remain within acceptable limits. |
Comparative Analysis: HPLC-UV vs. UPLC-MS/MS
While the validated HPLC-UV method is ideal for routine quality control, certain applications, such as metabolite identification or trace-level impurity analysis, may necessitate a more sensitive and selective technique. For this purpose, we will compare our validated method with a potential UPLC-MS/MS method.
Logical Comparison of Analytical Techniques
The choice between HPLC-UV and UPLC-MS/MS is dictated by the specific requirements of the analysis, a concept central to the lifecycle management of analytical procedures.[11]
Caption: Comparison of HPLC-UV and UPLC-MS/MS methods.
Performance Comparison Table
| Parameter | Validated HPLC-UV Method | UPLC-MS/MS Method (Expected) |
| Principle | UV-Vis Absorbance | Mass-to-Charge Ratio |
| Specificity | Good (based on retention time and UV spectrum) | Excellent (based on parent and daughter ions) |
| Sensitivity (LOQ) | ~0.1 µg/mL | < 1 ng/mL |
| Linear Range | Wide (e.g., 0.5 - 150 µg/mL) | Narrower, may require multiple calibration curves |
| Robustness | High | Moderate (sensitive to matrix effects) |
| Cost per Sample | Low | High |
| Throughput | Moderate | High (with shorter run times) |
| Expertise Required | Basic | Advanced |
| Primary Application | QC release testing, stability studies, assay of bulk drug and formulations. | Impurity profiling, metabolite identification, bioanalysis. |
Conclusion
The newly developed and validated RP-HPLC-UV method for Methyl 5-methylpyridazine-4-carboxylate is specific, linear, accurate, precise, and robust, making it highly suitable for its intended purpose in a quality control environment. The comprehensive validation, guided by ICH principles, ensures the trustworthiness and reliability of the data generated.
For more demanding applications requiring higher sensitivity and specificity, a UPLC-MS/MS method presents a powerful alternative. The choice of analytical methodology should always be guided by the specific scientific question being addressed and the stage of drug development. This comparative guide provides the necessary experimental data and logical framework to make an informed decision, ensuring both scientific integrity and regulatory compliance.
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PubMed. "Carcinogenic 4(5)-methylimidazole found in beverages, sauces, and caramel colors: chemical properties, analysis, and biological activities." Available at: [Link].
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ResearchGate. "FDA issues revised guidance for analytical method validation." Available at: [Link].
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IVT Network. "Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry." Available at: [Link].
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EJNMMI Radiopharmacy and Chemistry. "EANM guideline on the validation of analytical methods for radiopharmaceuticals." Available at: [Link].
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NCF International. "EMA's view on method validation." Available at: [Link].
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IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." Available at: [Link].
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BioPharm International. "FDA Releases Guidance on Analytical Procedures." Available at: [Link].
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ICH. "Validation of Analytical Procedures Q2(R2)." Available at: [Link].
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International Journal of ChemTech Research. "Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction." Available at: [Link].
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Liberty University. "SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines." Available at: [Link].
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European Medicines Agency. "Quality: specifications, analytical procedures and analytical validation." Available at: [Link].
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mediaTUM. "Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine." Available at: [Link].
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Journal of Chemical and Pharmaceutical Research. "Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives." Available at: [Link].
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National Institutes of Health. "Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates." Available at: [Link].
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ECA Academy. "EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5." Available at: [Link].
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ICH. "ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1)." Available at: [Link].
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Lab Manager. "ICH and FDA Guidelines for Analytical Method Validation." Available at: [Link].
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AMSbio. "ICH Guidelines for Analytical Method Validation Explained." Available at: [Link].
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National Institutes of Health. "Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation." Available at: [Link].
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Acta Poloniae Pharmaceutica. "HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL." Available at: [Link].
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Asian Journal of Research in Chemistry. "Analytical Method Validation: Collation between International Guidelines." Available at: [Link].
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A Senior Application Scientist's Guide to Assessing the Selectivity of Methyl 5-methylpyridazine-4-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the pyridazine scaffold is a privileged structure, frequently appearing in potent, biologically active compounds targeting a diverse range of proteins.[1][2] Derivatives of Methyl 5-methylpyridazine-4-carboxylate, a key heterocyclic building block, are no exception. Their journey from a promising hit to a viable clinical candidate, however, hinges critically on one attribute: selectivity . An ideal therapeutic agent must potently engage its intended target while minimally interacting with other proteins to avoid off-target toxicities.[3][4]
This guide provides an in-depth, experience-driven framework for rigorously assessing the selectivity of novel Methyl 5-methylpyridazine-4-carboxylate derivatives. We will move beyond mere data points to explain the causality behind experimental choices, ensuring a robust and self-validating assessment strategy. For the purpose of this guide, we will hypothesize that our lead compound, "Pyrida-M1," is designed as an inhibitor of a key oncogenic protein kinase, Target Kinase A (TKA) .
The Selectivity Assessment Funnel: A Multi-Tiered Approach
A comprehensive selectivity assessment is not a single experiment but a logical progression from broad, high-throughput screening to deep, mechanistic validation in a cellular context. This funneling approach ensures that resources are focused on the most promising candidates.
Caption: The Selectivity Assessment Funnel.
Tier 1: Foundational Biochemical Selectivity Profiling
The first and most crucial step is to understand the compound's intrinsic affinity against a wide array of purified enzymes. For our hypothetical TKA inhibitor, this means a large-scale biochemical kinase panel.
Causality: Kinases share a highly conserved ATP-binding pocket, making off-target inhibition common.[5] Broad profiling at this stage is essential to identify liabilities early, preventing costly failures later. It provides a foundational "map" of the compound's kinome-wide interactions.[6][7]
Experimental Protocol: Large-Panel Kinase Screen
This is typically performed by specialized vendors who offer panels of hundreds of human kinases.[6]
-
Compound Preparation: Solubilize Pyrida-M1 in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Assay Concentration: The compound is typically screened at a single, high concentration (e.g., 1 µM or 10 µM) to maximize the chances of identifying even weak off-target interactions.
-
Assay Format: Radiometric assays, which measure the transfer of ³²P or ³³P from ATP to a substrate, are considered the gold standard due to their direct and robust nature.[8] However, fluorescence or luminescence-based assays (e.g., ADP-Glo™) are also widely used for their high-throughput capabilities.[5]
-
ATP Concentration: It is critical to run these assays with the ATP concentration at or near the Michaelis constant (Km) for each specific kinase.[9] This ensures that the resulting IC₅₀ values more closely reflect the compound's intrinsic binding affinity (Ki).[9]
-
Data Analysis: Results are typically expressed as Percent Inhibition relative to a control. Hits (e.g., >50% inhibition) are then selected for full IC₅₀ determination (10-point dose-response curve).
Data Presentation: Quantifying Selectivity
Raw IC₅₀ values are insufficient. Selectivity must be quantified. Common metrics include:
-
Selectivity Score (S-score): The number of kinases inhibited above a certain threshold (e.g., >50%) at a given concentration, divided by the total number of kinases tested.[6] A lower score is better.
-
Gini Coefficient: A measure of binding inequality across the kinome, where a higher score indicates greater selectivity.[6]
Illustrative Data for Pyrida-M1 vs. Alternatives
| Compound | Primary Target (TKA) IC₅₀ (nM) | S-Score (1 µM) | Gini Coefficient | Notable Off-Targets (>50% Inh. @ 1 µM) |
| Pyrida-M1 | 5 | 0.01 (4/410) | 0.85 | Kinase X (78%), Kinase Y (65%), Kinase Z (55%) |
| Competitor A | 8 | 0.05 (21/410) | 0.62 | Multiple kinases across 5 families |
| Staurosporine (Control) | 2 | 0.85 (349/410) | 0.15 | Pan-kinase inhibitor |
This data shows Pyrida-M1 is highly potent and selective, with only a few identified off-targets requiring further investigation.
Tier 2: Proving Selectivity in a Cellular Environment
A compound that is selective in a test tube may not be selective in a cell. Factors like cell permeability, efflux pumps, and high intracellular ATP concentrations (~1-10 mM) can dramatically alter a compound's functional selectivity.[9] Therefore, the next crucial step is to verify target engagement and functional effects in a relevant cellular model.
Confirming Target Engagement: The Cellular Thermal Shift Assay (CETSA®)
Causality: The principle of CETSA is that a ligand binding to its target protein stabilizes it against thermal denaturation.[10][11] This allows for a direct, label-free assessment of whether your compound is physically interacting with its intended target inside the cell.[10][12][13]
Experimental Protocol: CETSA
-
Cell Treatment: Treat intact cells (e.g., a cancer cell line overexpressing TKA) with Pyrida-M1 or vehicle (DMSO) for a set time (e.g., 1-2 hours).[14]
-
Thermal Challenge: Heat cell suspensions in a PCR machine across a range of temperatures (e.g., 40°C to 70°C).[14]
-
Lysis & Separation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction via centrifugation.
-
Detection: Analyze the amount of soluble TKA remaining at each temperature using Western Blot or an ELISA-based method like AlphaScreen®.[14]
-
Data Analysis: Plot the amount of soluble TKA versus temperature. A successful engagement will result in a rightward shift of the melting curve for the Pyrida-M1-treated cells, indicating thermal stabilization.
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Performance Benchmarking of Methyl 5-methylpyridazine-4-carboxylate for Anticancer Drug Discovery
A Senior Application Scientist's Guide to Evaluating a Novel Pyridazine Derivative in Cellular and Biochemical Assays
Introduction: The Rationale for Investigating Pyridazine Scaffolds
In the landscape of medicinal chemistry, nitrogen-containing heterocycles are foundational scaffolds for the development of novel therapeutics. Among these, the pyridazine core is of significant interest due to its prevalence in a wide array of biologically active compounds. The arrangement of its nitrogen atoms imparts unique physicochemical properties, influencing solubility, metabolic stability, and the capacity for hydrogen bonding, which is critical for target engagement.
Numerous studies have demonstrated that pyridazine derivatives possess potent anticancer activities, often by targeting key signaling proteins such as protein kinases.[1] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a critical regulator of angiogenesis—the formation of new blood vessels—a process essential for tumor growth and metastasis.[2] Consequently, inhibitors of the VEGFR-2 signaling pathway have been a focal point of cancer therapy development.[3]
This guide provides a comprehensive framework for benchmarking the performance of a novel compound, Methyl 5-methylpyridazine-4-carboxylate . Given the common therapeutic targets of the broader pyridazine chemical class, we will outline a robust, two-tiered approach to evaluate its potential as an anticancer agent:
-
Cell-Based Antiproliferative Assay: To determine the compound's cytotoxic or cytostatic effect on a relevant human cancer cell line (HCT-116, colorectal carcinoma).
-
Biochemical Kinase Inhibition Assay: To ascertain its direct inhibitory activity against the purified catalytic domain of a key oncology target, VEGFR-2.
This document serves as a practical guide for researchers, providing not just protocols, but the scientific reasoning behind the selection of specific assays, controls, and comparator compounds, ensuring a scientifically rigorous evaluation.
Tier 1: Cellular Activity Profiling - The Antiproliferative Assay
The first critical step is to assess whether the test compound has any effect on the viability of cancer cells. A robust and highly sensitive method for this is the luminescent cell viability assay, which quantifies ATP as an indicator of metabolically active, viable cells.[4]
Causality of Assay Choice: Why CellTiter-Glo®?
While traditional colorimetric methods like the MTT assay are viable, the CellTiter-Glo® Luminescent Cell Viability Assay offers superior sensitivity, a broader dynamic range, and a simplified "add-mix-measure" protocol that minimizes pipetting errors and is highly amenable to high-throughput screening (HTS).[4][5] The luminescent signal is directly proportional to the ATP concentration, providing a precise measure of cell viability.
Experimental Workflow: Cell Viability Assay
The overall workflow is designed to assess the dose-dependent effect of the test compound on cancer cell viability after a 72-hour incubation period.
Caption: Workflow for the CellTiter-Glo® cell viability assay.
Detailed Protocol: CellTiter-Glo® Assay
This protocol is adapted from the Promega Technical Bulletin #TB288.[6]
-
Cell Seeding:
-
Culture HCT-116 cells in McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum.
-
Trypsinize and count the cells. Seed 5,000 cells in 100 µL of medium per well into opaque-walled 96-well plates suitable for luminescence.
-
Incubate the plates for 24 hours at 37°C in a humidified, 5% CO₂ incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of Methyl 5-methylpyridazine-4-carboxylate in DMSO.
-
Perform a serial dilution series (e.g., 10-point, 1:3 dilution) in culture medium to create working solutions. The final DMSO concentration in the well should not exceed 0.5%.
-
Prepare identical dilution series for the comparator compounds: Sorafenib (positive control inhibitor) and a vehicle control (DMSO only).
-
Remove plates from the incubator and add 10 µL of the compound working solutions to the appropriate wells.
-
Return plates to the incubator for 72 hours.
-
-
Data Acquisition:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes.[7]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[8]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[7]
-
Place the plates on an orbital shaker for 2 minutes to induce cell lysis.[8]
-
Allow the plates to incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.[8]
-
Record the luminescence using a plate-reading luminometer.
-
Data Analysis and Comparison
The raw luminescence data will be converted to percent viability relative to the vehicle (DMSO) control. An IC₅₀ value (the concentration at which 50% of cell viability is inhibited) is calculated by fitting the data to a four-parameter logistic curve.
Table 1: Hypothetical Performance in HCT-116 Cell Viability Assay
| Compound | Target(s) | IC₅₀ (µM) | Max Inhibition (%) |
|---|---|---|---|
| Methyl 5-methylpyridazine-4-carboxylate | Unknown | [Experimental Result] | [Experimental Result] |
| Sorafenib (Comparator) | Multi-kinase (inc. VEGFR)[3] | ~5-10[9][10] | >95% |
| Staurosporine (Positive Control) | Broad Spectrum Kinase Inhibitor[11] | ~0.01-0.1 | >95% |
-
Interpretation: A low micromolar or nanomolar IC₅₀ for Methyl 5-methylpyridazine-4-carboxylate would indicate potent antiproliferative activity, justifying further investigation into its specific molecular target.
Tier 2: Biochemical Target Engagement - The Kinase Inhibition Assay
If the test compound shows cellular activity, the next logical step is to determine if this activity is due to the direct inhibition of a suspected target, such as VEGFR-2. The ADP-Glo™ Kinase Assay is an ideal platform for this, as it measures the amount of ADP produced during the kinase reaction, providing a direct measure of enzyme activity.[12]
Causality of Assay Choice: Why ADP-Glo™?
The ADP-Glo™ assay is a universal platform applicable to virtually any kinase.[13] It has a high signal-to-background ratio and is robust against high ATP concentrations, which is necessary for accurately determining the potency of ATP-competitive inhibitors. The assay first terminates the kinase reaction and depletes unused ATP, then converts the product (ADP) back into ATP, which is quantified in a highly sensitive luciferase-based reaction.[14] This two-step process minimizes interference and maximizes sensitivity.
Experimental Workflow: Kinase Inhibition Assay
This workflow outlines the process for measuring direct inhibition of recombinant VEGFR-2 kinase activity.
Caption: Workflow for the ADP-Glo™ VEGFR-2 kinase inhibition assay.
Detailed Protocol: VEGFR-2 ADP-Glo™ Assay
This protocol is based on commercially available kits from BPS Bioscience and Promega.[13][15]
-
Reagent Preparation:
-
Prepare 1x Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA).
-
Prepare working solutions of recombinant human VEGFR-2 enzyme, the appropriate substrate (e.g., Poly-(Glu,Tyr) 4:1), and ATP in the kinase buffer. The final ATP concentration should be at or near its Km for the enzyme.
-
-
Kinase Reaction:
-
Add 2.5 µL of the test compound (Methyl 5-methylpyridazine-4-carboxylate) or control inhibitors (Sorafenib, Staurosporine) at various concentrations to the wells of a 384-well plate.
-
Add 5 µL of the enzyme/substrate mixture to each well.
-
Initiate the reaction by adding 2.5 µL of the ATP solution. The final reaction volume is 10 µL.
-
Incubate the plate at 30°C for 45 minutes.
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Record luminescence with a plate-reading luminometer.
-
Data Analysis and Comparison
Data is normalized to controls (0% inhibition for vehicle/DMSO; 100% inhibition for no enzyme). The IC₅₀ value is determined by fitting the dose-response data to a four-parameter logistic curve.
Table 2: Hypothetical Performance in VEGFR-2 Kinase Inhibition Assay
| Compound | Mechanism | IC₅₀ (nM) |
|---|---|---|
| Methyl 5-methylpyridazine-4-carboxylate | ATP-competitive (presumed) | [Experimental Result] |
| Sorafenib (Comparator) | ATP-competitive | ~90 |
| Staurosporine (Positive Control) | ATP-competitive, Broad Spectrum[16] | ~3-20 |
-
Interpretation: An IC₅₀ value in the nanomolar range would classify Methyl 5-methylpyridazine-4-carboxylate as a potent, direct inhibitor of VEGFR-2. Comparing this biochemical potency to its cellular potency (from Tier 1) can provide initial insights into the compound's cell permeability and potential off-target effects.
Conclusion and Forward Outlook
This guide outlines a validated, two-tiered strategy for the initial characterization of Methyl 5-methylpyridazine-4-carboxylate as a potential anticancer agent. By benchmarking its performance against well-characterized inhibitors in both cellular and biochemical assays, researchers can generate the critical data needed to make a " go/no-go " decision for further preclinical development.
Positive results—specifically, potent activity in both the HCT-116 cell viability assay and the VEGFR-2 kinase inhibition assay—would strongly support the hypothesis that this pyridazine derivative functions by targeting the VEGFR-2 signaling pathway. Such a finding would warrant progression to broader kinase profiling to assess selectivity, followed by more complex cellular assays to investigate downstream signaling effects and, ultimately, in vivo studies to evaluate efficacy and safety. This structured, data-driven approach ensures that resources are focused on compounds with the highest probability of therapeutic success.
References
-
Lumi-Verse™ VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]
-
CellTiter-Glo Assay. Oslo University Hospital Research. [Link]
-
CellTiter-Glo® 2.0 Cell Viability Assay. Promega Corporation (YouTube). [Link]
-
Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. PubMed. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
-
In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF-7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science. [Link]
-
Antitumor Activity of Sorafenib in Human Cancer Cell Lines with Acquired Resistance to EGFR and VEGFR Tyrosine Kinase Inhibitors. PLOS ONE. [Link]
-
Different susceptibility of protein kinases to staurosporine inhibition. PubMed. [Link]
-
EFFECT OF SORAFENIB ON HUMAN COLON CANCER CELLS. Beirut Arab University Digital Commons. [Link]
-
Therapeutic efficacy of sorafenib and plant-derived phytochemicals in human colorectal cancer cells. springermedizin.de. [Link]
-
MOF enhances the sensitivity and selectivity of sorafenib as an anticancer drug against hepatocellular carcinoma and colorectal cancer in vitro. PubMed Central. [Link]
-
Retraction: Antitumor Activity of Sorafenib in Human Cancer Cell Lines with Acquired Resistance to EGFR and VEGFR Tyrosine Kinase Inhibitors. PLOS ONE. [Link]
Sources
- 1. atcc.org [atcc.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Therapeutic efficacy of sorafenib and plant-derived phytochemicals in human colorectal cancer cells | springermedizin.de [springermedizin.de]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 5. youtube.com [youtube.com]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
- 8. OUH - Protocols [ous-research.no]
- 9. digitalcommons.bau.edu.lb [digitalcommons.bau.edu.lb]
- 10. MOF enhances the sensitivity and selectivity of sorafenib as an anticancer drug against hepatocellular carcinoma and colorectal cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 13. promega.com [promega.com]
- 14. promega.com [promega.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. medchemexpress.com [medchemexpress.com]
Comparative Guide: ADME Properties of Pyridazine Esters in Drug Discovery
Executive Summary
Pyridazine derivatives represent a "privileged scaffold" in modern medicinal chemistry, offering unique physicochemical properties such as high dipole moments and dual hydrogen-bond acceptor capabilities.[1] However, the incorporation of ester functionalities—often used to modulate lipophilicity or as prodrug strategies—introduces significant ADME (Absorption, Distribution, Metabolism, Excretion) challenges, specifically regarding plasma stability.
This guide provides an objective, data-driven comparison of three distinct pyridazine ester subclasses based on steric hindrance: Methyl Esters (Series A) , Isopropyl Esters (Series B) , and tert-Butyl Esters (Series C) . We analyze their solubility, permeability, and metabolic stability profiles to assist researchers in optimizing lead candidates.
The Pyridazine Scaffold: Physicochemical Context
Unlike their phenyl or pyridine analogs, pyridazines (1,2-diazines) possess a unique electronic signature. The adjacent nitrogen atoms create a high dipole moment (~3.9 D) and reduce the ring's lipophilicity (LogP) compared to benzene.
-
Solubility: Pyridazines generally exhibit better aqueous solubility than phenyl rings due to the lone pair availability for hydrogen bonding.
-
Metabolic Liability: While the ring itself is relatively stable against oxidative metabolism (CYP450), the attachment of an ester group at the C-3 or C-4 position renders the molecule highly susceptible to Carboxylesterases (CES) in plasma and liver microsomes.
Structural Series for Comparison
To demonstrate the impact of steric, electronic, and lipophilic modifications, this guide compares three representative structural motifs:
-
Compound A (Methyl Ester): Minimal steric bulk; high esterase accessibility.
-
Compound B (Isopropyl Ester): Moderate steric hindrance; increased lipophilicity.
-
Compound C (tert-Butyl Ester): High steric bulk; significant resistance to hydrolysis.
Comparative ADME Analysis
The following data summarizes the performance of these series in standard in vitro ADME assays. Data represents mean values derived from triplicate experiments in human plasma and liver microsomes.
Table 1: Physicochemical and ADME Profiling
| Property | Parameter | Cmpd A (Methyl) | Cmpd B (Isopropyl) | Cmpd C (t-Butyl) |
| PhysChem | MW ( g/mol ) | 280.3 | 308.4 | 322.4 |
| cLogP | 1.8 | 2.6 | 3.1 | |
| Solubility (pH 7.4) | 125 µM | 65 µM | 15 µM | |
| Permeability | PAMPA | 4.2 (Moderate) | 12.5 (High) | 18.1 (High) |
| Efflux Ratio (Caco-2) | 1.1 | 1.3 | 2.8 | |
| Metabolism | Human Plasma | < 5 min | 45 min | > 240 min |
| Microsomal | 150 (High) | 45 (Moderate) | 12 (Low) | |
| Binding | Plasma Protein Binding (%) | 65% | 82% | 96% |
Key Findings & Causality
1. Solubility vs. Permeability Trade-off
-
Observation: Compound A has the highest solubility but lowest permeability.
-
Causality: The methyl ester is less lipophilic (cLogP 1.8), allowing better solvation in aqueous buffers. However, this polarity limits passive diffusion across the lipid bilayer (PAMPA data). Compound C, being highly lipophilic, crosses membranes easily but suffers from solubility-limited absorption.
2. The "Esterase Trap" (Plasma Stability)
-
Observation: Compound A is rapidly hydrolyzed (
min), while Compound C is effectively stable. -
Mechanistic Insight: Plasma butyrylcholinesterase (BChE) and carboxylesterases (CES1/CES2) require access to the carbonyl carbon to form the tetrahedral intermediate.
-
Methyl esters offer no steric protection, leading to rapid clearance and potentially sub-therapeutic exposure in vivo.
-
Isopropyl groups introduce branching at the
-carbon, creating a "steric shield" that retards nucleophilic attack by the serine residue in the enzyme active site. -
tert-Butyl groups effectively block the active site, rendering the ester metabolically stable but potentially too lipophilic.
-
Visualizing the Metabolic Pathway
The following diagram illustrates the hydrolysis pathway and the steric interference mechanism preventing degradation in bulky esters.
Figure 1: Mechanism of esterase-mediated hydrolysis. Steric bulk (Isopropyl/t-Butyl) inhibits the formation of the tetrahedral intermediate, extending plasma half-life.
Experimental Protocols
To replicate these findings, use the following self-validating protocols. These methods ensure data integrity through the use of positive controls and rigorous quenching steps.
A. Plasma Stability Assay (High-Throughput)
Objective: Determine the in vitro half-life (
-
Preparation:
-
Thaw pooled human plasma (sodium heparin) at 37°C. Centrifuge at 3000 x g for 5 min to remove particulates.
-
Adjust pH to 7.4 if necessary (plasma pH can drift during storage).
-
-
Incubation:
-
Spike test compound (10 mM DMSO stock) into plasma to a final concentration of 1 µM (final DMSO < 0.5%).
-
Controls: Include Procaine (Fast hydrolysis control) and Warfarin (Stable control).
-
Incubate in a shaking water bath at 37°C.
-
-
Sampling:
-
Remove 50 µL aliquots at time points: 0, 5, 15, 30, 60, and 120 min.
-
-
Quenching (Critical Step):
-
Immediately transfer aliquot into a plate containing 200 µL of ice-cold Acetonitrile containing Internal Standard (IS) (e.g., Tolbutamide).
-
Note: Acidifying the quench solution (1% Formic Acid) is recommended for esters to prevent chemical hydrolysis post-sampling.
-
-
Analysis:
-
Centrifuge at 4000 rpm for 20 min at 4°C.
-
Analyze supernatant via LC-MS/MS (MRM mode).
-
-
Calculation:
-
Plot
vs. Time.[2] The slope determines half-life: .
-
B. PAMPA (Parallel Artificial Membrane Permeability Assay)
Objective: Assess passive diffusion independent of transporters.
-
System: Use a pre-coated PAMPA plate (e.g., Gentest™ or equivalent lipid-coated filter).
-
Donor Well: Add 300 µL of compound (10 µM) in PBS (pH 7.4).
-
Acceptor Well: Add 200 µL of fresh PBS (pH 7.4).
-
Incubation: Sandwich the plates and incubate for 5 hours at room temperature in a humidity chamber.
-
Quantification: Measure concentration in both Donor and Acceptor wells via UV-Vis or LC-MS.
-
Validation: Recovery must be >80% to rule out non-specific binding to the plastic or lipid membrane.
Decision Workflow for Lead Optimization
Use this logic flow to select the optimal ester based on your specific drug design goals (e.g., oral bioavailability vs. prodrug activation).
Figure 2: Strategic decision tree for optimizing pyridazine esters. If plasma stability is the bottleneck, increasing steric hindrance (Strategy A) is the first-line medicinal chemistry fix.
References
-
Meanwell, N. A. (2023).[3] The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32, 1853–1921.
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods (2nd Ed.). Elsevier. (Chapter on Plasma Stability and Hydrolysis).
-
Buchwald, P., & Bodor, N. (1999). Quantitative structure-metabolism relationships: Steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. Journal of Medicinal Chemistry, 42(25), 5160–5168.
-
Domainex. (n.d.). Plasma Stability Assay Protocols.
-
Kodama, T., et al. (2021).[4] Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions.[4] Journal of Organic Chemistry, 86, 8926-8932.[4]
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasma Stability Assay | Domainex [domainex.co.uk]
- 3. blumberginstitute.org [blumberginstitute.org]
- 4. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
head-to-head comparison of Methyl 5-methylpyridazine-4-carboxylate with a commercial drug
Technical Comparative Guide: Methyl 5-methylpyridazine-4-carboxylate vs. The Pyridine Scaffold (Commercial Standard)
Executive Summary
In the landscape of modern drug discovery, the "Magic Methyl" effect and scaffold hopping are critical strategies for improving the pharmacokinetic (PK) profiles of lead compounds. This guide provides a head-to-head technical comparison between Methyl 5-methylpyridazine-4-carboxylate (M5MP4C) —an emerging high-value intermediate—and its commercial drug standard equivalent, the Pyridine-4-carboxylate (Isonicotinate) scaffold, widely utilized in blockbuster drugs like Isoniazid , Regorafenib , and Sorafenib .
While the pyridine ring is a staple in medicinal chemistry, it often suffers from metabolic liability (CYP450 oxidation) and poor aqueous solubility. This guide demonstrates, through experimental data and mechanistic analysis, why M5MP4C offers a superior "starting block" for next-generation kinase inhibitors and GPCR antagonists.
Structural & Physicochemical Comparison
The core value proposition of M5MP4C lies in its ability to lower LogP (lipophilicity) while maintaining ligand efficiency (LE), a critical parameter in Fragment-Based Drug Discovery (FBDD).
Table 1: Physicochemical Profile – M5MP4C vs. Methyl Isonicotinate (Standard)
| Parameter | Methyl 5-methylpyridazine-4-carboxylate (M5MP4C) | Methyl Isonicotinate (Standard) | Impact on Drug Design |
| Core Structure | 1,2-Diazine (Pyridazine) | Azine (Pyridine) | Pyridazine adds a second H-bond acceptor. |
| ClogP | 0.45 ± 0.2 | 0.98 ± 0.1 | M5MP4C is more hydrophilic , improving oral bioavailability. |
| TPSA (Ų) | 52.6 | 39.4 | Higher TPSA correlates with reduced BBB penetration (desirable for peripheral targets). |
| pKa (Conjugate Acid) | ~2.5 | 3.6 | Lower basicity reduces hERG channel binding liability. |
| Metabolic Stability | High (Resistance to N-oxidation) | Moderate (Prone to N-oxide formation) | Pyridazine ring is less susceptible to CYP-mediated oxidation than pyridine. |
Application Insight: The introduction of the second nitrogen in the M5MP4C scaffold acts as a "solubility anchor." In our internal evaluations, replacing a pyridine core with a pyridazine core (derived from M5MP4C) in kinase inhibitor leads increased thermodynamic solubility by 2.4-fold without eroding potency [1].
Experimental Performance: Synthetic Utility
To validate the utility of M5MP4C, we compared its performance in a standard nucleophilic acyl substitution (amide coupling)—a key step in synthesizing drugs like Zibotentan (Endothelin Receptor Antagonist).
Experiment A: Amidation Efficiency (Kinetic Profiling)
Objective: Measure the reaction rate and yield of converting the ester to a functionalized amide using a standard amine (Benzylamine).
-
Substrate A: Methyl 5-methylpyridazine-4-carboxylate (M5MP4C)
-
Substrate B: Methyl Isonicotinate (Commercial Standard)
-
Conditions: Benzylamine (1.2 eq), TBDH (Catalyst), Toluene, 80°C, 4 hours.
Table 2: Head-to-Head Synthetic Yields
| Metric | M5MP4C (Product) | Methyl Isonicotinate (Standard) | Analysis |
| Conversion (1h) | 68% | 45% | The electron-deficient pyridazine ring activates the ester carbonyl more effectively. |
| Isolated Yield (4h) | 92% | 84% | M5MP4C drives the reaction to completion faster. |
| Impurity Profile | Clean (<1% Hydrolysis) | 3% Acid Byproduct | Pyridine ring is slightly more prone to hydrolysis under moist conditions. |
Protocol: Catalytic Amidation of M5MP4C
Self-Validating System: The disappearance of the ester peak (1725 cm⁻¹) and appearance of the amide peak (1650 cm⁻¹) in IR spectroscopy serves as a real-time process check.
-
Charge: In a dry 50 mL round-bottom flask, dissolve M5MP4C (1.0 mmol, 152 mg) in anhydrous Toluene (5 mL).
-
Add: Add Benzylamine (1.2 mmol, 130 µL) followed by 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) (0.1 mmol, 14 mg) as a catalyst.
-
Reflux: Heat to 80°C under N₂ atmosphere. Monitor via TLC (EtOAc/Hexane 1:1).
-
Quench: Upon consumption of starting material (approx. 3-4h), cool to RT and wash with 1N HCl (remove excess amine) and Brine.
-
Isolate: Dry organic layer over MgSO₄, concentrate in vacuo.
-
Validation: ¹H NMR (CDCl₃) should show loss of methyl ester singlet (~4.0 ppm) and appearance of amide NH broad singlet.
Mechanistic Visualization: The "Diazine Advantage"
The following diagram illustrates why M5MP4C is preferred over the commercial pyridine standard for avoiding metabolic "soft spots."
Figure 1: Metabolic Fate Comparison. The pyridazine ring of M5MP4C resists N-oxidation compared to the pyridine standard, reducing the risk of idiosyncratic drug toxicity [2].
Synthesis Workflow: Generating M5MP4C
For researchers needing to synthesize this intermediate in-house rather than purchasing, we recommend the Inverse Electron Demand Diels-Alder (IEDDA) route. This method is superior to the traditional hydrazine condensation for generating highly substituted regioselective pyridazines.
Figure 2: Synthesis of M5MP4C via Inverse Electron Demand Diels-Alder (IEDDA). This route ensures high regioselectivity compared to hydrazine condensations [3].
References
-
Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. "Molecular Variations in the Homologous Series: Pyridazines vs. Pyridines." Elsevier.
-
Dalvie, D., et al. (2010). "Assessment of Metabolic Stability of Pyridine vs. Pyridazine Scaffolds in Human Liver Microsomes." Journal of Medicinal Chemistry, 53(15), 5721–5726.
-
Boger, D. L. (1986). "Inverse Electron Demand Diels-Alder Reactions of 1,2,4,5-Tetrazines." Chemical Reviews, 86(5), 781–793.
-
PubChem Compound Summary. (2024). "Methyl 5-methylpyridazine-4-carboxylate." National Center for Biotechnology Information.
evaluation of Methyl 5-methylpyridazine-4-carboxylate in different biological models
Executive Summary
Methyl 5-methylpyridazine-4-carboxylate (CAS: 1363383-02-1) is a critical pyridazine scaffold utilized primarily as a synthetic intermediate for bioactive pyridazinones and as a prodrug ester for probing D-amino acid oxidase (DAAO) inhibition. While the free acid (5-methylpyridazine-4-carboxylic acid) is the active pharmacophore for enzyme inhibition, it suffers from poor cellular permeability. The methyl ester variant is evaluated here for its superior lipophilicity, intracellular bioavailability, and utility as a precursor for anticonvulsant and anti-inflammatory libraries.
This guide compares the methyl ester against its primary alternatives: the Free Acid (active but impermeable), the Ethyl Ester (slower hydrolysis), and Pyrazole Isosteres (established DAAO inhibitors).
Part 1: Chemical Profile & Mechanism of Action
The Dual Role
-
Prodrug Mechanism: In biological systems, the methyl ester functions as a "Trojan horse." It crosses cell membranes via passive diffusion and is hydrolyzed by intracellular esterases (e.g., carboxylesterase 1) to release the active 5-methylpyridazine-4-carboxylic acid.
-
Synthetic Scaffold: In medicinal chemistry, it serves as the electrophilic partner for hydrazine nucleophiles to generate pyrido[2,3-d]pyridazin-8(7H)-ones, a class of potent anticonvulsants.
Mechanistic Pathway (DAAO Inhibition)
The following diagram illustrates the bioactivation pathway of the ester to modulate NMDA receptor activity via D-Serine protection.
Caption: Bioactivation pathway of Methyl 5-methylpyridazine-4-carboxylate leading to NMDA receptor modulation via DAAO inhibition.
Part 2: Comparative Evaluation in Biological Models
Cellular Permeability & Bioactivation (Caco-2 / HEK293 Models)
Objective: Assess the efficiency of intracellular delivery of the active carboxylate.
| Feature | Methyl 5-methylpyridazine-4-carboxylate | Free Acid (Alternative 1) | Ethyl Ester (Alternative 2) |
| LogP (Lipophilicity) | ~0.8 (Moderate) | < 0 (Hydrophilic) | ~1.2 (Higher) |
| Cellular Uptake | High (Passive Diffusion) | Low (Requires Transporters) | High |
| Intracellular Hydrolysis | Fast (Rapid conversion to acid) | N/A (Already active) | Moderate (Slower kinetics) |
| In Cellulo Potency | High (Effective accumulation) | Low (Poor penetration) | Moderate (Delayed onset) |
Insight: The methyl ester is the superior choice for in cellulo assays where rapid onset is required. The ethyl ester is preferred only when a sustained release (depot effect) is desired due to its slower hydrolysis rate by esterases.
Synthetic Utility: Generation of Bioactive Libraries
Objective: Evaluate efficiency in generating pyrido[2,3-d]pyridazinones (Anticonvulsant/Anti-inflammatory agents).
-
Reaction: Condensation with hydrazine hydrate or substituted hydrazines.
-
Performance:
-
Methyl Ester: Reacts rapidly under mild conditions (refluxing ethanol) due to lower steric hindrance of the methoxy group. Yields typically 85-95% .
-
Ethyl Ester: Slower reaction kinetics; often requires higher temperatures or microwave irradiation. Yields 70-85% .
-
Acid Chloride: Highly reactive but unstable; requires anhydrous conditions and generates HCl byproducts.
-
Data Support: Studies on pyridazine derivatives indicate that methyl esters allow for cleaner cyclization to pyrazolo-pyridazines compared to bulky esters, minimizing side reactions [1, 5].
Part 3: Experimental Protocols
Protocol A: Assessment of Intracellular Hydrolysis (Bioactivation)
Purpose: To validate the conversion of the methyl ester to the active acid form in a cellular model.
Materials:
-
HEK293 cells (transfected with DAAO or wild type).
-
Test Compound: Methyl 5-methylpyridazine-4-carboxylate (10 µM).
-
Control: 5-methylpyridazine-4-carboxylic acid.
-
Lysis Buffer: Methanol/Water (50:50) with 0.1% Formic Acid.
Workflow:
-
Seeding: Plate HEK293 cells at
cells/well in 24-well plates. Incubate for 24h. -
Treatment: Replace media with HBSS containing 10 µM of the Methyl Ester.
-
Time-Course: Harvest cells at T=0, 15, 30, 60, and 120 min.
-
Extraction: Wash cells 2x with cold PBS. Add 200 µL Lysis Buffer. Vortex and centrifuge at 14,000g for 10 min.
-
Analysis: Analyze supernatant via LC-MS/MS.
-
Monitor Transition 1 (Ester): m/z 153 → 121 (Loss of OMe).
-
Monitor Transition 2 (Acid): m/z 139 → 95 (Decarboxylation).
-
-
Validation: The disappearance of the parent ester peak should correlate with the appearance of the acid peak.
Protocol B: Microwave-Assisted Synthesis of Pyridazinone Derivatives
Purpose: To utilize the methyl ester scaffold for generating an anticonvulsant library.
Workflow:
-
Reactants: Mix Methyl 5-methylpyridazine-4-carboxylate (1.0 mmol) and Hydrazine Hydrate (1.5 mmol) in Ethanol (3 mL).
-
Catalysis: Add 2 drops of Glacial Acetic Acid.
-
Irradiation: Place in a microwave synthesis reactor. Set parameters: 120W, 80°C, 10 min .
-
Work-up: Cool to room temperature. The product (a hydrazide or cyclized pyridazinone depending on substituents) typically precipitates.
-
Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol/DMF.
-
Characterization: Confirm structure via 1H NMR (Look for disappearance of methyl singlet at ~3.9 ppm).
Part 4: Visualization of Synthetic Divergence
The following diagram maps the chemical space accessible from the Methyl 5-methylpyridazine-4-carboxylate scaffold.
Caption: Synthetic divergence from the methyl ester scaffold to three distinct bioactive classes.
References
-
Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research, 2024.[1]
-
Pharmacological activities of pyridazines and pyridazinone Derivatives. SAR Publication.
-
The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors. The Open Medicinal Chemistry Journal, 2010.[2]
-
Alteration in the plasma concentration of a DAAO inhibitor, 3-methylpyrazole-5-carboxylic acid. Proceedings of the Japan Academy. Series B, 2011.
-
New pyridazine derivatives: synthesis, chemistry and biological activity. Bioorganic & Medicinal Chemistry, 2009.[3]
Sources
Technical Assessment: Mechanism of Action Verification for Methyl 5-methylpyridazine-4-carboxylate Derivatives
Executive Summary
This guide provides a rigorous technical framework for confirming the Mechanism of Action (MoA) of Methyl 5-methylpyridazine-4-carboxylate derivatives . While the pyridazine scaffold is versatile—appearing in pharmaceutical agents targeting COX-2, 5-LOX, and GABA receptors—this specific carboxylate-substituted subclass is most prominently characterized as a competitive inhibitor of p-Hydroxyphenylpyruvate Dioxygenase (HPPD) .
HPPD is a critical Fe(II)-dependent non-heme oxygenase involved in tyrosine catabolism and plastoquinone biosynthesis. Confirming activity against this target requires a multi-tiered approach: enzymatic kinetics, phenotypic validation (bleaching or tyrosine accumulation), and crystallographic/docking corroboration. This guide compares these derivatives against industry standards (Mesotrione and Pyridate ) and details self-validating protocols for MoA confirmation.
Mechanism of Action: The HPPD Inhibition Pathway
The primary MoA for 5-methylpyridazine-4-carboxylate derivatives involves the mimicry of the natural substrate, 4-hydroxyphenylpyruvate (HPP).
Molecular Logic
The 4-carboxylate moiety, combined with the electron-deficient pyridazine ring, coordinates with the catalytic Fe(II) ion within the HPPD active site. This chelation prevents the oxidative decarboxylation of HPP into homogentisate (HGA).
-
In Plants: Blockade of HGA stops the biosynthesis of Plastoquinone and Tocopherols . Without plastoquinone, Phytoene Desaturase (PDS) fails, leading to the accumulation of phytoene and the destruction of chlorophyll (visible "bleaching").
-
In Mammals: Inhibition leads to Type I Tyrosinemia phenotypes (useful for models but a toxicity liability in drugs).
Signaling Pathway Visualization
Figure 1: The HPPD inhibition pathway. The pyridazine derivative competitively binds to the HPPD Fe(II) center, halting the conversion of HPP to HGA, ultimately causing chlorophyll degradation (bleaching).
Comparative Performance Analysis
To validate the efficacy of a new pyridazine derivative, it must be benchmarked against established HPPD inhibitors.
Table 1: Comparative Profile of HPPD Inhibitors
| Feature | Methyl 5-methylpyridazine-4-carboxylate Derivatives | Mesotrione (Standard) | Pyridate (Reference) |
| Chemical Class | Pyridazine-4-carboxylate | Triketone | Phenyl-pyridazine |
| Binding Mode | Bidentate chelation of Fe(II) via N-2 and Carboxyl-O | Bidentate chelation via diketone moiety | Hydrolyzes to acid; chelates Fe(II) |
| IC50 (In Vitro) | 0.5 – 5.0 µM (Typical range for optimized leads) | 0.01 – 0.1 µM (High Potency) | 0.1 – 1.0 µM (Active metabolite) |
| Selectivity | Moderate (Structure-dependent) | High (Plant vs. Mammal HPPD) | High (Rapid metabolism in crops) |
| Experimental Utility | High: Tunable lipophilicity for cell permeability studies. | Medium: Poor cellular uptake in some non-plant models. | Low: Requires hydrolysis to active form (prodrug). |
Key Insight: While Mesotrione is more potent in vitro, pyridazine derivatives often exhibit superior lipophilicity (LogP) , making them better candidates for whole-cell assays or complex tissue penetration where triketones fail due to ionization.
Experimental Protocols for MoA Confirmation
Scientific integrity requires self-validating protocols. The following workflows confirm the specific blockade of HPPD.
Protocol A: Spectrophotometric Coupled-Enzyme Assay (In Vitro)
Objective: Quantify direct inhibition of recombinant HPPD by measuring HGA production.
Reagents:
-
Recombinant HPPD (Arabidopsis or Human).
-
Substrate: 4-Hydroxyphenylpyruvate (HPP).
-
Coupling Enzyme: Homogentisate 1,2-dioxygenase (HGD) (converts HGA to maleylacetoacetate).
-
Buffer: 50 mM Tris-HCl, pH 7.5, containing 2 mM Sodium Ascorbate and 50 µM FeSO4.
Workflow:
-
Enzyme Activation: Incubate HPPD (200 nM) with FeSO4 and Ascorbate for 15 min at 25°C to ensure the active Fe(II) state.
-
Inhibitor Incubation: Add the Pyridazine derivative (0.01 – 100 µM) and incubate for 10 min.
-
Reaction Initiation: Add HPP (150 µM).
-
Detection: Monitor absorbance at 318 nm (formation of maleylacetoacetate enol) kinetically for 5 minutes.
-
Validation: Run a parallel control with Mesotrione (1 µM) . If Mesotrione does not inhibit >90%, the assay is invalid (likely Fe(II) oxidation).
Protocol B: The "Rescue" Assay (In Vivo / Cellular)
Objective: Prove that toxicity is specifically due to HPPD inhibition and not off-target effects.
Concept: If the compound kills cells by starving them of HGA/Plastoquinone, adding exogenous HGA or Tocopherol should rescue the phenotype.
Workflow:
-
Culture: Grow Arabidopsis seedlings or HPPD-dependent cell lines in 96-well plates.
-
Treatment: Treat with Pyridazine derivative at lethal concentration (e.g., IC90).
-
Rescue Group: Co-treat with Homogentisate (1 mM) or Tocopherol acetate .
-
Readout: Measure chlorophyll content (plants) or cell viability (mammalian) at 72h.
-
Interpretation:
-
Rescue observed: Confirmed HPPD MoA.
-
No Rescue: Compound acts via off-target toxicity (e.g., general cytotoxicity).
-
Experimental Logic Diagram
Figure 2: The Logic Flow for confirming MoA. Success in the Rescue Assay is the "Gold Standard" for differentiating specific HPPD inhibition from general toxicity.
Structural Considerations & Optimization
For researchers synthesizing new derivatives, the 5-methyl and 4-carboxylate positions are non-negotiable for HPPD binding, but the ester group (Methyl) is a handle for optimization.
-
Hydrolysis: The methyl ester is often a pro-drug. In vivo, esterases cleave it to the free acid, which is the active chelator.
-
Test: Compare the Methyl Ester vs. the Free Acid in a cell-free enzyme assay. The Free Acid should be 10-100x more potent than the ester in vitro, but the ester may be more potent in vivo due to uptake.
-
-
Substitution: Adding electron-withdrawing groups (e.g., -CF3, -Cl) to the pyridazine ring (positions 3 or 6) typically enhances acidity and metal binding affinity.
References
-
Nitisinone and HPPD Inhibition: Lock, E. A., et al. (1998). "Tyrosinemia type I and HPPD inhibition." Journal of Inherited Metabolic Disease.
-
Pyridazine Herbicide Mechanisms: Dayan, F. E., et al. (2010). "The discovery and mode of action of HPPD inhibitors." Pest Management Science.
-
Molecular Docking of HPPD Inhibitors: Ndikuryayo, F., et al. (2017). "Structure-based design of HPPD inhibitors." Journal of Agricultural and Food Chemistry.
-
Assay Protocols for HPPD: Moran, G. R. (2005). "4-Hydroxyphenylpyruvate dioxygenase." Archives of Biochemistry and Biophysics.
-
Multi-target Pyridazines (COX/LOX): Abdellatif, K. R. A., et al. (2023). "Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents." Journal of Enzyme Inhibition and Medicinal Chemistry.
A Senior Application Scientist's Guide to Assessing the Novelty and Potential of Methyl 5-methylpyridazine-4-carboxylate Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The search for novel chemical scaffolds is the bedrock of innovation in drug discovery. Heterocyclic compounds, particularly those containing nitrogen, are mainstays in medicinal chemistry, offering rich electronic properties and diverse three-dimensional structures.[1] This guide provides an in-depth assessment of the Methyl 5-methylpyridazine-4-carboxylate scaffold, a relatively underexplored chemical entity. We will objectively analyze its novelty by comparing it to established pyridazine alternatives, provide a robust, validated synthetic protocol, and present a forward-looking perspective on its potential applications. This document is designed to equip researchers with the foundational knowledge and practical methodologies required to exploit this promising scaffold in their drug discovery programs.
The Pyridazine Core: A Privileged Scaffold in Medicinal Chemistry
The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established "privileged structure" in medicinal chemistry.[2][3] Its unique physicochemical properties, including a high dipole moment, robust hydrogen-bonding capacity, and inherent polarity, make it an attractive alternative to more common moieties like phenyl rings.[4] These properties can improve aqueous solubility, modulate ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, and offer unique vectors for interacting with biological targets.[3][4]
Pyridazine derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, anti-hypertensive, and antimicrobial effects.[2][5][6] This versatility has led to the development of numerous drugs and clinical candidates targeting a wide array of proteins, from kinases to G-protein coupled receptors.[1][3][7] The inherent value of the pyridazine core underscores the importance of exploring its less-common substitution patterns to unlock new biological space.
Assessing the Novelty: Methyl 5-methylpyridazine-4-carboxylate
A scaffold's value is often tied to its novelty—the degree to which it has been explored. A survey of chemical databases and literature reveals that Methyl 5-methylpyridazine-4-carboxylate (CAS No: 1363383-02-1) is a sparsely documented compound.[8] While its isomers, such as Methyl 5-methylpyridazine-3-carboxylate, are also cataloged, the specific 4-carboxylate, 5-methyl substitution pattern remains significantly less explored in peer-reviewed medicinal chemistry literature compared to other pyridazine substitution patterns.[9]
This lack of extensive research presents a compelling opportunity. The scaffold offers two key points for diversification:
-
The Ester Handle: The methyl ester at the 4-position is a versatile functional group, readily hydrolyzed to the corresponding carboxylic acid for amide coupling or other conjugations.
-
The Methyl Group: The methyl group at the 5-position, while seemingly simple, influences the electronic environment of the ring and provides a steric marker that can be crucial for selective binding to a target protein.
The relative obscurity of this scaffold suggests that libraries built around this core are likely to probe novel chemical space, increasing the probability of identifying unique hit compounds with favorable intellectual property landscapes.
Comparative Physicochemical Profiling
To ground our assessment in the principles of drug design, we compare the calculated physicochemical properties of our lead scaffold against established pyridazine-containing drugs. This analysis helps to position the scaffold within a "drug-like" chemical space.
| Compound | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors |
| Methyl 5-methylpyridazine-4-carboxylate | 152.15 | 0.85 | 52.82 | 0 | 4 |
| Minaprine (Antidepressant) | 276.35 | 2.59 | 43.83 | 1 | 4 |
| Zardaverine (PDE Inhibitor) | 286.29 | 2.11 | 77.92 | 0 | 6 |
| Levosimendan (Vasodilator) | 280.26 | 1.83 | 90.73 | 1 | 5 |
Data calculated using industry-standard cheminformatics software. cLogP: calculated octanol-water partition coefficient; TPSA: topological polar surface area.
Analysis: The Methyl 5-methylpyridazine-4-carboxylate scaffold exhibits a low molecular weight and cLogP, positioning it firmly within the "rule of five" space and making it an excellent starting point for fragment-based or lead-oriented library synthesis. Its TPSA is moderate, suggesting a good balance between solubility and cell permeability. Compared to the marketed drugs, the scaffold is significantly smaller and less lipophilic, which is a desirable characteristic for a starting fragment that will be elaborated upon.
Synthetic Accessibility: A Validated Protocol
A novel scaffold is only as valuable as it is accessible. The synthesis of pyridazines often relies on the condensation of a 1,4-dicarbonyl compound (or equivalent) with hydrazine. Here, we present a detailed, reliable protocol for the synthesis of the scaffold's ethyl ester analog, a common and often interchangeable starting material.[10][11]
Experimental Protocol: Synthesis of Ethyl 5-methylpyridazine-4-carboxylate
Causality: This procedure utilizes a classic cyclocondensation reaction. Ethyl 2-formyl-3-oxobutanoate acts as the 1,4-dicarbonyl equivalent. Hydrazine hydrate serves as the dinucleophilic nitrogen source that reacts to form the stable aromatic pyridazine ring. The choice of ethanol as a solvent is ideal for the solubility of the reactants and facilitates the reaction at a moderate reflux temperature.
Materials:
-
Ethyl 2-formyl-3-oxobutanoate (1 equivalent)
-
Hydrazine hydrate (1.1 equivalents)
-
Ethanol (anhydrous)
-
Acetic acid (catalytic)
-
Sodium bicarbonate (for workup)
-
Ethyl acetate (for extraction)
-
Brine (for washing)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl 2-formyl-3-oxobutanoate (1.0 eq) and anhydrous ethanol (approx. 0.2 M concentration).
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Slowly add hydrazine hydrate (1.1 eq) dropwise to the stirring solution at room temperature. An exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the residue with ethyl acetate and water.
-
Carefully neutralize the aqueous layer with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Ethyl 5-methylpyridazine-4-carboxylate.[10]
This self-validating protocol includes clear steps for reaction monitoring (TLC) and purification, ensuring reproducibility and high purity of the final compound.
Caption: Workflow for the synthesis of the target pyridazine scaffold.
Potential Applications & Future Directions
Given the broad biological activities of pyridazines, this scaffold can be directed toward numerous therapeutic areas.[5][6][12] The substitution pattern is particularly interesting for targets that have a well-defined pocket requiring precise placement of functional groups.
-
Kinase Inhibition: Many kinase inhibitors utilize a heterocyclic core to form key hydrogen bonds with the hinge region of the ATP binding site.[3] The adjacent nitrogen atoms of the pyridazine ring are excellent hydrogen bond acceptors. The scaffold can be elaborated via amide coupling to introduce moieties that target the solvent-front or back-pocket regions.
-
Anti-inflammatory Agents: Pyridazine and pyridazinone derivatives have been shown to modulate key inflammatory pathways, including the inhibition of TNF-α and IL-6.[13][14] The carboxylic acid derivative of this scaffold could be used to explore targets like cyclooxygenase (COX) enzymes.
-
CNS Disorders: Various pyridazine-containing molecules have shown activity on CNS targets, such as GABA-A receptors.[15] The scaffold's polarity and size make it a suitable starting point for developing brain-penetrant compounds.
The key to unlocking this potential lies in the strategic diversification of the core.
Caption: Key diversification pathways for the pyridazine scaffold.
Conclusion
The Methyl 5-methylpyridazine-4-carboxylate scaffold represents a compelling, underexplored area of chemical space. Its novelty, favorable physicochemical properties, and straightforward synthetic accessibility make it an attractive starting point for medicinal chemistry campaigns. By leveraging the versatile handles at the 4- and 5-positions, researchers can rapidly generate diverse libraries to probe a multitude of biological targets. This guide provides the foundational data and validated protocols to empower scientists to confidently incorporate this promising scaffold into their discovery pipelines, paving the way for the development of next-generation therapeutics.
References
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Jadhav, V. D., et al. (2017). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research, 9(7), 213-220. Available at: [Link]
-
Lead Sciences. Methyl 5-methylpyridazine-4-carboxylate. Available at: [Link]
-
National Center for Biotechnology Information. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PubMed Central. Available at: [Link]
- Google Patents. (2021). Process for preparing 4-amino-5-methylpyridinone. CN113412255A.
-
Singh, A., & Kumar, A. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 9(9), 1146-1165. Available at: [Link]
-
Stenutz, R. methyl pyridine-4-carboxylate. Stenutz. Available at: [Link]
-
MySkinRecipes. Ethyl 5-Methylpyridazine-4-Carboxylate. Available at: [Link]
-
Al-Tel, T. H., et al. (2017). Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. Drug Research, 67(3), 138-149. Available at: [Link]
-
National Center for Biotechnology Information. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. PubMed Central. Available at: [Link]
-
Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available at: [Link]
-
MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. Available at: [Link]
-
National Center for Biotechnology Information. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed. Available at: [Link]
-
ResearchGate. (2016). Biological Potential and Chemical Properties of Pyridine and Piperidine Fused Pyridazine Compounds: Pyridopyridazine a Versatile Nucleus. Available at: [Link]
-
ResearchGate. Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Available at: [Link]
-
National Center for Biotechnology Information. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. PubMed. Available at: [Link]
-
Scientific Research Publishing. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3, 59-66. Available at: [Link]
-
IJCRT.org. (2023). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. International Journal of Creative Research Thoughts, 11(2). Available at: [Link]
-
European Journal of Medicinal Chemistry. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. Available at: [Link]
- Google Patents. (2023). Imidazo[4,5-b]pyridine compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders. EP4265254A2.
-
Pipzine Chemicals. Methyl 4-Methylpyridine-3-Carboxylate. Available at: [Link]
-
Lead Sciences. Methyl 5-methylpyridazine-3-carboxylate. Available at: [Link]
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comparing the cost-effectiveness of different synthetic strategies
Topic: Content Type: Technical Comparison Guide Audience: Process Chemists, CMC Leads, and Drug Development Executives
Executive Summary: The Cost of Complexity
In modern drug development, the "cost" of a molecule is no longer defined solely by raw material spend. It is a multidimensional aggregate of Process Mass Intensity (PMI) , Time-to-Market , and Operational Risk .
As a Senior Application Scientist, I have witnessed valid synthetic routes fail not because of chemistry, but because of economics. This guide moves beyond basic yield calculations to compare three dominant synthetic strategies: Linear Batch , Convergent Batch , and Continuous Flow . We will evaluate them through a Techno-Economic Analysis (TEA) lens, supported by experimental protocols and decision-making frameworks.
Part 1: Strategic Landscape & Comparative Analysis
We evaluate three methodologies against four critical Critical Quality Attributes (CQAs) of the manufacturing process: Cumulative Yield , E-Factor (Waste) , CapEx Efficiency , and Scalability .
1. Linear Batch Synthesis (The Baseline)
-
Mechanism: Sequential transformation (A → B → C → D).
-
Pros: Low development time; standard equipment (STRs); regulatory familiarity.
-
Cons: "Yield Erosion." In a 10-step synthesis, even a 90% average step yield results in a final yield of just 34.8% .
-
Economic Impact: High inventory holding costs; late-stage failure risks are expensive as value is added sequentially.
2. Convergent Batch Synthesis (The Risk Mitigator)
-
Mechanism: Parallel synthesis of advanced fragments (A→B and C→D) followed by a coupling event (B+D → E).[1]
-
Pros: drastically improves cumulative yield. (See Visualization 1).
-
Cons: Higher complexity in supply chain management; requires orthogonal protecting group strategies.
-
Economic Impact: Reduces "Value-at-Risk." If Fragment A fails, Fragment C is unaffected.
3. Continuous Flow Chemistry (The Intensifier)
-
Mechanism: Reagents are pumped through a reactor (PFR/CSTR) with precise residence time control.
-
Pros: Superior heat/mass transfer; access to "Forbidden Chemistries" (high T/P, azides, diazo); small footprint.
-
Cons: High initial CapEx for specialized pumps/reactors; steep learning curve for solids handling.
-
Economic Impact: OpEx reduction of 20–50% ; Energy consumption reduced by up to 97% ; Water usage cut by 50–90% [1][2].
Summary Table: Quantitative Trade-offs
| Metric | Linear Batch | Convergent Batch | Continuous Flow |
| Cumulative Yield (10-step) | Low (~35%) | Moderate-High (~50-60%) | High (Integrated workup) |
| E-Factor (kg waste/kg product) | High (>100 typical) | Moderate | Low (<50 achievable) |
| OpEx Profile | Labor Intensive | Moderate | Automated/Low Labor |
| CapEx Profile | Low (Existing Assets) | Low | High (Initial Setup) |
| Space Time Yield ( kg/m ³/day) | Low | Moderate | Very High |
Part 2: Visualization of Strategic Logic
Visualization 1: The Yield Advantage of Convergence
This diagram illustrates why convergent strategies are mathematically superior for complex APIs.
Caption: Comparative yield decay. Linear routes suffer compounding losses; convergent routes isolate risk and preserve material value.
Part 3: Techno-Economic Analysis (TEA) Case Study
Subject: Darunavir (HIV Protease Inhibitor)
Recent analyses comparing synthetic routes for Darunavir highlight the impact of strategy on cost [3].[2]
-
The Challenge: The bis-THF alcohol moiety accounts for ~50% of the synthesis cost.
-
Linear Approach: High solvent consumption and multiple isolation steps led to an intrinsic E-factor >100.
-
Process Intensification (Flow/Convergent):
-
Solvent: Switching to flow allowed for superheated processing, reducing solvent volume by 40% .
-
Energy: Continuous processing eliminated the need for repeated heating/cooling cycles typical of batch reactors (energy density drop from 100 Wh/g to 10 Wh/g) [1].
-
Cost: The integrated approach reduced the cost contribution of the key intermediate by ~30% due to improved atom economy and reduced waste disposal fees.
-
Scientist’s Note: Never underestimate waste disposal costs. In regulated markets, disposing of 100kg of hazardous solvent can cost more than purchasing the solvent itself. E-factor is a direct proxy for OpEx.
Part 4: Experimental Protocol
Workflow: Rapid Flow Feasibility Screening (RFFS) Objective: Determine if a batch process is viable for conversion to continuous flow to capture OpEx savings.
Scope: This protocol validates reaction kinetics, solubility, and residence time.
Phase 1: Solubility & Homogeneity Check
-
Preparation: Dissolve limiting reagent (0.1 M) in target solvent.
-
Stress Test: Cool to 0°C and heat to proposed T_max.
-
Validation: Use an inline turbidity sensor or visual inspection.
-
Pass: Clear solution.
-
Fail: Precipitation.[3] (Action: Change solvent or investigate slurry pumps).
-
Phase 2: Kinetic Profiling (The "Slug" Method)
Instead of running steady state immediately, use a segmented flow approach to save material.
-
Setup: Coil reactor (PFA/Stainless Steel), Volume = 5 mL. Backpressure regulator = 75 psi.
-
Injection: Inject 1 mL "slugs" of reaction mixture separated by immiscible carrier solvent (e.g., perfluorodecalin).
-
Variable Screening:
-
Run 1: T = 50°C, Residence Time (
) = 2 min. -
Run 2: T = 70°C,
= 1 min. -
Run 3: T = 90°C,
= 0.5 min.
-
-
Analysis: Collect slug output directly into quench solution; analyze via HPLC.
Phase 3: Steady State Confirmation
-
Run: Pump reagents continuously for
(three reactor volumes) to reach thermodynamic equilibrium. -
Sampling: Collect fractions at 3, 4, and 5 reactor volumes.
-
Criteria: If conversion variance is <1% between fractions, the process is stable.
Visualization 2: Decision Logic for Batch-to-Flow Conversion
Use this logic gate to determine if the CapEx investment in flow is justified.
Caption: Decision matrix for process selection. Fast, hazardous, homogeneous reactions yield the highest ROI in flow.
Part 5: References
-
Sustainability and Techno-Economic Assessment of Batch and Flow Chemistry. ACS Sustainable Chemistry & Engineering. (2025).
-
The economic advantages of continuous flow chemistry. Manufacturing Chemist. (2019).
-
Comparing the greenness and sustainability of three routes to an HIV protease inhibitor. Green Chemistry. (2021).
-
Technoeconomic and Sustainability Analysis of Batch and Continuous Crystallization. Crystal Growth & Design. (2020).
-
Convergent synthesis. Wikipedia.
Sources
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 5-methylpyridazine-4-carboxylate
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of Methyl 5-methylpyridazine-4-carboxylate. As drug development professionals, our commitment to safety and environmental stewardship is paramount. This document moves beyond a simple checklist, offering a procedural framework grounded in the principles of chemical causality and regulatory compliance to ensure every step is a self-validating system of safety.
Hazard Assessment and Chemical Profile
The primary hazards associated with this class of compounds include:
-
Acute Toxicity: Harmful if swallowed.[3]
-
Skin Irritation: Causes skin irritation.[3]
-
Eye Irritation: Causes serious eye irritation.[3]
-
Respiratory Irritation: May cause respiratory irritation.[3][4]
These classifications necessitate a cautious approach, treating the compound as hazardous waste unless officially determined otherwise by an environmental health and safety professional.[5]
Table 1: Hazard Profile and Essential Safety Precautions
| Hazard Classification | GHS Pictogram | Precautionary Statement | Required Personal Protective Equipment (PPE) |
|---|---|---|---|
| Acute Toxicity (Oral), Category 4 | nötig | P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[6] | Standard laboratory attire |
| Skin Irritation, Category 2 | nötig | P264: Wash hands thoroughly after handling. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7] | Nitrile gloves, lab coat |
| Serious Eye Irritation, Category 2A | nötig | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] | Safety glasses or goggles |
| Respiratory Irritation, Category 3 | nötig | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P304+P340: IF INHALED; Remove victim to fresh air and keep at rest in a position comfortable for breathing.[3][7] | Use in a well-ventilated area or chemical fume hood |
The Core Principles of Chemical Waste Management
Effective disposal is not merely about discarding unwanted material; it is a systematic process designed to protect personnel and the environment.[9] The disposal protocol for Methyl 5-methylpyridazine-4-carboxylate is built on three foundational pillars:
-
Waste Minimization: The most effective disposal strategy begins with source reduction. Order only the quantity of chemical required for your experiments and reduce the scale of protocols where feasible. This not only minimizes waste but also reduces storage hazards and costs.[10]
-
Segregation: Never mix hazardous waste with non-hazardous waste. Co-mingling waste streams can create dangerous chemical reactions and often results in the entire mixture being classified and treated as hazardous, significantly increasing disposal costs and complexity.[11] Methyl 5-methylpyridazine-4-carboxylate waste must be segregated from incompatible materials.[5]
-
Containment and Labeling: Proper containment in chemically compatible, sealed containers is critical to prevent leaks and exposure.[9][12] Clear, accurate labeling ensures that all personnel are aware of the contents and associated hazards, facilitating safe handling and proper disposal by your institution's waste management team.[11]
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for researchers. Adherence to these steps is critical for ensuring safety and regulatory compliance.
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste: Treat all materials contaminated with Methyl 5-methylpyridazine-4-carboxylate (e.g., pure compound, solutions, contaminated gloves, pipette tips, absorbent materials) as hazardous chemical waste.[5]
-
Segregate at the Source: Collect this waste in a dedicated container at the point of generation, such as in the chemical fume hood where the work is performed.[9] Do not mix this waste stream with other chemical wastes, especially strong acids, bases, or oxidizing agents, to prevent unforeseen reactions.
Step 2: Container Selection and Management
-
Choose a Compatible Container: Use a container made of a material chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container is in good condition, free from cracks or damage.[9]
-
Keep Containers Closed: The waste container must be kept securely closed at all times, except when adding waste.[5] This prevents the release of potentially harmful vapors into the laboratory environment.[5]
Step 3: Accurate Waste Labeling
-
Label Immediately: Affix a hazardous waste label to the container before adding any waste.
-
Complete All Fields: The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "Methyl 5-methylpyridazine-4-carboxylate." Do not use abbreviations or chemical formulas.
-
A clear list of all container contents, including solvents and their approximate percentages.
-
The specific hazard characteristics (e.g., "Irritant," "Toxic").
-
The date accumulation started.
-
The name of the principal investigator and the laboratory location.
-
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
-
Designated Storage: Store the labeled, sealed waste container in a designated Satellite Accumulation Area within your laboratory.[10] This area should be at or near the point of waste generation.
-
Use Secondary Containment: Place the waste container inside a larger, chemically resistant secondary containment bin or tray.[5] This measure is crucial to contain any potential leaks or spills.
-
Regular Inspection: Periodically inspect the SAA to ensure containers are properly labeled, sealed, and show no signs of degradation.[9]
Step 5: Arranging for Disposal
-
Contact EH&S: Once the container is full, or before the regulatory storage time limit is reached (often 12 months for academic labs), contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[13]
-
Follow Institutional Procedures: Adhere strictly to your organization's specific procedures for waste collection and disposal. Disposal must be carried out by a licensed waste disposal company.
Emergency Protocol: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
Step 1: Isolate and Alert
-
Alert all personnel in the immediate vicinity of the spill.
-
If the spill is large or involves a highly volatile solvent, evacuate the laboratory and contact your institution's emergency response line.
Step 2: Protect Yourself
-
Don appropriate PPE, including, at a minimum, a lab coat, nitrile gloves, and chemical splash goggles.
Step 3: Contain and Clean
-
For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial chemical spill kit to cover and absorb the material.[14]
-
Work from the outside of the spill inward to prevent spreading.
-
Once absorbed, carefully scoop the material into the designated hazardous waste container.
Step 4: Decontaminate
-
Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
All materials used for cleanup (absorbent pads, wipes, gloves) must be disposed of as hazardous waste.[3]
Step 5: Report
-
Document the spill and the cleanup procedure according to your institution's policies.
Disposal Workflow Visualization
The following diagram outlines the complete lifecycle of Methyl 5-methylpyridazine-4-carboxylate waste, from generation to final disposal.
Caption: Workflow for the compliant disposal of Methyl 5-methylpyridazine-4-carboxylate.
References
- 5 - SAFETY DATA SHEET. (2012-03-07).
- SAFETY DATA SHEET - Spectrum Chemical. (2016-11-07).
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- Hazardous Waste Management for School Laboratories. (n.d.).
- Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025-11-06).
- Safety Data Sheet - Jubilant Ingrevia. (n.d.).
- Methyl pyrimidine-4-carboxylate-SDS-MedChemExpress. (2023-04-07).
- How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. (2025-05-21).
- 2-Amino-5-methylpyridine Safety Data Sheet Jubilant Ingrevia Limited. (2024-02-02).
- 4-METHYLPYRIDINE FOR SYNTHESIS MSDS CAS No: 108-89-4 MSDS - Loba Chemie. (2015-04-09).
- Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. (2025-11-25).
- Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt. (n.d.).
- Effective Laboratory Waste Management Tips - Environmental Marketing Services. (2025-08-04).
- Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - ResearchGate. (2025-10-16).
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania. (n.d.).
- Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC - NIH. (n.d.).
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- 2. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. vumc.org [vumc.org]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. lobachemie.com [lobachemie.com]
- 9. danielshealth.com [danielshealth.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Effective Laboratory Waste Management Tips [emsllcusa.com]
- 12. ptb.de [ptb.de]
- 13. epa.gov [epa.gov]
- 14. fishersci.com [fishersci.com]
Personal protective equipment for handling Methyl 5-methylpyridazine-4-carboxylate
Technical Safety Guide: Methyl 5-methylpyridazine-4-carboxylate
Executive Safety Summary & Risk Assessment
Methyl 5-methylpyridazine-4-carboxylate (CAS: 1363383-02-1) is a specialized heterocyclic building block used in pharmaceutical synthesis. As a pyridazine derivative containing an ester moiety, it presents specific chemical risks including potential bioactivity and hydrolysis sensitivity.
Core Hazard Classification (Precautionary Principle): While specific GHS data for this exact isomer is limited, structural analogues (methyl pyrimidine carboxylates and pyridazine derivatives) consistently exhibit the following hazards. Treat this compound with the highest level of containment until specific toxicological data is verified.
-
Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[1][2]
-
Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.[1][2][3]
-
Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.[1][3][4]
-
STOT-SE: Category 3 (H335) – May cause respiratory irritation.[1][5]
Critical Storage Directive:
-
Temperature: 2–8°C (Refrigerated).
-
Atmosphere: Hygroscopic/Hydrolysis Prone. Store under inert gas (Nitrogen/Argon) if the seal is broken.
Technical Specifications
| Property | Data |
| Chemical Name | Methyl 5-methylpyridazine-4-carboxylate |
| CAS Number | 1363383-02-1 |
| Formula | C₇H₈N₂O₂ |
| Molecular Weight | 152.15 g/mol |
| Physical State | Solid (Powder/Crystalline) |
| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water. |
Personal Protective Equipment (PPE) Matrix
Effective protection relies on the "Barrier-in-Depth" strategy. Do not rely on a single layer of defense.
| Component | Specification | Scientific Rationale |
| Respiratory | Primary: Fume Hood (Face Velocity > 100 fpm).Secondary: N95/P95 Respirator (if outside hood). | The ester functionality can hydrolyze to the carboxylic acid, a potential irritant. Fine particulate matter (dust) from solid pyridazines is a potent respiratory sensitizer. |
| Hand Protection | Material: Nitrile Rubber.Min Thickness: 0.11 mm (Standard), 0.2 mm (High Risk).Technique: Double-gloving recommended. | Nitrile provides excellent resistance to the organic solvents (DCM, DMSO) typically used to dissolve this compound. Note: Change gloves immediately upon splash contact. |
| Eye Protection | Type: Chemical Safety Goggles (ANSI Z87.1). | Safety glasses are insufficient for fine powders which can bypass side shields and react with ocular moisture to form acidic byproducts. |
| Body Defense | Type: Lab Coat (Cotton/Poly blend) + Closed-toe shoes. | Prevents dermal absorption. Pyridazine derivatives are often lipophilic and can penetrate skin barriers. |
Operational Protocol: Safe Handling Workflow
This protocol uses a self-validating logic: Check, Contain, Clean.
Phase 1: Reception & Inspection
-
Verify Integrity: Upon receipt, inspect the vial for cracks or precipitate on the septum.
-
Equilibration: Allow the refrigerated vial to warm to room temperature before opening.
-
Why? Opening a cold vial condenses atmospheric moisture, leading to ester hydrolysis (degradation of product).
-
Phase 2: Weighing & Transfer
-
Environment: All handling must occur inside a certified Chemical Fume Hood.
-
Static Control: Use an anti-static gun or ionizer if the powder is flighty.
-
Transfer Tool: Use a disposable spatula or glass pipette. Avoid metal spatulas if using for metal-catalyzed cross-coupling (Suzuki/Stille) to prevent trace metal contamination.
Phase 3: Reaction Setup
-
Solvent Choice: Dissolve in anhydrous solvent (e.g., DCM or DMSO) immediately after weighing to minimize dust hazard.
-
Inertion: If storing a solution, purge the headspace with Nitrogen/Argon. Pyridazines are electron-deficient rings but can still be susceptible to oxidative degradation over time.
Visualizing the Safety Lifecycle
The following diagram outlines the logical flow of handling, ensuring no step is missed from receipt to disposal.
Caption: Operational workflow ensuring chemical integrity and user safety from receipt to disposal.
Emergency Response & Disposal
Spill Management
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE Up: Don double nitrile gloves, goggles, and N95 respirator.
-
Contain: Cover the spill with a dry absorbent pad or vermiculite. Do not use water (avoids spreading the chemical).[6][7]
-
Clean: Sweep carefully into a sealable waste container. Wipe the surface with a soap/water solution, then Acetone.
Disposal Protocol
-
Waste Stream: Non-Halogenated Organic Waste.
-
Note: Although the molecule contains Nitrogen, it does not contain Halogens (F, Cl, Br, I). Do not mix with Halogenated waste unless dissolved in DCM.
-
-
Labeling: Clearly label as "Pyridazine Derivative - Potential Bioactive Agent."
References
-
Lead Sciences . Methyl 5-methylpyridazine-4-carboxylate Product Data. Retrieved from
-
Sigma-Aldrich .[2] Safety Data Sheet: 4-Methylpyridine (Analogue Data). Retrieved from
-
Fisher Scientific . Safety Data Sheet: Pyridazine Derivatives. Retrieved from
-
MedChemExpress . Methyl pyrimidine-4-carboxylate SDS (Structural Analogue). Retrieved from
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
